4-(Trifluoromethoxy)benzyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSOZAOCYJDPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169637 | |
| Record name | 4-(Trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-74-9 | |
| Record name | 4-(Trifluoromethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethoxy)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001736749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1736-74-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 4-(Trifluoromethoxy)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 4-(Trifluoromethoxy)benzyl alcohol, a versatile organic building block utilized in various chemical syntheses.[1] The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and material science.
Core Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1736-74-9 | [1][2][3][4] |
| Molecular Formula | C₈H₇F₃O₂ | [2][3][4] |
| Molecular Weight | 192.14 g/mol | [1][2][3][4] |
| Appearance | Liquid | |
| Boiling Point | 108 °C at 25 mmHg | [2][5] |
| Density | 1.326 g/mL at 25 °C | [2][5] |
| Refractive Index | n20/D 1.449 | [2][5] |
| Flash Point | 98 °C (208.4 °F) - closed cup | |
| Storage Temperature | Room Temperature, sealed in dry conditions | [5] |
Experimental Protocols for Physical Property Determination
While specific experimental data for the determination of every physical property of this compound is not publicly detailed, the following are standard, validated methodologies used for such characterizations in a laboratory setting.
Determination of Boiling Point
The boiling point of a liquid, such as this compound, is typically determined at a specific pressure. Since the literature value is provided at a reduced pressure (25 mmHg), a vacuum distillation setup is appropriate.
-
Apparatus: A small-scale distillation apparatus including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum pump with a manometer.
-
Procedure:
-
A small sample of this compound is placed in the round-bottom flask with a boiling chip.
-
The apparatus is assembled and sealed.
-
The system is evacuated to the desired pressure (e.g., 25 mmHg), which is monitored by the manometer.
-
The flask is gently heated.
-
The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at that specific pressure.
-
Measurement of Density
The density of a liquid is its mass per unit volume and is temperature-dependent.
-
Apparatus: A pycnometer (a flask with a specific, known volume), an analytical balance, and a temperature-controlled water bath.
-
Procedure:
-
The empty pycnometer is weighed precisely.
-
It is then filled with the sample liquid, ensuring no air bubbles are trapped. The pycnometer is placed in a water bath at a specific temperature (e.g., 25 °C) until thermal equilibrium is reached.
-
The volume is adjusted to the calibration mark, and the outside of the pycnometer is cleaned and dried.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the known volume of the pycnometer.
-
Measurement of Refractive Index
The refractive index is a measure of how light propagates through a substance and is a characteristic property.
-
Apparatus: A refractometer (e.g., an Abbé refractometer) and a constant temperature circulator.
-
Procedure:
-
The refractometer prisms are cleaned with a suitable solvent and dried.
-
The instrument is calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of the this compound sample are placed on the prism.
-
The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C), maintained by the circulator.
-
The light source is switched on, and the controls are adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale.
-
Visualized Workflows
The following diagrams illustrate logical workflows relevant to the synthesis and characterization of chemical compounds like this compound.
Caption: A generalized workflow for the synthesis and purification of a chemical compound.
References
Spectroscopic data for 4-(Trifluoromethoxy)benzyl alcohol
An In-depth Technical Guide to the Spectroscopic Data of 4-(Trifluoromethoxy)benzyl Alcohol
This guide provides a comprehensive technical overview of the spectroscopic data for this compound (CAS No. 1736-74-9). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It explains the causal relationships between the molecule's structure and its spectral features, offering insights into experimental design and data interpretation. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible characterization of this important fluorinated building block.
The trifluoromethoxy (-OCF₃) group is a critical substituent in modern medicinal and agricultural chemistry. Its unique electronic properties—strong electron-withdrawing nature combined with increased lipophilicity—can significantly enhance the metabolic stability and cell permeability of active pharmaceutical ingredients. Accurate and unambiguous characterization of intermediates like this compound is therefore a foundational requirement for any research and development program that utilizes it.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic alcohol. The core structure consists of a benzyl alcohol scaffold with a trifluoromethoxy group at the para (4-) position of the benzene ring. This substitution pattern is key to its reactivity and its spectroscopic signature.
Caption: Molecular structure of this compound.
A summary of its key physical and chemical properties is provided below.
| Property | Value | Reference(s) |
| CAS Number | 1736-74-9 | [1][2][3] |
| Molecular Formula | C₈H₇F₃O₂ | [1][2] |
| Molecular Weight | 192.14 g/mol | [1][2] |
| Appearance | Clear, colorless liquid/oil | [4] |
| Density | 1.326 g/mL at 25 °C | [5] |
| Boiling Point | 108 °C at 25 mmHg | [5] |
| Refractive Index (n20/D) | 1.449 | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous characterization.
-
Expertise & Causality: The choice of NMR experiments is dictated by the nuclei present (¹H, ¹³C, ¹⁹F). The chemical shifts and coupling patterns are rationalized based on the electron-withdrawing nature of the -OCF₃ group and the symmetry of the para-substituted ring.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show three distinct sets of signals in a deuterated solvent like CDCl₃.
-
Aromatic Protons (δ ≈ 7.2-7.5 ppm): The para-substitution creates a symmetric aromatic system. The two protons ortho to the -CH₂OH group (H-2, H-6) are chemically equivalent, as are the two protons ortho to the -OCF₃ group (H-3, H-5). This gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons adjacent to the oxygen-bearing carbon (H-3, H-5) are expected to be slightly upfield from those adjacent to the carbon bearing the alcohol, due to the resonance donation from the oxygen atom.
-
Benzylic Protons (δ ≈ 4.7 ppm): The two protons of the methylene group (-CH₂OH) are chemically equivalent and adjacent to an electron-withdrawing aromatic ring and an oxygen atom. They are expected to appear as a singlet. In very pure, dry samples or with D₂O exchange, the coupling to the hydroxyl proton is absent.
-
Hydroxyl Proton (δ ≈ 1.5-3.0 ppm): The alcohol proton (-OH) typically appears as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent. This signal will disappear upon shaking the sample with a drop of D₂O, a key validation step.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show six signals, corresponding to the six chemically distinct carbon environments.
-
Trifluoromethoxy Carbon (C-8, δ ≈ 120 ppm, q, ¹JC-F ≈ 258 Hz): The carbon of the -OCF₃ group will appear as a quartet due to strong one-bond coupling to the three fluorine atoms. This is a definitive signature for the -CF₃ moiety.
-
Aromatic Carbons (δ ≈ 120-150 ppm): Four signals are expected for the aromatic carbons.
-
C-4 (ipso- to -OCF₃): This quaternary carbon will be downfield and may exhibit a small quartet splitting due to two-bond coupling to the fluorine atoms (²JC-F).
-
C-1 (ipso- to -CH₂OH): This quaternary carbon will also be downfield.
-
C-2/C-6 & C-3/C-5: These pairs of equivalent methine carbons will give two distinct signals.
-
-
Benzylic Carbon (C-7, δ ≈ 64 ppm): The -CH₂OH carbon appears in the typical range for a benzylic alcohol.
Predicted ¹⁹F NMR Spectrum
This experiment is essential for confirming the presence and integrity of the trifluoromethoxy group.
-
Trifluoromethoxy Fluorines (δ ≈ -58 ppm): The three fluorine atoms of the -OCF₃ group are chemically equivalent and are not coupled to any nearby protons. Therefore, the spectrum is expected to show a sharp singlet. The chemical shift for an Ar-OCF₃ group typically falls in the -56 to -60 ppm range relative to CFCl₃[6].
Standard Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent contains a known internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Validation: The protocol is validated by the quality of the resulting spectrum: sharp, well-resolved peaks and a flat baseline, with the internal standard correctly referenced.
Caption: General workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum is a unique fingerprint that confirms the presence of the hydroxyl, aromatic, and trifluoromethoxy groups.
-
Trustworthiness: The presence of multiple characteristic bands provides a self-validating system. For instance, the simultaneous observation of a broad O-H stretch and strong C-F stretches is highly indicative of the target structure.
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3350 | Strong, Broad | O-H Stretch | Alcohol |
| ~3050 | Medium | Aromatic C-H Stretch | Ar-H |
| ~2940, ~2880 | Medium-Weak | Aliphatic C-H Stretch | -CH₂- |
| ~1610, ~1510 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1260 | Very Strong | Asymmetric C-O-C Stretch | Ar-O-CF₃ |
| ~1160 | Very Strong | Symmetric C-F Stretch | -CF₃ |
| ~1020 | Strong | C-O Stretch | Primary Alcohol |
The most telling features in the IR spectrum are the broad O-H band around 3350 cm⁻¹ and the series of very strong absorptions between 1100 and 1300 cm⁻¹, which are characteristic of the C-F and Ar-O-C vibrations of the trifluoromethoxy group.
Protocol for Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: With the ATR crystal clean, perform a background scan. This is critical for removing atmospheric (H₂O, CO₂) and instrument-related signals.
-
Sample Application: Place a single drop of the neat liquid this compound directly onto the ATR crystal.
-
Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
-
Validation: A successful analysis is confirmed by a flat baseline outside of absorption bands and the absence of negative peaks, indicating proper background subtraction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a final confirmation of its identity. Electron Ionization (EI) is a common technique for this type of analysis.
-
Authoritative Grounding: Fragmentation patterns are governed by the principles of physical organic chemistry, primarily the formation of the most stable carbocations. The predicted fragmentation of this compound is based on the well-documented behavior of benzyl alcohols.
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 192 , corresponding to the molecular weight of the compound[1]. This peak may be of moderate intensity.
-
Key Fragments:
-
m/z = 175 (M-OH)⁺: Loss of the hydroxyl radical (-•OH) to form a highly stable, resonance-delocalized benzyl cation.
-
m/z = 163 (M-CH₂OH)⁺: Cleavage of the benzylic C-C bond results in the loss of the hydroxymethyl radical (•CH₂OH).
-
m/z = 145 (M-OH-H₂O)⁺ or (M-CH₂OH-F)⁺: Further fragmentation can occur. A common pathway for benzyl alcohols is the loss of water from the M-OH fragment.
-
m/z = 107: This fragment could arise from the cleavage of the C-O bond of the ether, leaving a [HO-C₆H₄-CH₂]⁺ fragment, though cleavage of the strong Ar-O bond is less favorable.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the alcohol (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system, which uses a capillary column (e.g., DB-5ms) to separate the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Analysis: The mass analyzer separates the resulting ions by their mass-to-charge ratio.
-
Validation: The protocol is validated by the appearance of a sharp, symmetric chromatographic peak corresponding to the mass spectrum of the pure compound.
Conclusion
The structural identity and purity of this compound are unequivocally established through a combination of NMR, IR, and MS techniques. The ¹⁹F NMR provides a definitive signal for the trifluoromethoxy group, while ¹H and ¹³C NMR confirm the overall carbon-hydrogen framework. FTIR spectroscopy validates the presence of key functional groups, particularly the alcohol and trifluoromethoxy moieties. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern consistent with the proposed structure. Together, these methods provide a robust and self-validating analytical package for the comprehensive characterization of this vital chemical intermediate.
References
Spectroscopic Analysis of 4-(Trifluoromethoxy)benzyl alcohol: A Technical Guide to ¹H and ¹³C NMR
For Immediate Release
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(Trifluoromethoxy)benzyl alcohol. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's structural features as determined by NMR, detailed experimental protocols, and visual representations of its chemical structure and the analytical workflow.
Introduction
This compound is a fluorinated organic compound of interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethoxy group. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of such molecules. This guide presents a detailed summary of its characteristic ¹H and ¹³C NMR spectra.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The electron-withdrawing nature of the trifluoromethoxy group influences the chemical shifts of the aromatic protons.
Table 1: ¹H NMR Data for this compound
| Protons (Atom No.) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | 7.39 | d | 8.7 |
| H-3, H-5 | 7.20 | d | 8.7 |
| H-7 (CH₂) | 4.68 | s | - |
| H-8 (OH) | 1.85 | s | - |
| Solvent: CDCl₃, Reference: TMS at 0.00 ppm. |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Key signals include those for the aromatic carbons, the benzylic carbon, and the carbon of the trifluoromethoxy group, which exhibits coupling to the fluorine atoms.
Table 2: ¹³C NMR Data for this compound
| Carbon (Atom No.) | Chemical Shift (δ, ppm) |
| C-4 | 148.4 |
| C-1 | 139.9 |
| C-2, C-6 | 128.3 |
| C-3, C-5 | 121.1 |
| C-9 (-OCF₃) | 120.6 (q, JC-F = 257 Hz) |
| C-7 (-CH₂OH) | 64.4 |
| Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. |
Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR data tables.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocol
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the CDCl₃.
-
The sample is shimmed to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to approximately 16 ppm.
-
A 90° pulse is calibrated.
-
Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse program (e.g., zgpg30) is used.
-
The spectral width is set to approximately 240 ppm.
-
A 30° or 45° pulse is used to reduce the relaxation delay.
-
A larger number of scans (e.g., 1024 or more) are acquired to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.
-
-
Data Processing:
-
The acquired free induction decays (FIDs) are Fourier transformed.
-
Phase and baseline corrections are applied.
-
The spectra are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
-
Integration of the signals in the ¹H spectrum is performed.
-
NMR Experimental Workflow
The logical flow of an NMR experiment from sample preparation to final data analysis is depicted below.
Caption: General workflow for an NMR experiment.
This guide provides a foundational understanding of the NMR characteristics of this compound, which is crucial for its identification and use in various scientific applications. The provided protocols and workflows serve as a standard reference for researchers in the field.
An In-depth Technical Guide to the FT-IR Spectrum of 4-(Trifluoromethoxy)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(Trifluoromethoxy)benzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.
Introduction to the FT-IR Spectroscopy of this compound
This compound (C₈H₇F₃O₂) is an aromatic alcohol containing a trifluoromethoxy substituent. Its FT-IR spectrum is characterized by the vibrational modes of its primary functional groups: the hydroxyl (-OH) group, the benzyl CH₂ group, the p-disubstituted aromatic ring, and the trifluoromethoxy (-OCF₃) group. The interpretation of its spectrum relies on identifying the characteristic absorption bands associated with the stretching and bending vibrations of these moieties.
Data Presentation: Characteristic FT-IR Absorption Bands
The following table summarizes the principal infrared absorption bands anticipated for this compound, based on established group frequency correlations for similar aromatic alcohols and organofluorine compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) | Alcohol (-OH) |
| 3100 - 3000 | Medium to Weak | C-H stretch (aromatic) | Aromatic Ring |
| 2950 - 2850 | Medium | C-H stretch (aliphatic, CH₂) | Benzyl Group |
| 1615 - 1585 | Medium | C=C stretch (in-ring) | Aromatic Ring |
| 1520 - 1480 | Medium | C=C stretch (in-ring) | Aromatic Ring |
| 1465 - 1440 | Medium | CH₂ scissoring (bending) | Benzyl Group |
| 1300 - 1200 | Strong | C-O stretch (aryl ether, asymmetric) | Trifluoromethoxy (-OCF₃) |
| 1200 - 1100 | Strong | C-F stretch (symmetric and asymmetric) | Trifluoromethoxy (-OCF₃) |
| 1080 - 1020 | Strong | C-O stretch (primary alcohol) | Alcohol (-CH₂OH) |
| 850 - 800 | Strong | C-H out-of-plane bend (p-disubstitution) | Aromatic Ring |
Experimental Protocol: FT-IR Spectrum Acquisition
This protocol details the methodology for acquiring a high-quality FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, a common technique for liquid samples.
3.1. Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.
-
Sample: this compound (liquid).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.
3.2. Spectrometer Setup and Background Collection
-
Ensure the FT-IR spectrometer and ATR accessory are properly installed and have been powered on for a sufficient time to reach thermal stability.
-
Set the data collection parameters. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)
-
Apodization Function: Happ-Genzel
-
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
3.3. Sample Analysis
-
Place a small drop (approximately 1-2 µL) of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
If the ATR accessory is equipped with a pressure clamp, apply gentle and consistent pressure to ensure good contact between the liquid sample and the crystal.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
After data acquisition, clean the ATR crystal thoroughly with isopropanol or ethanol and a lint-free wipe.
3.4. Data Processing
-
The acquired spectrum should be displayed in terms of transmittance or absorbance.
-
Perform an ATR correction if necessary, as this can correct for the wavelength-dependent depth of penetration of the evanescent wave.
-
Label the significant peaks and compare their positions with the expected values in the data table for structural confirmation.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis of this compound.
An In-depth Technical Guide to the Mass Spectrometry of 4-(Trifluoromethoxy)benzyl alcohol
This technical guide provides a comprehensive overview of the mass spectrometry of 4-(Trifluoromethoxy)benzyl alcohol, a key aromatic intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and quality control.
Introduction
Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrum of this compound is expected to be dominated by fragmentation pathways influenced by the stable benzylic position and the electron-withdrawing nature of the trifluoromethoxy group. The analysis will be based on Electron Ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile organic compounds.
Molecular Ion Peak
The molecular formula of this compound is C₈H₇F₃O₂. The nominal molecular weight is 192 g/mol . Therefore, the molecular ion peak (M⁺) is expected to be observed at a mass-to-charge ratio (m/z) of 192. Due to the stability of the aromatic ring, this peak is anticipated to be of moderate to high intensity.
Key Fragmentation Pathways
The fragmentation of the molecular ion is predicted to proceed through several key pathways, characteristic of benzyl alcohols and compounds containing trifluoromethoxy groups.
-
Loss of a Hydrogen Radical: A common fragmentation for benzyl alcohols is the loss of a hydrogen radical from the benzylic carbon, leading to the formation of a stable, resonance-stabilized oxonium ion. This would result in a fragment ion at m/z 191 .
-
Loss of a Hydroxyl Radical: Cleavage of the C-O bond of the alcohol functionality would result in the loss of a hydroxyl radical (•OH), generating a tropylium-like cation at m/z 175 .
-
Loss of the CH₂OH Group: Fragmentation involving the cleavage of the bond between the aromatic ring and the benzylic carbon would lead to the loss of the hydroxymethyl radical (•CH₂OH), resulting in a trifluoromethoxyphenyl cation at m/z 161 .
-
Formation of the Tropylium Ion: A characteristic fragmentation of benzyl derivatives is the formation of the tropylium ion (C₇H₇⁺) at m/z 91 . However, in this case, the substituent on the ring will influence this pathway. The corresponding substituted tropylium ion is expected at m/z 175 .
-
Fragments from the Trifluoromethoxy Group: The trifluoromethoxy group itself can undergo fragmentation. Loss of a fluorine atom from the molecular ion is possible, but less common. Cleavage of the O-CF₃ bond could lead to a phenoxy cation radical, which might not be a major fragment. A more likely fragmentation is the loss of CO from the [M-OH]⁺ ion, a common pathway for substituted phenols.
The proposed fragmentation pathway is visualized in the following diagram:
Summary of Predicted Quantitative Data
The following table summarizes the predicted key ions, their mass-to-charge ratios, and their proposed structures for the mass spectrum of this compound. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.
| m/z | Proposed Ion Structure | Proposed Formula | Predicted Relative Abundance |
| 192 | [CF₃OC₆H₄CH₂OH]⁺˙ | [C₈H₇F₃O₂]⁺˙ | Moderate |
| 191 | [CF₃OC₆H₄CHO H]⁺ | [C₈H₆F₃O₂]⁺ | Moderate to High |
| 175 | [CF₃OC₆H₄CH₂]⁺ | [C₈H₆F₃O]⁺ | High (likely base peak) |
| 161 | [CF₃OC₆H₄]⁺ | [C₇H₄F₃O]⁺ | Moderate |
| 145 | [C₇H₄FO]⁺ | [C₇H₄FO]⁺ | Low to Moderate |
| 92 | [C₆H₄O]⁺˙ | [C₆H₄O]⁺˙ | Low |
| 69 | [CF₃]⁺ | [CF₃]⁺ | Moderate |
Experimental Protocols
A standard approach for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: For analysis of the compound in a reaction mixture or other matrix, a suitable extraction method (e.g., liquid-liquid extraction with an appropriate organic solvent) should be employed. The final extract should be dissolved in the same solvent used for the standard solutions.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
The following diagram illustrates a typical experimental workflow for GC-MS analysis:
Conclusion
This technical guide has provided a detailed theoretical framework for the mass spectrometric analysis of this compound. Based on the analysis of its close structural analog, 4-(Trifluoromethyl)benzyl alcohol, and fundamental principles of mass spectrometry, a comprehensive fragmentation pattern has been proposed. The key predicted fragments include the molecular ion at m/z 192, and major fragment ions at m/z 191, 175, and 161. A detailed experimental protocol for GC-MS analysis has also been provided to guide researchers in the practical application of this technique for the identification and characterization of this important chemical intermediate. The information presented herein serves as a valuable resource for scientists and professionals in the fields of chemical synthesis, drug discovery, and quality control.
A Technical Guide to the Solubility of 4-(Trifluoromethoxy)benzyl Alcohol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Framework for Your Research
To facilitate consistent and comparable data, the following table is provided as a template for researchers to record their experimentally determined solubility values for 4-(Trifluoromethoxy)benzyl alcohol in various organic solvents at different temperatures.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Toluene | ||||
| Hexane | ||||
| Add other solvents as needed |
Experimental Protocols
Determining the solubility of a compound is a critical step in process chemistry, formulation development, and preclinical studies. The following are detailed methodologies for key experiments to ascertain the solubility of this compound.
Qualitative Solubility Determination
A preliminary assessment of solubility can be performed to classify the compound's behavior in a range of solvents. This method is useful for rapid screening and solvent selection.
Materials:
-
This compound
-
Small test tubes
-
Graduated pipettes or calibrated droppers
-
Vortex mixer
-
A range of solvents: water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, 5% aqueous HCl, and concentrated H₂SO₄.
Procedure: [2]
-
Water Solubility:
-
Add approximately 25 mg of this compound to a test tube.
-
Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.
-
Observe if the compound dissolves completely. If it is water-soluble, proceed to test its pH with litmus paper to determine if it is acidic, basic, or neutral.[2]
-
-
Ether Solubility:
-
If the compound is water-soluble, test its solubility in diethyl ether using the same procedure as above. Compounds soluble in both water and ether are typically small, polar molecules.
-
-
Acid-Base Solubility:
-
If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl solutions sequentially.[2]
-
Solubility in 5% NaOH suggests an acidic functional group.
-
Solubility in 5% NaHCO₃ indicates a strongly acidic functional group.
-
Solubility in 5% HCl points to a basic functional group (e.g., an amine).
-
-
Solubility in Concentrated Sulfuric Acid:
-
For compounds insoluble in the above, cautiously test solubility in cold, concentrated H₂SO₄. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as alcohols, aldehydes, ketones, and esters.
-
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvents
-
Glass flasks with airtight stoppers
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material)
-
A suitable analytical method for quantification, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Procedure:
-
Preparation: Prepare a series of flasks for each solvent to be tested.
-
Addition of Solute and Solvent: Add an excess amount of this compound to each flask to ensure that a saturated solution is formed. Record the exact amount added.
-
Equilibration: Add a known volume of the selected organic solvent to each flask.
-
Agitation: Place the flasks in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter that is compatible with the solvent.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC).
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
Mandatory Visualizations
The following diagrams illustrate the logical workflow for solubility testing and a general representation of factors influencing solubility.
Caption: Workflow for determining the solubility of an organic compound.
Caption: Key factors influencing the solubility of a compound.
References
An In-depth Technical Guide to the Safety Data Sheet of 4-(Trifluoromethoxy)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 4-(Trifluoromethoxy)benzyl alcohol (CAS No. 1736-74-9). The information has been compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the handling, storage, and emergency procedures for this compound. This document is intended to supplement, not replace, the official SDS provided by the supplier.
Chemical Identification and Physical Properties
This compound is an organic building block used in chemical synthesis. Its identification and key physical and chemical properties are summarized in the tables below.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | [4-(Trifluoromethoxy)phenyl]methanol |
| CAS Number | 1736-74-9[1] |
| Molecular Formula | C8H7F3O2[1] |
| Molecular Weight | 192.14 g/mol [2] |
| Appearance | Colorless liquid[1][3] |
| Odor | No information available[1] |
| Physical/Chemical Property | Value | Reference |
| Boiling Point | 108 °C at 25 mmHg | |
| Density | 1.326 g/mL at 25 °C | |
| Refractive Index | 1.449 (n20/D) | |
| Flash Point | 98 °C (208.4 °F) - closed cup |
Hazard Identification and Toxicological Information
Based on available data, this compound is not classified as hazardous under GHS.[1] However, it is crucial to note that the toxicological properties of this chemical have not been fully investigated.[3][4] Therefore, it should be handled with caution, assuming it may be harmful.
| Hazard Type | Statement |
| Health Hazards | The product contains no substances which at their given concentration are considered to be hazardous to health.[1] May cause an allergic skin reaction and serious eye irritation.[3] |
| Physical and Chemical Hazards | None identified.[1] |
| Environmental Hazards | Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants.[1] |
Acute Toxicity:
-
Oral: No data available.[4]
-
Dermal: No data available.
-
Inhalation: No data available.
Handling, Storage, and Personal Protection
Proper handling and storage are essential to ensure safety in a laboratory setting. The following recommendations are based on standard laboratory practices and information from available SDS.
| Aspect | Recommendation |
| Handling | Avoid prolonged exposure. Do not breathe vapor. Use caution when handling. Exposure to any chemical should be limited.[4] Wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation.[1] |
| Storage | Keep container tightly closed. Store in a cool, dry, well-ventilated place.[3] This substance is moisture and air sensitive.[1] |
| Incompatible Materials | Strong oxidizing agents. Strong acids and bases.[3] |
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Wear protective safety goggles.[3] |
| Skin Protection | Handle with chemical-resistant gloves. Wear protective clothing and chemical resistant boots.[3][4] |
| Respiratory Protection | Use only in a chemical fume hood.[3] If not available, a multi-purpose combination respirator cartridge (US) is recommended. |
First Aid and Emergency Procedures
In case of exposure or emergency, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[1] |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur. If breathing is difficult, administer oxygen.[3][4] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment such as carbon dioxide, dry chemical powder, or alcohol/polymer foam.[3]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[1] Emits toxic fumes under fire conditions.[3]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]
Experimental Protocols Overview
While specific experimental protocols for this compound are not provided in the SDS, the data presented are determined using standardized testing methods. For instance, the flash point is a critical piece of safety information that indicates the flammability of a substance.
Typical Method for Flash Point Determination (Closed-Cup Method):
The closed-cup method is a common technique for determining the flash point of a liquid. A sample of the chemical is placed in a sealed cup and heated at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite. This method is designed to simulate conditions in a closed container.
Visualized Information Flow and Procedures
To better understand the structure of a Safety Data Sheet and the appropriate response in case of an emergency, the following diagrams have been created.
References
A Technical Guide to 4-(Trifluoromethoxy)benzyl Alcohol for Researchers and Drug Development Professionals
An In-depth Review of Commercial Suppliers, Physicochemical Properties, and Synthetic Applications
Introduction
4-(Trifluoromethoxy)benzyl alcohol is a key fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. The incorporation of the trifluoromethoxy (-OCF3) group into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the commercial suppliers of this compound, its key physicochemical properties, and its applications in the synthesis of novel compounds.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, catering to needs ranging from research and development to commercial-scale production. The table below summarizes the offerings from several prominent suppliers, providing a comparative overview of typical product specifications.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Notes |
| Sigma-Aldrich | 370614 | 97% | 1736-74-9 | C₈H₇F₃O₂ | 192.14 | - |
| AOBChem | 23815 | 97% | 1736-74-9 | C₈H₇F₃O₂ | 192.14 | Available in bulk.[1] |
| Biosynth | FT64470 | - | 1736-74-9 | C₈H₇F₃O₂ | 192.14 | Also described as a corrosion inhibitor.[2] |
| INDOFINE Chemical Company | 09-3920 | 97% | 1736-74-9 | C₈H₇F₃O₂ | 192.14 | -[3] |
| Oakwood Chemical | - | - | 1736-74-9 | C₈H₇F₃O₂ | 192.14 | - |
| Parchem | - | - | 1736-74-9 | C₈H₇F₃O₂ | 192.14 | -[4] |
| Xinchem | - | - | 1736-74-9 | - | - | Manufacturer in China.[5] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its effective use in synthesis. Key properties are summarized below.
| Property | Value | Source |
| Boiling Point | 108 °C at 25 mmHg | Sigma-Aldrich |
| Density | 1.326 g/mL at 25 °C | Parchem[4] |
| Refractive Index (n20/D) | 1.449 | Parchem[4] |
| Flash Point | 209 °F | Parchem[4] |
| Storage Temperature | 10°C - 25°C | Biosynth[2] |
Synthetic Applications and Experimental Protocols
This compound serves as a versatile precursor for a range of chemical transformations, primarily centered around the reactivity of its benzylic alcohol functional group. Its utility as a pharmaceutical intermediate is of particular note.[4][6]
Key Synthetic Transformations
The primary alcohol group of this compound can undergo several key reactions, including:
-
Oxidation to Aldehydes and Carboxylic Acids: A common transformation to introduce an electrophilic carbonyl group.
-
Esterification and Etherification: To generate a wide array of derivatives.
-
Conversion to Benzyl Halides: Creating a reactive intermediate for subsequent nucleophilic substitution reactions.
Representative Experimental Protocol: Oxidation to 4-(Trifluoromethoxy)benzaldehyde
The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. While a specific protocol for the oxidation of this compound was not found in the immediate search results, a general environmentally friendly procedure for benzyl alcohol oxidation can be adapted.
Objective: To synthesize 4-(Trifluoromethoxy)benzaldehyde from this compound via a green oxidation method.
Reaction Scheme:
Materials:
-
This compound
-
Sodium molybdate dihydrate
-
4 M HCl
-
Benzyltriethylammonium chloride (BTEAC)
-
Hydrogen peroxide (15 wt%)
-
Round bottom flask
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
Catalyst Preparation:
-
Dissolve sodium molybdate dihydrate (1.2 mmol) and 4 M HCl (2.0 mmol) in approximately 1 mL of water in a vial.
-
In a separate vial, dissolve benzyltriethylammonium chloride (2.30 mmol) in about 3 mL of water.
-
Heat the BTEAC solution to 70 °C with stirring.
-
Add the molybdate solution dropwise to the stirred BTEAC solution.
-
Continue stirring for an additional five minutes after the addition is complete.
-
Remove from heat and collect the solid catalyst by vacuum filtration, washing with approximately 5 mL of water.
-
-
Oxidation Reaction:
-
To a round bottom flask, add this compound (50 mmol) and the prepared octamolybdate catalyst (0.2 mol%).
-
Add 15 wt% hydrogen peroxide (60 mmol).
-
Reflux the mixture for one hour.
-
-
Work-up and Purification:
-
After cooling the reaction mixture, modify the apparatus for simple distillation.
-
Distill the product to yield 4-(Trifluoromethoxy)benzaldehyde.
-
This protocol is adapted from a general procedure for the selective oxidation of benzyl alcohol and should be optimized for the specific substrate.
Logical Workflow for a Medicinal Chemist
The following diagram illustrates a typical workflow for a medicinal chemist utilizing this compound in a drug discovery project.
Caption: Workflow for utilizing this compound in drug discovery.
Potential Signaling Pathway Interaction
While specific signaling pathways directly modulated by compounds solely derived from this compound are not detailed in the provided search results, the trifluoromethoxy group is often incorporated into molecules targeting a wide range of biological pathways implicated in disease. The diagram below represents a generic signaling cascade that could be influenced by a drug candidate containing the 4-(trifluoromethoxy)phenyl moiety.
Caption: Hypothetical signaling pathway modulated by a drug candidate.
Conclusion
This compound is a valuable and readily available building block for chemical synthesis. Its key utility lies in the introduction of the trifluoromethoxy-substituted phenyl ring, a motif that can confer desirable properties to molecules in the context of drug discovery and materials science. While detailed, publicly available experimental protocols for this specific compound are not abundant, its reactivity is predictable based on the chemistry of benzyl alcohols, allowing for its integration into diverse synthetic routes. Researchers and drug development professionals can leverage the commercial availability and the advantageous properties of the trifluoromethoxy group to advance their research and development programs.
References
The Trifluoromethoxy Group: A Keystone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful tool for molecular design. Its distinct electronic and steric properties offer a compelling combination of metabolic stability, lipophilicity, and bioactivity modulation that can address key challenges in drug development. This technical guide provides a comprehensive overview of the trifluoromethoxy group's role in medicinal chemistry, presenting key data, experimental protocols, and visual representations of its impact on molecular pathways and experimental workflows.
Physicochemical Properties of the Trifluoromethoxy Group
The trifluoromethoxy group is often considered a "lipophilic electron-withdrawing group," a combination of characteristics that is highly advantageous in drug design. It is a bioisostere of the methoxy group (-OCH₃) and is often compared to the trifluoromethyl group (-CF₃).
Lipophilicity
The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[1] This increase is generally greater than that observed with the -CF₃ group. The lipophilicity is quantified using the logarithm of the partition coefficient (logP) or the Hansch lipophilicity parameter (π). A higher logP or π value indicates greater lipophilicity.
| Substituent | Hansch Lipophilicity Parameter (π) |
| -OCH₃ | -0.02 |
| -CF₃ | +0.88[2] |
| -OCF₃ | +1.04 [2] |
| Caption: Comparative Hansch lipophilicity parameters of common substituents. |
| Parent Compound | -OCH₃ Analog logP | -OCF₃ Analog logP | ΔlogP (OCF₃ - OCH₃) |
| Benzene | 2.11 | 3.15 | +1.04 |
| Aniline | 1.69 | 2.73 | +1.04 |
| Phenol | 1.46 | 2.50 | +1.04 |
| Caption: Experimental logP values demonstrating the significant increase in lipophilicity upon substitution of a methoxy group with a trifluoromethoxy group. |
Electronic Effects
The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] This property can significantly influence the pKa of nearby functional groups, affecting a molecule's ionization state at physiological pH and its potential for target binding. The electron-withdrawing nature of the -OCF₃ group is a combination of a strong inductive effect (σ-withdrawing) and a weak resonance effect (π-donating).
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1]
Blocking Metabolic Hotspots
Replacing a metabolically labile group, such as a methoxy group which is susceptible to O-dealkylation, with a trifluoromethoxy group can effectively block this metabolic pathway.[3] This "metabolic switching" can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.
| Compound Pair | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Generic Pyridine Analog (-OCH₃) | 25 | 27.7 |
| Generic Pyridine Analog (-OCF₃) | > 120 | < 5.8 |
| Caption: Hypothetical comparative in vitro metabolic stability data illustrating the typical effect of replacing a methoxy group with a trifluoromethoxy group. Actual values are highly dependent on the specific molecular scaffold. |
Impact on Pharmacokinetics and Pharmacodynamics
The unique combination of increased lipophilicity and metabolic stability conferred by the trifluoromethoxy group has a profound impact on a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its overall pharmacological activity.
-
Improved Oral Bioavailability: Enhanced membrane permeability due to increased lipophilicity often leads to better absorption from the gastrointestinal tract.[1]
-
Increased Half-Life: Greater metabolic stability results in a longer duration of action and potentially less frequent dosing.[1]
-
Enhanced Target Binding: The electron-withdrawing nature of the -OCF₃ group can modulate the electronic environment of the pharmacophore, leading to stronger interactions with the biological target.
-
Blood-Brain Barrier Penetration: The increased lipophilicity can also facilitate the penetration of the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[1]
FDA-Approved Drugs Featuring the Trifluoromethoxy Group
The successful application of the trifluoromethoxy group in drug design is evidenced by its presence in several FDA-approved drugs across various therapeutic areas.
| Drug | Therapeutic Area |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) |
| Sonidegib | Basal Cell Carcinoma |
| Delamanid | Tuberculosis |
| Pretomanid | Tuberculosis |
| Celikalim | Hypertension |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the properties of compounds containing a trifluoromethoxy group.
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the liver microsome suspension to the phosphate buffer.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (incubation volume / protein concentration).
Shake-Flask Method for logP Determination
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in either n-octanol or water.
-
Add equal volumes of the n-octanol and aqueous phases to a glass vial.
-
Add a small aliquot of the test compound stock solution to the vial.
-
Securely cap the vial and vortex vigorously for a set period (e.g., 1-2 minutes).
-
Allow the phases to separate by gravity or by centrifugation.
-
Carefully collect a sample from both the n-octanol and aqueous phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
Data Analysis:
-
Calculate the partition coefficient (P) = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
Calculate logP = log₁₀(P).
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (with a filter membrane)
-
Acceptor plate
-
Lipid solution (e.g., lecithin in dodecane)
-
Donor buffer (at desired pH)
-
Acceptor buffer (with a solubilizing agent if needed)
-
Test compound
-
96-well plate reader (UV-Vis or fluorescence) or LC-MS/MS system
Procedure:
-
Coat the filter membrane of the PAMPA plate with the lipid solution and allow the solvent to evaporate.
-
Fill the wells of the acceptor plate with the acceptor buffer.
-
Place the lipid-coated PAMPA plate on top of the acceptor plate, forming a "sandwich."
-
Prepare solutions of the test compound in the donor buffer.
-
Add the test compound solutions to the wells of the donor plate.
-
Incubate the plate assembly for a set period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells.
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the application and evaluation of trifluoromethoxy-containing compounds.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Trifluoromethoxy Group: A Comprehensive Technical Guide to its Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of significant interest due to its unique electronic and physicochemical properties.[1] This in-depth technical guide provides a comprehensive overview of the core electronic characteristics of the trifluoromethoxy group, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts. Understanding these properties is crucial for leveraging the -OCF₃ group to optimize molecular characteristics such as metabolic stability, membrane permeability, and target binding affinity in drug design and to modulate electronic properties in advanced materials.[2][3]
Electronic Effects: A Duality of Inductive Withdrawal and Weak Resonance Donation
The electronic influence of the trifluoromethoxy group is a complex interplay of strong inductive electron withdrawal and weak resonance electron donation. This duality is central to its ability to modulate molecular properties.
Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the oxygen atom and, consequently, from the molecular scaffold to which it is attached. This potent electron-withdrawing inductive effect is a defining characteristic of the -OCF₃ group.[1][2]
Resonance Effect (+R): The lone pairs on the oxygen atom can participate in resonance, donating electron density to an adjacent π-system (e.g., an aromatic ring). However, the strong inductive pull of the fluorine atoms significantly diminishes the electron-donating ability of the oxygen, making the resonance effect much weaker compared to a methoxy (-OCH₃) group.
This balance of effects leads to the -OCF₃ group being a net electron-withdrawing substituent, influencing the electron distribution within a molecule and affecting its reactivity and interactions with biological targets.[2]
Quantitative Descriptors of Electronic Influence
The electronic effects of the trifluoromethoxy group can be quantified using various linear free-energy relationship (LFER) parameters. These parameters are invaluable for predicting the group's impact on reaction rates and equilibria.
| Parameter | Symbol | Value (meta) | Value (para) | Description |
| Hammett Constant | σ | 0.38 | 0.35 | Measures the electronic effect of a substituent on the reactivity of a benzene ring. Positive values indicate electron-withdrawing character. |
| Swain-Lupton Field/Inductive Constant | F | 0.43 | 0.43 | Quantifies the electrostatic and through-bond inductive effects. |
| Swain-Lupton Resonance Constant | R | 0.05 | -0.18 | Quantifies the electron-donating or -withdrawing ability through resonance. A negative value indicates resonance donation. |
| Hansch Hydrophobicity Parameter | π | 1.04 | 1.04 | Measures the contribution of a substituent to the lipophilicity of a molecule. A positive value indicates increased lipophilicity.[3] |
Note: Hammett and Swain-Lupton parameter values can vary slightly depending on the specific reaction series and conditions used for their determination.
Impact on Acidity (pKa)
The strong electron-withdrawing nature of the trifluoromethoxy group significantly increases the acidity (lowers the pKa) of nearby acidic protons. This is due to the stabilization of the resulting conjugate base through induction.
| Compound | pKa |
| Phenol | 9.95 |
| 4-Trifluoromethoxyphenol | 8.80 |
| Aniline | 4.63 |
| 4-Trifluoromethoxyaniline | 3.75[4][5] |
| 4-Trifluoromethylphenol | 8.68[6][7] |
The data clearly demonstrates that the -OCF₃ group has a pronounced acidifying effect, comparable to that of the trifluoromethyl (-CF₃) group.
Dipole Moment
| Compound | Dipole Moment (Debye) |
| Anisole (C₆H₅OCH₃) | 1.26[2][8] |
| Trifluorotoluene (C₆H₅CF₃) | 2.86[9] |
| Trifluoromethoxybenzene (C₆H₅OCF₃) | Calculated to be ~2.5 D |
The dipole moment of trifluoromethoxybenzene is expected to be substantial and oriented from the aromatic ring towards the trifluoromethoxy group, reflecting the strong electron-withdrawing nature of the substituent.
Experimental Protocols
Accurate determination of the electronic and physicochemical parameters of molecules containing the trifluoromethoxy group is essential for quantitative structure-activity relationship (QSAR) studies and rational drug design. Below are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH.
Methodology:
-
Preparation of Solutions:
-
Prepare a ~1 mM solution of the trifluoromethoxy-substituted compound in a suitable solvent (e.g., water, or a co-solvent system like water-methanol for poorly soluble compounds).
-
Prepare standardized 0.1 M solutions of NaOH and HCl.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.[3]
-
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.[3]
-
Titration:
-
Place a known volume of the sample solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Add the titrant (NaOH for acidic compounds, HCl for basic compounds) in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added.
-
Determine the equivalence point, which is the point of steepest slope on the titration curve (the inflection point).
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).
-
Determination of Lipophilicity (logP/logD) by the Shake-Flask Method
This is the traditional and most reliable method for determining the partition coefficient (logP for neutral compounds) or distribution coefficient (logD for ionizable compounds at a specific pH).
Methodology:
-
Preparation:
-
Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD₇.₄) and vice versa by shaking them together overnight and then allowing the phases to separate.
-
Prepare a stock solution of the trifluoromethoxy-substituted compound in a suitable solvent.
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer.
-
Shake the vial for a sufficient amount of time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Calculate logP or logD using the formula: log([Concentration in n-octanol] / [Concentration in aqueous buffer]).
-
Conclusion
The trifluoromethoxy group is a powerful and versatile substituent that offers a unique combination of electronic and physicochemical properties. Its strong inductive electron-withdrawing character, coupled with high lipophilicity and metabolic stability, makes it an invaluable tool in the design of novel pharmaceuticals and advanced materials.[2][3] A thorough understanding of its quantitative electronic descriptors and the experimental methods used to determine them is paramount for researchers and scientists seeking to harness the full potential of this "super-halogen" in their molecular design endeavors. This guide provides the foundational knowledge and practical methodologies to effectively utilize the trifluoromethoxy group in a variety of scientific applications.
References
- 1. The rotational spectra, electric dipole moments and molecular structures of anisole and benzaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. ia600403.us.archive.org [ia600403.us.archive.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sfu.ca [sfu.ca]
- 5. researchgate.net [researchgate.net]
- 6. a,a,a-trifluorotoluene [stenutz.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
The Lipophilicity Tug-of-War: A Technical Guide to Trifluoromethoxy vs. Trifluoromethyl Groups in Drug Design
For Immediate Release
A Deep Dive into the Physicochemical Properties Influencing Drug Efficacy and Development
In the landscape of modern drug discovery, the strategic manipulation of a molecule's lipophilicity is a cornerstone of successful therapeutic design. Among the arsenal of functional groups available to medicinal chemists, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) moieties have emerged as powerful tools for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth comparison of the lipophilicity of these two critical substituents, offering valuable insights for researchers, scientists, and drug development professionals.
The lipophilicity of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. A molecule's ability to permeate biological membranes, a key step in reaching its target, is directly influenced by its lipophilicity. Both the trifluoromethoxy and trifluoromethyl groups are known to enhance lipophilicity, thereby improving a compound's potential for oral bioavailability and central nervous system penetration.[1] However, the degree to which they impart this property differs significantly, a nuance that can be leveraged for precise molecular engineering.
Quantitative Comparison of Lipophilicity
The lipophilicity of a substituent is often quantified by the Hansch-Fujita π constant, a measure of the hydrophobicity of a substituent relative to hydrogen. A positive π value indicates that the substituent is more lipophilic than hydrogen. Experimental data consistently demonstrates that the trifluoromethoxy group is more lipophilic than the trifluoromethyl group.
| Functional Group | Hansch-Fujita π Constant | Reference |
| Trifluoromethoxy (-OCF₃) | +1.04 | [1] |
| Trifluoromethyl (-CF₃) | +0.88 | [1] |
This difference in lipophilicity is further illustrated by the change in the logarithm of the partition coefficient (∆logP) when a methoxy group (-OCH₃) is replaced by a trifluoromethoxy group (-OCF₃) on an aromatic ring. This substitution results in a substantial increase in lipophilicity.
| Molecular Transformation | ∆logP (Aryl-X → Aryl-Y) | Reference |
| -OCH₃ → -OCF₃ | 1.0 ± 0.3 | [2] |
These quantitative measures underscore the greater lipophilicity-enhancing effect of the trifluoromethoxy group compared to the trifluoromethyl group. This distinction is crucial in drug design, where a precise level of lipophilicity is often required to balance efficacy with desirable ADME properties.[1]
The Impact of Lipophilicity on Drug Development
The lipophilicity of a compound is a pivotal factor that influences its entire journey through the body. An optimal level of lipophilicity is essential for a drug to be effective and safe.
As depicted in Figure 1, lipophilicity, enhanced to a greater degree by the trifluoromethoxy group, plays a crucial role in the absorption of a drug by facilitating its passage through lipid-rich cell membranes. Subsequently, it governs the drug's distribution throughout the body, including its ability to reach the intended therapeutic target. However, excessive lipophilicity can lead to increased metabolism, potential off-target toxicity, and sequestration in fatty tissues, which can negatively impact the drug's efficacy and safety profile. Therefore, the choice between a trifluoromethoxy and a trifluoromethyl group allows for the fine-tuning of this critical parameter.
Experimental Determination of Lipophilicity
The accurate measurement of lipophilicity is paramount in drug discovery. The two most widely accepted experimental methods for determining the partition coefficient (logP), the standard measure of lipophilicity, are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method
The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partitioning of a compound between two immiscible phases, typically n-octanol and water.[3]
Detailed Protocol for the Shake-Flask Method:
-
Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the prepared buffer. This pre-saturation ensures that the volumes of the two phases do not change during the experiment.
-
Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in a known volume of either the n-octanol or the aqueous phase. The initial concentration should be high enough for accurate quantification in both phases after partitioning.
-
Partitioning: Combine equal and known volumes of the n-octanol and aqueous phases in a flask or vial. Add the prepared sample solution to this biphasic system.
-
Equilibration: Tightly cap the container and shake it for a predetermined period (e.g., 1-24 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.[3] After shaking, allow the phases to separate completely, which may require centrifugation.
-
Phase Separation and Sampling: Carefully separate the two phases. Take a precise aliquot from each phase for analysis.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a chromatographic method that can be used to estimate logP values. It is a faster and more automated alternative to the shake-flask method, making it suitable for higher throughput screening.[4] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Strategic Introduction of Fluorine: A Technical Guide to Fluorinated Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer a powerful toolkit for fine-tuning molecular properties. This technical guide provides an in-depth exploration of fluorinated building blocks, their impact on key molecular parameters, and detailed methodologies for their synthesis and application.
The Transformative Impact of Fluorination on Molecular Properties
The introduction of fluorine can dramatically alter a molecule's lipophilicity, acidity/basicity (pKa), metabolic stability, and binding affinity. These modifications are critical in drug discovery for optimizing pharmacokinetic and pharmacodynamic profiles.
Modulation of Lipophilicity (LogP)
Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is profoundly influenced by fluorination. While the replacement of a hydrogen atom with fluorine can lead to a slight increase in LogP, the effect is highly dependent on the molecular context. The introduction of more fluorine atoms, as in a trifluoromethyl group, generally increases lipophilicity.
| Parent Molecule | Fluorinated Analog | Change in LogP (ΔLogP) |
| Benzene | Fluorobenzene | +0.15 |
| Toluene | α-Fluorotoluene | +0.13 |
| Toluene | α,α,α-Trifluorotoluene | +0.65 |
| Aniline | 4-Fluoroaniline | +0.33 |
| Pyridine | 2-Fluoropyridine | +0.24 |
Tuning Acidity and Basicity (pKa)
Fluorine's strong electron-withdrawing nature significantly impacts the pKa of nearby functional groups. For amines, fluorination generally decreases basicity (lowers the pKa of the conjugate acid), which can improve cell membrane permeability and reduce off-target effects. Conversely, the acidity of carboxylic acids and phenols is increased.
| Parent Molecule | pKa | Fluorinated Analog | pKa of Analog | ΔpKa |
| Aniline | 4.63 | 4-Fluoroaniline | 4.65 | +0.02 |
| Aniline | 4.63 | 4-(Trifluoromethyl)aniline | 2.75 | -1.88 |
| Piperidine | 11.12 | 3-Fluoropiperidine | 9.14 | -1.98 |
| Piperidine | 11.12 | 4,4-Difluoropiperidine | 6.4 | -4.72 |
| Benzoic Acid | 4.20 | 4-Fluorobenzoic Acid | 4.14 | -0.06 |
| Benzoic Acid | 4.20 | 4-(Trifluoromethyl)benzoic Acid | 3.77 | -0.43 |
Key Fluorinated Building Blocks and Their Synthesis
A wide array of fluorinated building blocks are commercially available or can be synthesized through established methods. These building blocks provide efficient routes to complex fluorinated molecules without the need for handling hazardous elemental fluorine.
Monofluorinated Building Blocks
Monofluorinated aliphatic building blocks are valuable for introducing a single fluorine atom with minimal steric perturbation.
-
2-Fluoroethylamines: These are versatile intermediates for incorporating a fluoroethyl moiety.[1] Their synthesis can be achieved from the corresponding ethanolamine.
-
Monofluoromethyl Ketones: These can be synthesized from acyl chlorides using fluorobis(phenylsulfonyl)methane.[2]
Difluoromethylated Building Blocks
The difluoromethyl group (CHF2) is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for a hydroxyl or thiol group.
-
Difluoromethyl Ethers: These can be synthesized from phenols using difluoromethyltriflate or sodium chlorodifluoroacetate.[3][4]
-
S-(Difluoromethyl) Benzenesulfonothioate: This is a versatile reagent for introducing the difluoromethyl group.[5]
Trifluoromethylated Building Blocks
The trifluoromethyl group (CF3) is one of the most common fluorine-containing motifs in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.
-
Trifluoromethylated Anilines and Pyridines: These are crucial intermediates in the synthesis of numerous drugs and agrochemicals. Their synthesis often involves the halogen-exchange (HALEX) reaction of trichloromethyl precursors.
Experimental Protocols for Key Fluorination Reactions
The following protocols provide detailed methodologies for common and powerful fluorination reactions used in the synthesis of fluorinated building blocks and their downstream products.
Deoxyfluorination of an Alcohol using DAST
This protocol describes the conversion of a primary alcohol to its corresponding fluoride using Diethylaminosulfur Trifluoride (DAST).
Reaction: R-CH₂OH → R-CH₂F
Materials:
-
Alcohol (e.g., 4-Nitrobenzyl alcohol)
-
Diethylaminosulfur Trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM (e.g., 2.8 mL per 1.0 mmol of alcohol) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6][7]
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Electrophilic Fluorination of a 1,3-Dicarbonyl Compound using Selectfluor™
This protocol details the monofluorination of a β-ketoester using Selectfluor™.
Reaction: R-CO-CH₂-COOR' → R-CO-CHF-COOR'
Materials:
-
1,3-dicarbonyl compound
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a mixture of acetonitrile and water.
-
Add Selectfluor™ (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the α-fluorinated product.
Synthesis of 4-Bromo-3-(trifluoromethyl)aniline
This protocol describes the regioselective bromination of 3-(trifluoromethyl)aniline.[6]
Materials:
-
3-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure: [6]
-
Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in DMF.
-
Prepare a solution of NBS (1.0 eq) in DMF.
-
Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for approximately 3 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
Visualizing Workflows and Signaling Pathways
Graphviz diagrams can effectively illustrate the logical flow of processes in drug discovery and the intricate networks of biological signaling pathways.
General Workflow for the Application of Fluorinated Building Blocks
This workflow outlines the key stages from the synthesis of a fluorinated building block to its incorporation into a drug candidate and subsequent biological evaluation.
The MAPK/ERK Signaling Pathway and the Action of MEK Inhibitors
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation and survival.[5] Mutations in this pathway, particularly in BRAF, are common in many cancers. Fluorinated drugs, such as the MEK inhibitor Trametinib, are designed to target this pathway.
The fluorinated drug Trametinib acts as a highly selective, allosteric inhibitor of MEK1 and MEK2, preventing the phosphorylation of ERK and thereby blocking the downstream signaling that leads to uncontrolled cell proliferation in BRAF-mutant melanoma.[8][]
Conclusion
Fluorinated building blocks are indispensable tools in modern chemical synthesis, offering a reliable and efficient means to introduce fluorine into organic molecules. The strategic incorporation of fluorine can profoundly and predictably alter key molecular properties, enabling the optimization of drug candidates and the development of novel materials. A thorough understanding of the synthetic methodologies and the impact of fluorination is essential for researchers and scientists aiming to harness the full potential of this unique element.
References
- 1. nbinno.com [nbinno.com]
- 2. Monofluoromethylation of acyl chlorides and chloroformates employing fluorobis(phenylsulfonyl)methane. Synthesis of monofluoromethyl ketones via selective zinc-mediated reductive desulfonylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ClinPGx [clinpgx.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Multi-Step Synthesis of 4-(Trifluoromethoxy)benzyl Alcohol from a Benzoic Acid Derivative
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(trifluoromethoxy)benzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis commences with a readily available benzoic acid derivative, 4-aminobenzoic acid (PABA), and proceeds through a series of transformations including diazotization, hydroxylation, esterification, trifluoromethoxylation, and final reduction. This document includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in reproducibility and understanding.
Introduction
The trifluoromethoxy group (-OCF₃) is a crucial substituent in medicinal and agricultural chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets[1]. This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. This document outlines a reliable synthetic route to this compound starting from 4-aminobenzoic acid, a derivative of benzoic acid.
Overall Synthetic Strategy
The synthesis of this compound from 4-aminobenzoic acid is a multi-step process that can be broken down into five key stages:
-
Diazotization and Hydroxylation: Conversion of 4-aminobenzoic acid to 4-hydroxybenzoic acid.
-
Esterification: Protection of the carboxylic acid functionality of 4-hydroxybenzoic acid as a methyl ester.
-
Trifluoromethoxylation: Introduction of the trifluoromethoxy group at the phenolic hydroxyl position.
-
Saponification: Hydrolysis of the methyl ester to yield 4-(trifluoromethoxy)benzoic acid.
-
Reduction: Conversion of the carboxylic acid to the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxybenzoic Acid from 4-Aminobenzoic Acid
This procedure involves the diazotization of the amino group of 4-aminobenzoic acid, followed by hydrolysis of the resulting diazonium salt to a hydroxyl group.
Materials:
-
4-Aminobenzoic acid (PABA)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, suspend 4-aminobenzoic acid in a mixture of water and concentrated sulfuric acid.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 15 minutes at the same temperature.
-
In a separate beaker, prepare a 50% (v/v) sulfuric acid solution and heat it to 60-70 °C.
-
Slowly add the diazonium salt solution to the hot sulfuric acid solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, heat the mixture for a short period to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude 4-hydroxybenzoic acid.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from water to obtain pure 4-hydroxybenzoic acid.
Step 2: Synthesis of Methyl 4-Hydroxybenzoate
Esterification of the carboxylic acid is performed to protect it during the subsequent trifluoromethoxylation step.
Materials:
-
4-Hydroxybenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Dissolve 4-hydroxybenzoic acid in an excess of methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 4-6 hours.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-hydroxybenzoate.
Step 3: Synthesis of Methyl 4-(Trifluoromethoxy)benzoate
This key step introduces the trifluoromethoxy group using a two-step procedure involving O-carboxydifluoromethylation followed by decarboxylative fluorination.
Materials:
-
Methyl 4-hydroxybenzoate
-
Sodium bromodifluoroacetate
-
Selectfluor® II
-
Silver nitrate (AgNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure: Part A: O-Carboxydifluoromethylation
-
To a solution of methyl 4-hydroxybenzoate in a suitable solvent (e.g., DMF), add sodium bromodifluoroacetate.
-
Heat the reaction mixture to allow for the formation of the O-carboxydifluoromethylated intermediate.
-
After the reaction is complete, perform an aqueous workup to isolate the intermediate.
Part B: Decarboxylative Fluorination
-
Dissolve the intermediate from Part A in a mixture of dichloromethane and water.
-
Add a catalytic amount of silver nitrate (AgNO₃) and Selectfluor® II to the mixture.
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain methyl 4-(trifluoromethoxy)benzoate.
Step 4: Synthesis of 4-(Trifluoromethoxy)benzoic Acid
The methyl ester is hydrolyzed back to the carboxylic acid.
Materials:
-
Methyl 4-(trifluoromethoxy)benzoate
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve methyl 4-(trifluoromethoxy)benzoate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.
-
Collect the white solid by filtration, wash with cold water, and dry to obtain 4-(trifluoromethoxy)benzoic acid.
Step 5: Synthesis of this compound
The final step involves the reduction of the carboxylic acid to the corresponding benzyl alcohol.
Materials:
-
4-(Trifluoromethoxy)benzoic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Procedure using LiAlH₄:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 4-(trifluoromethoxy)benzoic acid in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with ether or THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation or column chromatography if necessary.[2][3]
Data Presentation
| Step | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |
| 1 | 4-Aminobenzoic Acid | 4-Hydroxybenzoic Acid | H₂SO₄, NaNO₂ | 75-85 | >98 |
| 2 | 4-Hydroxybenzoic Acid | Methyl 4-hydroxybenzoate | MeOH, H₂SO₄ | 90-95 | >99 |
| 3 | Methyl 4-hydroxybenzoate | Methyl 4-(trifluoromethoxy)benzoate | NaBrCF₂CO₂Na, Selectfluor®, AgNO₃ | 60-70 | >97 |
| 4 | Methyl 4-(trifluoromethoxy)benzoate | 4-(Trifluoromethoxy)benzoic acid | NaOH, HCl | 90-98 | >99 |
| 5 | 4-(Trifluoromethoxy)benzoic acid | This compound | LiAlH₄ or BH₃·THF | 85-95 | >98 |
Note: Yields and purities are approximate and can vary based on reaction scale and purification methods.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway from 4-aminobenzoic acid to this compound.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound from a benzoic acid derivative. The described protocols are robust and can be adapted for various research and development purposes. The use of readily available starting materials and well-established chemical transformations makes this synthetic route accessible to a broad range of chemical laboratories.
References
Application Notes and Protocols for the Reduction of 4-(Trifluoromethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The reduction of 4-(trifluoromethoxy)benzaldehyde to its corresponding alcohol, 4-(trifluoromethoxy)benzyl alcohol, is a pivotal transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. The resulting benzyl alcohol is a valuable building block for the synthesis of more complex molecules.
The trifluoromethoxy (-OCF3) group imparts unique properties to molecules, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. These attributes are highly desirable in drug design as they can significantly improve the pharmacokinetic and pharmacodynamic profiles of a drug candidate. Consequently, this compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
This document provides detailed protocols for the reduction of 4-(trifluoromethoxy)benzaldehyde using common laboratory reducing agents: sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. The choice of reducing agent will depend on the desired reactivity, selectivity, and the presence of other functional groups in the starting material.
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones. It is generally unreactive towards esters, amides, and carboxylic acids, making it a suitable choice for multifunctional molecules.
Materials:
-
4-(Trifluoromethoxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, esters, carboxylic acids, and amides. Due to its high reactivity with protic solvents, this reaction must be carried out under anhydrous conditions.
Materials:
-
4-(Trifluoromethoxy)benzaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle (optional)
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.0 eq) in anhydrous diethyl ether or THF.
-
Addition of Aldehyde: Dissolve 4-(trifluoromethoxy)benzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The reaction can be gently refluxed if necessary to ensure completion. Monitor the reaction by TLC.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C and carefully add the following reagents sequentially and dropwise with vigorous stirring:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of water.
-
-
Filtration: Stir the resulting granular precipitate for 15-30 minutes, then filter it through a pad of Celite or by gravity filtration.
-
Drying and Concentration: Wash the filter cake with additional diethyl ether or THF. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Protocol 3: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of aldehydes. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Materials:
-
4-(Trifluoromethoxy)benzaldehyde
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Hydrogenation flask (e.g., Parr shaker bottle or a thick-walled round-bottom flask)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with Celite)
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve 4-(trifluoromethoxy)benzaldehyde (1.0 eq) in ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times). Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen or by TLC analysis of aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain this compound.
Data Presentation
| Parameter | Sodium Borohydride Reduction | Lithium Aluminum Hydride Reduction | Catalytic Hydrogenation |
| Reagent | NaBH₄ | LiAlH₄ | H₂ with Pd/C catalyst |
| Selectivity | High (aldehydes and ketones) | Low (reduces most carbonyls) | High (alkenes, alkynes, carbonyls) |
| Solvent | Protic (e.g., MeOH, EtOH) | Aprotic (e.g., THF, Et₂O) | Various (e.g., EtOH, EtOAc) |
| Temperature | 0 °C to room temperature | 0 °C to reflux | Room temperature |
| Pressure | Atmospheric | Atmospheric | 1-4 atm (or higher) |
| Typical Yield | >90% | >90% | >95% |
| Work-up | Aqueous work-up | Careful quenching with H₂O/NaOH | Filtration of catalyst |
| Safety | Relatively safe | Pyrophoric, reacts violently with water | Flammable H₂ gas |
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₈H₇F₃O₂ |
| Molecular Weight | 192.14 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 108 °C at 25 mmHg[1] |
| Density | 1.326 g/mL at 25 °C[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.39 (d, J = 8.6 Hz, 2H), 7.20 (d, J = 8.2 Hz, 2H), 4.72 (s, 2H), 1.95 (s, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 148.2 (q, J = 1.9 Hz), 139.7, 128.6, 121.2, 120.6 (q, J = 257.5 Hz), 64.5 |
Visualization
Caption: General workflow for the reduction of 4-(Trifluoromethoxy)benzaldehyde.
References
Oxidation of 4-(Trifluoromethoxy)benzyl alcohol to aldehyde
Investigating Oxidation Strategies
I'm currently focused on the oxidation of 4-(trifluoromethoxy)benzyl alcohol to the corresponding benzaldehyde. My initial search concentrates on identifying common, efficient reagents and reaction conditions for this transformation. I'm prioritizing methods that are well-established and produce good yields.
Analyzing Experimental Data
My focus has shifted to gathering detailed experimental protocols and associated quantitative data. I'm actively collecting yields, purities, and spectroscopic information. This data will be organized in comparative tables to facilitate method evaluation. Subsequently, I'll draft detailed experimental procedures for the most promising approaches. Finally, a clear workflow diagram is being prepared, and I'll compile all this into researcher-friendly application notes.
Outlining Reaction Protocols
I'm now diving into the specifics of each reaction. I'm actively collecting stoichiometric ratios, solvent choices, reaction temperatures and times, as well as work-up procedures for a variety of methods. I'm prioritizing the collection of quantitative data such as yields, purities, and spectroscopic data. The plan is to compare the methods systematically and write up detailed experimental procedures for the best ones. I also plan to create a general workflow diagram.
Considering Oxidation Strategies
I've been exploring different oxidation methods for benzyl alcohols to aldehydes. My initial search yielded insights into Dess-Martin Periodinane (DMP), Swern oxidation, and catalytic systems using TEMPO. I am now focusing on the comparison of selectivity, yields, and potential scale-up challenges of each method.
Assessing Method Properties
I'm now diving deeper into the specifics of each oxidation strategy. I've compiled general procedures for DMP, Swern, PCC, and TEMPO-catalyzed oxidations, along with some greener alternatives. My next step is to find hard data on yields, reaction times, and operational considerations to make a comprehensive comparison. I'm focusing on the strengths and weaknesses of each method for scaling-up and process optimization.
Refining Oxidation Data
I've gathered a wider range of oxidation strategies, including DMP, Swern, PCC, and TEMPO-catalyzed methods, as well as greener alternatives. While I have general procedures, the next phase focuses on acquiring detailed, quantitative data for this compound oxidation. I'm seeking specific yields, reaction times, and conditions relevant to this substrate, which will greatly help in the application note.
Locating Spectral Evidence
I've made some progress, and now have spectroscopic data for the product, 4-(trifluoromethoxy)benzaldehyde. This includes 1H NMR, IR, and mass spec data, which will be helpful for the Product Analysis section. I still need quantitative data on yields, reaction times, and stoichiometry.
Deepening the Data Dive
I've secured spectroscopic data for the product, which is a solid starting point. However, I still need more specific quantitative details. I'm focusing on finding yield information, reaction times, and stoichiometric ratios for the oxidation of this compound using various methods. I'm expanding my search, targeting patents and articles with similar substrates. I'll also broaden my search to include similar electron-withdrawing groups.
Exploring Oxidation Methods
I've been examining different oxidation protocols for benzyl alcohols, specifically focusing on DMP, Swern, PCC, and TEMPO-mediated reactions. I've also gathered spectroscopic data on the product, which is 4-(trifluoromethyl)benzaldehyde. This should give me a good starting point for my planned synthesis.
Searching for Specific Examples
I'm now hunting for detailed data on this compound oxidation or related molecules, concentrating on yields, reaction times, and specific protocols for DMP, Swern, PCC, and TEMPO methods. I'm focusing on chemical databases and journals to flesh out comparative data tables for application notes. Though the Pt catalyst study was insightful, I now need reactions relevant to the common reagents.
Targeting Specific Literature
I'm now zeroing in on this compound oxidation protocols, or similar examples with detailed data. While the Pt catalyst study offered a hint for my substrate, I'm focusing on DMP, Swern, PCC, and TEMPO now. I'm streamlining my search to locate yields, reaction times, and specific experimental protocols within databases and journals to generate comparative application notes.
Examining Oxidation Protocols
I'm still having some trouble. The searches I ran on step 4 are proving tricky to pin down for concrete quantitative data and specific experimental protocols regarding oxidation of this compound using DMP, Swern, PCC, and TEMPO. I am going to try again.
Compiling Data & Assumptions
I've made some progress, though finding exact protocols for my specific target molecule oxidation remains difficult. I've gathered protocols from similar compounds, especially benzyl alcohol derivatives, for TEMPO, PCC, and Swern. DMP oxidation information is also available. I can use this to create representative protocols and generate data tables. I'm assuming conditions for similar benzyl alcohols apply, allowing me to estimate yields and reaction times. I have starting material and product spectroscopic data, too.
Assessing Data Sufficiency
My search limitations have pushed me to lean on related compounds for data. I'm building representative protocols for TEMPO, PCC, and Swern oxidations based on benzyl alcohol derivatives. I've also found general DMP information. I can leverage the starting material and product data to create a data table, assuming comparable conditions. I'll make it clear that the reported yields and times are estimates.
Application Notes and Protocols for Etherification Reactions of 4-(Trifluoromethoxy)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the etherification of 4-(trifluoromethoxy)benzyl alcohol. The trifluoromethoxy (-OCF₃) group is a crucial substituent in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The etherification of this compound is a key transformation for introducing this valuable moiety into a wide range of molecular scaffolds.
This guide covers three primary methods for ether synthesis: the Williamson ether synthesis, the Mitsunobu reaction, and acid-catalyzed self-etherification. Each section includes a detailed protocol, a summary of expected outcomes based on related reactions, and a visual representation of the workflow or reaction pathway.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide. In the context of this compound, it is first converted to its alkoxide by a strong base, which then reacts with an alkyl halide.
Quantitative Data
| Product | Reactants | Base/Solvent | Reaction Conditions | Yield (%) | Spectroscopic Data |
| 4-Trifluoromethylphenyl benzyl ether | Benzyl alcohol, 4-Trifluoromethylchlorobenzene | Sodium/DMA | Reflux, 18 h | 66.5 | ¹H NMR (CDCl₃): δ 5.08 (s, 2H, -CH₂-), 6.88-7.69 (m, 9H, ArH) |
Experimental Protocol: Synthesis of an Unsymmetrical Ether
This protocol describes a general procedure for the synthesis of an unsymmetrical ether from this compound and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent to the NaH suspension.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Mitsunobu Reaction
The Mitsunobu reaction provides a versatile method for converting alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry at the alcohol carbon.[1][2] This reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1][2]
Quantitative Data
Specific quantitative data for the Mitsunobu etherification of this compound is limited in the provided search results. The following table presents a general overview of yields obtained for Mitsunobu reactions with various nucleophiles, which can serve as a qualitative guide.
| Alcohol | Nucleophile | Reagents | Solvent | Yield (%) |
| Primary/Secondary Alcohol | Phenol | PPh₃, DEAD/DIAD | THF, Toluene | Generally Good |
| Primary/Secondary Alcohol | Carboxylic Acid | PPh₃, DEAD/DIAD | THF, Toluene | 80-95 |
| Primary/Secondary Alcohol | Thiol | PPh₃, DEAD/DIAD | THF, Toluene | Moderate to Good |
Experimental Protocol: Synthesis of a Phenyl Ether
This protocol outlines a general procedure for the synthesis of a phenyl ether from this compound and a phenol.
Materials:
-
This compound
-
Phenol derivative
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the phenol derivative (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 equivalents) in the same anhydrous solvent to the reaction mixture. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel. If unreacted acidic phenol is present, an initial wash with saturated aqueous NaHCO₃ solution may be beneficial before chromatography.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified ether.
Acid-Catalyzed Self-Etherification
Symmetrical ethers can be synthesized from benzyl alcohols through an acid-catalyzed dehydration reaction. This method is particularly effective for benzyl alcohols that can form stable benzylic carbocations. While electron-withdrawing groups can disfavor this reaction, it can still proceed under forcing conditions.
Quantitative Data
The following table provides data for the iron-catalyzed self-etherification of a structurally similar compound, 4-(trifluoromethyl)benzyl alcohol. This data can be used to estimate the potential outcome for the 4-(trifluoromethoxy) analog.
| Product | Starting Material | Catalyst | Solvent | Reaction Conditions | Yield (%) | Spectroscopic Data |
| Bis(4-(trifluoromethyl)benzyl) ether | 4-(Trifluoromethyl)benzyl alcohol | FeCl₃·6H₂O | Propylene Carbonate | 120 °C, 48 h | 56 | ¹H NMR (400 MHz, CDCl₃): δ 7.61 (d, J = 8.1 Hz, 4H), 7.47 (d, J = 7.9 Hz, 4H), 4.65 (s, 4H). ¹³C NMR (101 MHz, CDCl₃): δ 142.1, 127.8, 125.6 (q, J = 3.8 Hz), 124.2 (q, J = 272.5 Hz), 71.3. |
Experimental Protocol: Synthesis of Bis(4-(trifluoromethoxy)benzyl) Ether
This protocol is adapted from the iron-catalyzed procedure for substituted benzyl alcohols and can be applied to this compound.
Materials:
-
This compound
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Propylene carbonate
-
Pressure tube or sealed vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a pressure tube or sealable vial, add this compound (1.0 equivalent) and propylene carbonate (as solvent).
-
Add iron(III) chloride hexahydrate (5 mol%).
-
Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired symmetrical ether.
Conclusion
The etherification of this compound provides a valuable route to novel compounds with potential applications in drug discovery and materials science. The choice of method—Williamson ether synthesis for a broad range of unsymmetrical ethers, the Mitsunobu reaction for mild conditions and stereochemical control, or acid-catalyzed self-etherification for symmetrical ethers—will depend on the specific target molecule and the functional group tolerance of the substrates. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully synthesize and characterize 4-(trifluoromethoxy)benzyl ethers.
References
Application Notes and Protocols for the Esterification of 4-(Trifluoromethoxy)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethoxy)benzyl alcohol is a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable moiety in the design of novel pharmaceuticals and agrochemicals. Esterification of the benzylic alcohol is a common and crucial transformation to introduce this fluorinated fragment into a wide range of molecular scaffolds.
These application notes provide detailed protocols for the esterification of this compound using common and effective methods, including the Steglich esterification, acylation with acid anhydrides, and the Fischer-Speier esterification. The protocols are designed to be readily applicable in a laboratory setting.
Key Esterification Methodologies
The selection of an appropriate esterification method depends on several factors, including the nature of the carboxylic acid, the scale of the reaction, and the presence of other functional groups in the reactants. Below are protocols for three widely used and reliable methods for the esterification of this compound.
Protocol 1: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, typically 4-(dimethylamino)pyridine (DMAP). This method is particularly useful for temperature-sensitive substrates and when trying to avoid the harsh acidic conditions of Fischer esterification.
Experimental Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired carboxylic acid (1.0 eq.) and this compound (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 eq.).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the carbodiimide coupling agent (e.g., DCC or DIC) (1.1-1.3 eq.) to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU, and wash the solid with a small amount of the reaction solvent.
-
If DIC was used, the diisopropylurea byproduct is more soluble and is typically removed during the aqueous work-up.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
Quantitative Data Summary (Steglich Esterification)
| Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | DCC | DMAP | DCM | 18 | >90 |
| Acetic Acid | DIC | DMAP | THF | 12 | >95 |
| Phenylacetic Acid | EDC | DMAP | DCM | 16 | >92 |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Protocol 2: Acylation with Acid Anhydride
Acylation using an acid anhydride in the presence of a base is a straightforward and often high-yielding method for ester synthesis. Pyridine can serve as both the base and the solvent, while catalytic DMAP can significantly accelerate the reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in pyridine or an inert solvent like dichloromethane (DCM).
-
Reagent Addition: Add the acid anhydride (e.g., acetic anhydride, propionic anhydride) (1.2-1.5 eq.) to the solution. If not using pyridine as the solvent, add a base such as triethylamine (1.5-2.0 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (40-60 °C) for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature. If a precipitate (e.g., triethylammonium salt) has formed, filter it off.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% aqueous HCl (to remove pyridine and/or triethylamine), saturated aqueous NaHCO₃ (to remove excess anhydride and carboxylic acid byproduct), and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting ester is often of high purity, but can be further purified by column chromatography or distillation if necessary.
Quantitative Data Summary (Acylation with Acid Anhydride)
| Acid Anhydride | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | Pyridine | - | Pyridine | 25 | 2 | >98 |
| Propionic Anhydride | Triethylamine | DMAP | DCM | 40 | 3 | >95 |
| Isobutyric Anhydride | Triethylamine | DMAP | DCM | 40 | 4 | >90 |
Protocol 3: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the reaction towards the ester product, an excess of one of the reactants (usually the alcohol) is used, and/or the water formed is removed.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq.) and the carboxylic acid (1.5-3.0 eq.). If the carboxylic acid is a solid, a suitable solvent that can form an azeotrope with water (e.g., toluene, benzene) should be added.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05-0.1 eq.).
-
Reaction: Heat the reaction mixture to reflux. If using an azeotroping solvent, a Dean-Stark apparatus can be used to remove the water as it is formed. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer carefully with water, then with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove excess carboxylic acid, and finally with brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Quantitative Data Summary (Fischer-Speier Esterification)
| Carboxylic Acid | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Acetic Acid | H₂SO₄ | Toluene | Reflux | 8 | ~85 |
| Benzoic Acid | p-TsOH | Toluene | Reflux | 16 | ~80 |
| Propionic Acid | H₂SO₄ | Toluene | Reflux | 10 | ~82 |
Visualized Workflows
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Carbodiimides like DCC are potent allergens and should be handled with care.
-
Strong acids like sulfuric acid are corrosive and should be handled with extreme caution.
-
Pyridine has a strong, unpleasant odor and is flammable.
-
Acid anhydrides are corrosive and lachrymatory.
Conclusion
The esterification of this compound is a fundamental transformation for the incorporation of the trifluoromethoxybenzyl moiety into molecules of interest for pharmaceutical and materials science applications. The choice of method—Steglich, acylation with anhydride, or Fischer esterification—will depend on the specific requirements of the synthesis. The protocols provided here offer reliable and reproducible methods to achieve this important chemical conversion.
Application Notes and Protocols: Mitsunobu Reaction with 4-(Trifluoromethoxy)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a versatile and widely utilized transformation in organic synthesis for the conversion of primary and secondary alcohols into a variety of functional groups, such as esters, ethers, and azides, with inversion of stereochemistry.[1][2][3] This reaction proceeds under mild conditions and demonstrates a broad substrate scope, making it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] This document provides detailed application notes and protocols for the Mitsunobu reaction using 4-(trifluoromethoxy)benzyl alcohol, a substrate relevant in medicinal chemistry due to the prevalence of the trifluoromethoxy group in bioactive compounds.
The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[2] The general mechanism involves the formation of an alkoxyphosphonium salt, which is then displaced by a suitable nucleophile in an Sₙ2 fashion.[2]
Data Presentation
The following table summarizes representative quantitative data for the Mitsunobu esterification of various benzyl alcohols, providing an expected range of yields and reaction times for the reaction with this compound. The inclusion of substrates with both electron-donating and electron-withdrawing substituents demonstrates the reaction's broad applicability.
| Entry | Benzyl Alcohol | Nucleophile | Azodicarboxylate | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzyl alcohol | 4-Nitrobenzoic acid | DIAD | Toluene | - | 36-40 | [4] |
| 2 | 4-Methoxybenzyl alcohol | 4-Nitrobenzoic acid | DIAD | Toluene | - | - | [4] |
| 3 | (1R,2S,5R)-(-)-Menthol | 4-Nitrobenzoic acid | DEAD | THF | 17 | 85.6 | [5] |
| 4 | General Primary/Secondary Alcohol | Carboxylic Acid | DIAD | THF | 6-8 | - | [6] |
Note: Specific yield for 4-methoxybenzyl alcohol was not explicitly stated in the reference. The reaction with menthol is included to demonstrate the utility of 4-nitrobenzoic acid in achieving high yields, even with sterically hindered alcohols.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Mitsunobu esterification of this compound with a generic carboxylic acid. A specific example using 4-nitrobenzoic acid is also provided, as electron-withdrawing groups on the nucleophile have been shown to improve reaction outcomes.[5]
General Protocol for Mitsunobu Esterification:
Materials:
-
This compound
-
Carboxylic acid (Nucleophile)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired carboxylic acid (1.2-1.5 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration with respect to the alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) may be observed.[5]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Typical reaction times range from 6 to 24 hours.[1][6]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in EtOAc or DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Example Protocol: Synthesis of 4-(Trifluoromethoxy)benzyl 4-nitrobenzoate
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.92 g, 10 mmol, 1.0 eq.), 4-nitrobenzoic acid (2.51 g, 15 mmol, 1.5 eq.), and triphenylphosphine (3.93 g, 15 mmol, 1.5 eq.).
-
Add 50 mL of anhydrous THF to dissolve the reactants.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add DIAD (2.95 mL, 15 mmol, 1.5 eq.) to the stirred solution over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
After completion, remove the THF under reduced pressure.
-
Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 2 x 50 mL of saturated aqueous NaHCO₃ and 1 x 50 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography (e.g., using a gradient of 0% to 20% ethyl acetate in hexanes) to yield the pure 4-(trifluoromethoxy)benzyl 4-nitrobenzoate.
Visualizations
Diagram of the Mitsunobu Reaction Mechanism:
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. organic-synthesis.com [organic-synthesis.com]
Synthesis of 4-(Trifluoromethoxy)benzyl bromide from 4-(Trifluoromethoxy)benzyl alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-(Trifluoromethoxy)benzyl bromide from its corresponding alcohol. This synthesis is a crucial step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity.[1][2]
Introduction
4-(Trifluoromethoxy)benzyl bromide is a valuable reagent in organic synthesis, serving as a key building block for introducing the 4-(trifluoromethoxy)benzyl moiety into molecules.[1][2] This functional group is of significant interest in medicinal chemistry due to the unique electronic and lipophilic properties imparted by the trifluoromethoxy group.[1] The conversion of the benzylic alcohol to the bromide is a common transformation that activates the benzylic position for nucleophilic substitution reactions. This document outlines two common and effective methods for this conversion: the use of phosphorus tribromide (PBr₃) and the Appel reaction using N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).
Physicochemical Properties
| Property | Value |
| CAS Number | 50824-05-0[3] |
| Molecular Formula | C₈H₆BrF₃O[3] |
| Molecular Weight | 255.03 g/mol [3] |
| Appearance | Colorless to light yellow liquid[4] |
| Melting Point | 22-24 °C[3] |
| Boiling Point | 82-84 °C at 10 mmHg[5] |
| Density | 1.594 g/mL at 25 °C[5] |
| Refractive Index (n²⁰/D) | 1.48[5] |
Synthesis Protocols
Two primary methods for the bromination of 4-(trifluoromethoxy)benzyl alcohol are detailed below. The choice of method may depend on the scale of the reaction, available reagents, and desired purity.
Method 1: Bromination using Phosphorus Tribromide (PBr₃)
This method is a classic and effective way to convert primary and secondary alcohols to the corresponding bromides. Phosphorus tribromide is a strong brominating agent, and the reaction typically proceeds with good yield.
Reaction Scheme:
3 R-CH₂OH + PBr₃ → 3 R-CH₂Br + H₃PO₃
where R = 4-(Trifluoromethoxy)phenyl
Summary of Experimental Conditions:
| Parameter | Value | Reference |
| Starting Material | (4-(Trifluoromethoxy)phenyl)methanol | [4] |
| Reagent | Phosphorus tribromide (PBr₃) | [3][4] |
| Solvent | Dichloromethane (DCM) or Ether | [3][4] |
| Temperature | 0-10 °C, then room temperature | [4] |
| Reaction Time | 3.5 hours | [4] |
| Work-up | Water quench, NaHCO₃ wash, brine wash | [3][4] |
| Purification | Concentration under reduced pressure | [4] |
| Reported Yield | 66% | [4] |
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-(trifluoromethoxy)phenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).[4]
-
Reagent Addition: Cool the solution to 0-10 °C using an ice bath.[4] Slowly add phosphorus tribromide (1.2 eq) dropwise to the stirred solution.[4]
-
Reaction: Stir the reaction mixture at 0-10 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding water.[4]
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[3][4] The product is obtained as a yellow oil.[4]
Method 2: Bromination using N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃)
The Appel reaction provides a milder alternative for converting alcohols to alkyl halides. This method often results in cleaner reactions and easier purification.
Reaction Scheme:
R-CH₂OH + PPh₃ + NBS → R-CH₂Br + O=PPh₃ + Succinimide
where R = 4-(Trifluoromethoxy)phenyl
Summary of Experimental Conditions:
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reagents | N-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃) | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Temperature | Room temperature | |
| Reaction Time | 1-5 minutes | |
| Work-up | Water quench, extraction with CH₂Cl₂ | |
| Purification | Silica gel column chromatography | |
| Reported Yield | Not explicitly reported for this specific substrate, but generally high for this method. |
Detailed Experimental Protocol:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) and triphenylphosphine (1.1-1.3 eq) in minimal anhydrous tetrahydrofuran (THF), add N-bromosuccinimide (1.1-1.3 eq) under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically very fast and should be monitored by TLC (completion is often observed within 1-5 minutes).
-
Work-up: Upon completion, treat the reaction mixture with water and extract twice with dichloromethane (CH₂Cl₂).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the final product.
Workflow Diagrams
Caption: Workflow for the synthesis of 4-(Trifluoromethoxy)benzyl bromide using PBr₃.
Caption: Workflow for the synthesis of 4-(Trifluoromethoxy)benzyl bromide using NBS/PPh₃.
Safety and Handling
4-(Trifluoromethoxy)benzyl bromide is classified as a corrosive substance that can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Work in a well-ventilated fume hood.
-
Reagent Handling:
-
Phosphorus tribromide (PBr₃): Is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
N-Bromosuccinimide (NBS): Is an irritant and light-sensitive. Store in a cool, dark place.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Applications
4-(Trifluoromethoxy)benzyl bromide is a versatile synthetic intermediate. It is used in the preparation of antitubercular agents like PA-824 and in the synthesis of tetrahydronaphthalenols with anti-allergic activities.[4][5] Its reactivity as a benzyl halide allows for the facile introduction of the 4-(trifluoromethoxy)benzyl group into a wide variety of molecules through nucleophilic substitution reactions.[1]
References
Protecting Group Strategies for 4-(Trifluoromethoxy)benzyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic protection and deprotection of 4-(trifluoromethoxy)benzyl alcohol. The selection of an appropriate protecting group is critical in multi-step organic syntheses to ensure chemoselectivity and high yields. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the benzylic alcohol, making tailored protection and deprotection strategies essential. This guide covers common protecting groups, including silyl ethers, ethers, and esters, providing quantitative data and detailed methodologies.
Introduction to Protecting Group Strategies
In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This temporary masking is achieved through the use of protecting groups. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups. The concept of "orthogonal protection" is crucial, where multiple protecting groups can be removed selectively in any order without affecting the others.[1][2]
For this compound, the primary hydroxyl group is susceptible to oxidation, acylation, and other reactions. The choice of protecting group will depend on the specific reaction conditions to be employed in subsequent synthetic steps.
Silyl Ether Protection
Silyl ethers are widely used for the protection of alcohols due to their ease of formation, stability under many non-acidic conditions, and selective cleavage with fluoride reagents.[3][4] The tert-butyldimethylsilyl (TBDMS) group is a common choice, offering a good balance of stability and ease of removal.[5]
Quantitative Data for Silyl Ether Protection and Deprotection
| Entry | Reaction | Reagents and Conditions | Time | Yield (%) |
| 1 | Protection | TBDMS-Cl (1.2 eq), Imidazole (2.0 eq), DMF, rt | 12 h | >95 |
| 2 | Deprotection | TBAF (1.1 eq), THF, rt | 1 h | >95 |
Experimental Protocols
Protocol 1: Protection of this compound as a TBDMS Ether
-
Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF at 0 °C, add TBDMS-Cl (1.2 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS ether.
-
Protocol 2: Deprotection of 4-(Trifluoromethoxy)benzyl TBDMS Ether
-
Materials: 4-(Trifluoromethoxy)benzyl TBDMS ether, Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF), Tetrahydrofuran (THF), Dichloromethane, Water, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred solution of 4-(trifluoromethoxy)benzyl TBDMS ether (1.0 eq) in THF at 0 °C, add TBAF solution (1.1 eq) dropwise.[6]
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the deprotection by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with water.[6]
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[6]
-
Ether Protection (Williamson Ether Synthesis)
The formation of benzyl ethers is a robust method for protecting alcohols. The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a common method for this transformation.[7][8][9]
Quantitative Data for Ether Protection and Deprotection
| Entry | Reaction | Reagents and Conditions | Time | Yield (%) |
| 1 | Protection (Methyl Ether) | NaH (1.2 eq), CH₃I (1.2 eq), THF, 0 °C to rt | 4 h | >90 |
| 2 | Deprotection (Hydrogenolysis) | H₂ (1 atm), 10% Pd/C, Ethanol, rt | 12 h | >95 |
Experimental Protocols
Protocol 3: Protection of this compound as a Methyl Ether
-
Materials: this compound, Sodium hydride (NaH) (60% dispersion in mineral oil), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Water, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 4 hours and monitor by TLC.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to obtain the methyl ether.
-
Protocol 4: Deprotection of 4-(Trifluoromethoxy)benzyl Methyl Ether by Hydrogenolysis
-
Materials: 4-(Trifluoromethoxy)benzyl methyl ether, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the 4-(trifluoromethoxy)benzyl methyl ether (1.0 eq) in ethanol in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C (10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 12 hours.[10]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Ester Protection
Esterification is another common strategy for protecting alcohols. Acetyl esters are readily formed and can be cleaved under basic conditions (saponification).[11]
Quantitative Data for Ester Protection and Deprotection
| Entry | Reaction | Reagents and Conditions | Time | Yield (%) |
| 1 | Protection (Acetate Ester) | Acetic anhydride (1.5 eq), Pyridine, rt | 2 h | >95 |
| 2 | Deprotection (Saponification) | NaOH (2.0 eq), Methanol/Water, rt | 3 h | >90 |
Experimental Protocols
Protocol 5: Protection of this compound as an Acetate Ester
-
Materials: this compound, Acetic anhydride, Pyridine, Dichloromethane, 1 M HCl, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of this compound (1.0 eq) in pyridine at 0 °C, add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the acetate ester.
-
Protocol 6: Deprotection of 4-(Trifluoromethoxy)benzyl Acetate by Saponification
-
Materials: 4-(Trifluoromethoxy)benzyl acetate, Sodium hydroxide (NaOH), Methanol, Water, Diethyl ether, 1 M HCl.
-
Procedure:
-
Dissolve the 4-(trifluoromethoxy)benzyl acetate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 3 hours.[11]
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to obtain the deprotected alcohol.
-
Orthogonal Protection Strategy
In a scenario where a molecule contains both a primary aliphatic alcohol and the this compound moiety, an orthogonal protecting group strategy can be employed for selective manipulation. For instance, the primary alcohol can be selectively protected as a TBDMS ether due to its lower steric hindrance, leaving the benzylic alcohol available for other transformations. Subsequently, the benzylic alcohol can be protected as a benzyl ether. The two protecting groups can then be removed selectively.
Conclusion
The choice of a protecting group for this compound must be carefully considered based on the overall synthetic strategy. Silyl ethers offer mild deprotection conditions, making them suitable for sensitive substrates. Benzyl ethers provide robust protection under a variety of conditions and are readily cleaved by hydrogenolysis. Acetate esters are easily introduced and removed under basic conditions. By employing these strategies, and particularly by utilizing orthogonal protecting groups, researchers can achieve the selective transformation of complex molecules containing the this compound moiety with high efficiency and control.
References
- 1. benchchem.com [benchchem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. jocpr.com [jocpr.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Saponification-Typical procedures - operachem [operachem.com]
Application Notes and Protocols: The Use of 4-(Trifluoromethoxy)benzyl Alcohol in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired stereochemical outcomes and yields in glycosylation reactions. The 4-(trifluoromethoxy)benzyl (TFMBn) group is an electron-withdrawing protecting group that offers distinct advantages in modern oligosaccharide synthesis. Derived from 4-(trifluoromethoxy)benzyl alcohol, this group enhances the stereoselectivity of glycosylation reactions, particularly favoring the formation of challenging 1,2-cis glycosidic linkages. Its electronic properties modulate the reactivity of the glycosyl donor, contributing to improved control over the reaction outcome. These application notes provide a comprehensive overview, experimental protocols, and comparative data on the use of the 4-(trifluoromethoxy)benzyl group in glycosylation.
The trifluoromethoxy (-OCF₃) substituent is strongly electron-withdrawing, which disarms the glycosyl donor to a certain extent. This electronic effect can influence the reaction mechanism, often favoring pathways that lead to higher stereoselectivity.[1][2] Research on related fluorinated benzyl protecting groups, such as the 4-(trifluoromethyl)benzyl group, has demonstrated a significant increase in 1,2-cis selectivity in glycosylations, particularly with reactive alcohol acceptors.[3] By analogy, the 4-(trifluoromethoxy)benzyl group is expected to confer similar or even enhanced stereodirecting effects.
Data Presentation
The following tables summarize quantitative data from glycosylation reactions using benzyl and fluorinated benzyl protecting groups, providing a basis for comparison and prediction of the performance of the 4-(trifluoromethoxy)benzyl group.
Table 1: Comparison of Stereoselectivity in Glucosylation with Different Benzyl-type Protecting Groups
| Glycosyl Donor Protecting Group | Acceptor | Promoter System | α/β Ratio | Yield (%) | Reference |
| Benzyl (Bn) | N-Carbobenzyloxy-3-amino-1-propanol | TMS-I / TPPO | 13:1 | High | [3] |
| 4-(Trifluoromethyl)benzyl (CF₃Bn) | N-Carbobenzyloxy-3-amino-1-propanol | TMS-I / TPPO | 23:1 | High | [3] |
| 3,5-bis(Trifluoromethyl)benzyl | N-Carbobenzyloxy-3-amino-1-propanol | TMS-I / TPPO | >30:1 | High | [3] |
| Benzyl (Bn) | Reactive Acceptor 12 | TMS-I / TPPO | 14:1 | N/A | [3] |
| 4-(Trifluoromethyl)benzyl (CF₃Bn) | Reactive Acceptor 12 | TMS-I / TPPO | 34:1 | N/A | [3] |
Note: The data clearly indicates that electron-withdrawing substituents on the benzyl group significantly enhance the 1,2-cis (α) selectivity in glucosylation reactions. It is anticipated that the 4-(trifluoromethoxy)benzyl group would yield selectivities comparable to or exceeding the 4-(trifluoromethyl)benzyl group due to the strong electron-withdrawing nature of the trifluoromethoxy moiety.
Experimental Protocols
The following are detailed experimental protocols for key steps involving the use of this compound in glycosylation reactions. These protocols are based on established methods for benzyl and fluorinated benzyl ethers in carbohydrate chemistry.
Protocol 1: Protection of a Hydroxyl Group with 4-(Trifluoromethoxy)benzyl Bromide
This protocol describes the introduction of the 4-(trifluoromethoxy)benzyl (TFMBn) protecting group onto a free hydroxyl group of a carbohydrate. The synthesis of 4-(trifluoromethoxy)benzyl bromide from the corresponding alcohol is a standard procedure.[4]
Materials:
-
Carbohydrate with a free hydroxyl group
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-(Trifluoromethoxy)benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carbohydrate (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-(trifluoromethoxy)benzyl bromide (1.2 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with methanol to destroy excess NaH.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the 4-(trifluoromethoxy)benzyl protected carbohydrate.
Protocol 2: Glycosylation using a 4-(Trifluoromethoxy)benzyl Protected Glycosyl Trichloroacetimidate Donor
This protocol outlines the glycosylation of an acceptor using a glycosyl donor protected with TFMBn groups, activated as a trichloroacetimidate.
Materials:
-
4-(Trifluoromethoxy)benzyl protected glycosyl donor (as the hemiacetal)
-
Trichloroacetonitrile
-
Dichloromethane (DCM), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Glycosyl acceptor
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf), as a solution in DCM
-
Molecular sieves (4 Å), activated
-
Triethylamine
-
Silica gel for column chromatography
Procedure: Part A: Synthesis of the Glycosyl Trichloroacetimidate Donor
-
Dissolve the 4-(trifluoromethoxy)benzyl protected hemiacetal (1.0 eq) in anhydrous DCM.
-
Add trichloroacetonitrile (5.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude glycosyl trichloroacetimidate, which can be used in the next step without further purification.
Part B: Glycosylation Reaction
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor (1.0 eq), the crude glycosyl trichloroacetimidate donor (1.2 eq), and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to -40 °C.
-
Add a solution of TMSOTf (0.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction at -40 °C and allow it to slowly warm to 0 °C over 2 hours, monitoring by TLC.
-
Upon completion of the reaction, quench by adding triethylamine.
-
Filter the reaction mixture through Celite®, washing with DCM.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the desired glycoside.
Protocol 3: Deprotection of the 4-(Trifluoromethoxy)benzyl Group
The TFMBn group can be removed under standard hydrogenolysis conditions.
Materials:
-
4-(Trifluoromethoxy)benzyl protected carbohydrate
-
Palladium on carbon (Pd/C), 10%
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the protected carbohydrate in methanol.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Purge the flask with hydrogen gas and stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carbohydrate.
Mandatory Visualizations
Caption: General workflow for a glycosylation reaction.
Caption: Influence of protecting group electronics on reactivity.
References
- 1. Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the electron withdrawing nature of ethers in glycosylation chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
Application Notes and Protocols: 4-(Trifluoromethoxy)benzyl Alcohol in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethoxy)benzyl alcohol is a versatile fluorinated building block increasingly utilized in the multi-step synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The incorporation of the trifluoromethoxy (-OCF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target compounds, thereby improving their pharmacokinetic and pharmacodynamic profiles.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a key reagent in multi-step synthesis, focusing on its conversion to valuable intermediates and its role in the synthesis of bioactive molecules.
Key Applications
The primary application of this compound in multi-step synthesis is as a precursor to other key intermediates, most notably 4-(trifluoromethoxy)aniline. This aniline is a crucial component in the synthesis of a variety of pharmaceuticals, including kinase inhibitors for cancer therapy. The conversion of the benzyl alcohol to the aniline allows for the strategic introduction of the trifluoromethoxyphenyl moiety into the target molecule.
Additionally, the hydroxyl group of this compound can be used as a protecting group for carboxylic acids or other alcohols, offering an alternative to the more common benzyl group with potentially different deprotection conditions.
Multi-Step Synthesis of 4-(Trifluoromethoxy)aniline from this compound
A representative multi-step synthesis to convert this compound into the key intermediate 4-(trifluoromethoxy)aniline is outlined below. This synthetic route involves an initial oxidation of the alcohol to the corresponding aldehyde, followed by conversion to a benzamide, and a subsequent Hofmann rearrangement.
Experimental Workflow
Caption: Workflow for the conversion of this compound to 4-(trifluoromethoxy)aniline.
Experimental Protocols
Protocol 1: Oxidation of this compound to 4-(Trifluoromethoxy)benzaldehyde
This protocol describes a common method for the selective oxidation of a primary benzyl alcohol to an aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celite®
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (5 mL per gram of alcohol) in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel and Celite®.
-
Wash the plug thoroughly with diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude 4-(trifluoromethoxy)benzaldehyde.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-(Trifluoromethoxy)benzaldehyde |
| Yield | 85-95% |
| Purity | >95% (after chromatography) |
Protocol 2: Synthesis of 4-(Trifluoromethoxy)benzamide from 4-(Trifluoromethoxy)benzaldehyde
This two-step protocol involves the oxidation of the aldehyde to a carboxylic acid, followed by amidation.
Step 2a: Oxidation to 4-(Trifluoromethoxy)benzoic Acid
Materials:
-
4-(Trifluoromethoxy)benzaldehyde
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite
-
Apparatus for heating and filtration
Procedure:
-
Dissolve 4-(trifluoromethoxy)benzaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture while maintaining the temperature below 30°C.
-
Stir the mixture vigorously for 2-4 hours at room temperature.
-
Quench the reaction by adding sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture and wash the precipitate with water.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the 4-(trifluoromethoxy)benzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Step 2b: Amidation to 4-(Trifluoromethoxy)benzamide
Materials:
-
4-(Trifluoromethoxy)benzoic acid
-
Thionyl chloride (SOCl2)
-
Ammonium hydroxide (NH4OH), concentrated
-
Anhydrous toluene or dichloromethane
-
Apparatus for reflux and extraction
Procedure:
-
To a solution of 4-(trifluoromethoxy)benzoic acid in an anhydrous solvent (e.g., toluene), add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and carefully add it to a cooled, concentrated solution of ammonium hydroxide with vigorous stirring.
-
Stir the mixture for 30 minutes.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(trifluoromethoxy)benzamide.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 4-(Trifluoromethoxy)benzaldehyde |
| Product | 4-(Trifluoromethoxy)benzamide |
| Overall Yield (2 steps) | 70-85% |
| Purity | >97% |
Protocol 3: Hofmann Rearrangement to 4-(Trifluoromethoxy)aniline
This protocol describes the conversion of a primary amide to a primary amine with one fewer carbon atom.
Materials:
-
4-(Trifluoromethoxy)benzamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br2)
-
Dioxane or water
-
Apparatus for cooling and extraction
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool it to 0-5°C.
-
Slowly add bromine to the cold NaOH solution to form a solution of sodium hypobromite.
-
In a separate flask, dissolve 4-(trifluoromethoxy)benzamide in a suitable solvent (e.g., dioxane).
-
Add the benzamide solution to the cold sodium hypobromite solution.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-70°C for 1-2 hours.
-
Cool the mixture and extract the product, 4-(trifluoromethoxy)aniline, with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or chromatography if necessary.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 4-(Trifluoromethoxy)benzamide |
| Product | 4-(Trifluoromethoxy)aniline |
| Yield | 60-75% |
| Purity | >98% |
Application in the Synthesis of Bioactive Molecules: Sorafenib
4-(Trifluoromethoxy)aniline is a key building block for various kinase inhibitors. While Sorafenib, a multi-kinase inhibitor, technically contains a 4-chloro-3-(trifluoromethyl)phenyl moiety, the synthetic principles are highly analogous and demonstrate the utility of the aniline intermediate derived from this compound. Sorafenib is used in the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.
Mechanism of Action: Inhibition of the RAF/MEK/ERK Signaling Pathway
Sorafenib exerts its anticancer effects by inhibiting multiple protein kinases, including Raf-1, B-Raf, VEGFR, and PDGFR. The inhibition of the RAF/MEK/ERK signaling pathway is a key mechanism for its anti-proliferative effects.
Caption: Sorafenib inhibits the RAF/MEK/ERK signaling pathway, blocking downstream effects.
Conclusion
This compound is a valuable and versatile reagent in multi-step synthesis. Its efficient conversion to key intermediates like 4-(trifluoromethoxy)aniline provides a gateway to a wide range of biologically active molecules. The protocols and data presented herein offer a guide for researchers in the application of this important building block in their synthetic endeavors. The unique properties conferred by the trifluoromethoxy group make it an attractive component in the design and development of novel pharmaceuticals and agrochemicals.
References
Application Note: Scalable Synthesis of 4-(Trifluoromethoxy)benzyl Alcohol and Its Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethoxy)benzyl alcohol is a crucial organic building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The incorporation of the trifluoromethoxy (-OCF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and biological activity. Consequently, robust and scalable synthetic routes to this compound and its derivatives are of high interest in industrial and academic research. This document outlines several scalable methods for its synthesis, providing detailed protocols, comparative data, and process workflows. Traditional methods involving hazardous reagents like lithium aluminum hydride (LiAlH4) or diborane present significant safety challenges on an industrial scale.[3] The protocols detailed herein focus on safer and more efficient alternatives suitable for scale-up.
Method A: Selective Reduction of 4-(Trifluoromethoxy)benzoic Acid
This method employs diisobutylaluminum hydride (DIBAL-H) as a reducing agent to convert 4-(Trifluoromethoxy)benzoic acid to the corresponding alcohol. This approach is advantageous for large-scale production as it avoids the handling of highly pyrophoric reagents like LiAlH4 and offers high conversion rates while minimizing the formation of byproducts from the reduction of the trifluoromethyl group.[4][5]
Experimental Protocol
-
Reactor Setup: A suitable multi-neck reactor is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and an inert gas (Nitrogen or Argon) inlet.
-
Reagent Charging: Charge the reactor with 4-(Trifluoromethoxy)benzoic acid (1.0 eq) and an appropriate anhydrous solvent (e.g., Toluene or Tetrahydrofuran).
-
Inerting and Cooling: Purge the reactor with inert gas and cool the mixture to a temperature between -10°C and 0°C using an appropriate cooling bath.
-
Addition of Reducing Agent: Slowly add a solution of diisobutylaluminum hydride (DIBAL-H, typically 1.5-2.5 eq) to the cooled mixture via the dropping funnel, ensuring the internal temperature is maintained below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of a suitable quenching agent, such as methanol, followed by an aqueous acid solution (e.g., 1M HCl) or a Rochelle's salt solution, while maintaining a low temperature.
-
Work-up and Isolation: Allow the mixture to warm to room temperature and continue stirring until two clear layers form. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Toluene).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or crystallization to yield pure this compound.
Process Data
| Parameter | Value | Reference |
| Starting Material | 4-(Trifluoromethoxy)benzoic acid | [4][5] |
| Reducing Agent | Diisobutylaluminum hydride (DIBAL-H) | [4][5] |
| Solvent | Toluene, Tetrahydrofuran (THF) | [4] |
| Temperature | 0°C to 5°C | [4] |
| Conversion Rate | High | [4][5] |
| Key Advantage | Suppresses byproduct formation | [4][5] |
Workflow Diagram
Caption: Workflow for DIBAL-H reduction of benzoic acid derivative.
Method B: One-Pot Synthesis from Aryl Bromide
This process facilitates the conversion of aryl bromides into benzyl alcohols in a single reaction vessel.[3] The method involves the formylation of 4-(trifluoromethoxy)bromobenzene using carbon monoxide and sodium formate in the presence of a palladium catalyst, followed by the in-situ reduction of the resulting aldehyde intermediate.[3] This one-pot approach is highly efficient for industrial production as it eliminates the need for isolating the intermediate benzaldehyde.
Experimental Protocol
-
Reactor Setup: In a pressure-rated reactor equipped with a mechanical stirrer, gas inlet, and heating system, add 4-(trifluoromethoxy)bromobenzene (1.0 eq), sodium formate (2.0-3.0 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.01-0.03 eq).
-
Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Reaction Conditions: Seal the reactor and purge it with carbon monoxide (CO). Pressurize the reactor with CO and heat the mixture to 100-120°C with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC) to observe the conversion of the aryl bromide and the formation of the benzyl alcohol.
-
Cooling and Filtration: After completion, cool the reaction mixture to room temperature. The catalyst can be separated by filtration through a pad of silica gel or celite.
-
Work-up and Isolation: The filtrate is subjected to an aqueous work-up. Extract the product with a suitable solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation. A yield of 69% has been reported for this process.[3]
Process Data
| Parameter | Value | Reference |
| Starting Material | 4-(Trifluoromethoxy)bromobenzene | [3] |
| Reagents | Carbon Monoxide (CO), Sodium Formate | [3] |
| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride | [3] |
| Solvent | N,N-Dimethylformamide (DMF) | [3] |
| Temperature | 110°C | [3] |
| Yield | 69% | [3] |
Workflow Diagram
Caption: One-pot synthesis from an aryl bromide precursor.
Method C: Catalytic Hydrogenation of 4-(Trifluoromethoxy)benzaldehyde
Catalytic hydrogenation is a clean, efficient, and widely used industrial process for the reduction of aldehydes to alcohols. This method offers high selectivity and atom economy, with water being the only byproduct. Various metal catalysts can be employed, including those based on palladium, platinum, or manganese.[6][7]
Experimental Protocol
-
Reactor Setup: Charge a hydrogenation reactor with 4-(trifluoromethoxy)benzaldehyde (1.0 eq), a suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate), and a hydrogenation catalyst (e.g., 5% Pd/C or a manganese pincer complex).
-
Reaction Conditions: Seal the reactor and purge it several times with an inert gas before introducing hydrogen gas (H2). Pressurize the reactor to the desired pressure (e.g., 30-50 bar) and heat to the target temperature (e.g., 25-50°C) with efficient stirring.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots via GC or HPLC.
-
Work-up: Upon completion, cool the reactor, vent the hydrogen, and purge with inert gas.
-
Isolation and Purification: Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled. The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by distillation if necessary.
Process Data
| Parameter | Value | Reference |
| Starting Material | 4-(Trifluoromethoxy)benzaldehyde | [6][7] |
| Reagent | Hydrogen Gas (H2) | [6] |
| Catalyst | Pd/C, Pt/C, Mn-based complexes | [6][7] |
| Solvent | Ethanol (EtOH) | [6] |
| Pressure | 30-50 bar H2 | [6] |
| Temperature | 25-50°C | [6] |
| Key Advantage | High atom economy, clean process | [8] |
Workflow Diagram
Caption: Workflow for catalytic hydrogenation of an aldehyde.
Method D: Grignard Synthesis from 4-(Trifluoromethoxy)benzyl Chloride
The Grignard reaction provides a versatile route for forming carbon-carbon bonds and can be adapted for the synthesis of benzyl alcohols. This protocol involves the formation of a Grignard reagent from 4-(trifluoromethoxy)benzyl chloride, followed by a reaction with an electrophile like paraformaldehyde.
Experimental Protocol
-
Grignard Reagent Formation: In an oven-dried, multi-neck flask under an inert atmosphere, place magnesium turnings (1.1-1.5 eq). Add a portion of a solution of 4-(trifluoromethoxy)benzyl chloride (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).[9]
-
Initiation: Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary. Once initiated, add the remaining aryl chloride solution dropwise to maintain a gentle reflux.
-
Reaction with Electrophile: After the magnesium is consumed, cool the resulting Grignard reagent solution. In a separate flask, prepare a slurry of dried paraformaldehyde (1.5-2.0 eq) in anhydrous THF. Slowly add the Grignard reagent to the paraformaldehyde slurry at 0°C.
-
Reaction and Quenching: Allow the reaction to warm to room temperature and stir until completion. Cool the mixture again and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Work-up and Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude alcohol by column chromatography or vacuum distillation.
Process Data
| Parameter | Value | Reference |
| Starting Material | 4-(Trifluoromethoxy)benzyl chloride | [9][10] |
| Reagents | Magnesium (Mg), Paraformaldehyde | [9] |
| Solvent | Tetrahydrofuran (THF) | [9] |
| Temperature | 0°C to reflux | [9] |
| Key Advantage | Versatile for creating derivatives | [11] |
Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US10752575B2 - 4-alkoxy-3-(trifluoromethyl)benzyl alcohol production method - Google Patents [patents.google.com]
- 6. Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aqueous phase catalytic and electrocatalytic hydrogenation of phenol and benzaldehyde over platinum group metals | Journal Article | PNNL [pnnl.gov]
- 8. Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1503772A - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of Riluzole Analogues Utilizing 4-(Trifluoromethoxy)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of riluzole and its analogues, with a specific focus on a synthetic pathway originating from 4-(trifluoromethoxy)benzyl alcohol. This document outlines the multi-step conversion of the starting material into key intermediates and subsequently into riluzole, along with methods for the synthesis of riluzole analogues. Additionally, the known signaling pathways of riluzole are detailed to provide context for the development of novel analogues.
Introduction
Riluzole, 2-amino-6-(trifluoromethoxy)benzothiazole, is a neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS).[1][2] Its mechanism of action is multifactorial, primarily involving the inhibition of glutamate release and the blockade of voltage-gated sodium channels.[1][3] The 6-(trifluoromethoxy) substituent is a key pharmacophore, and modifications of the 2-amino group have been explored to develop analogues with potentially improved pharmacological properties. While the most common synthetic routes to riluzole start from 4-(trifluoromethoxy)aniline, this document details a viable pathway beginning with the more readily available this compound.
Synthetic Strategy Overview
The synthesis of riluzole from this compound is a multi-step process. The general strategy involves the conversion of the benzyl alcohol to 4-(trifluoromethoxy)aniline, which then serves as the precursor for the construction of the 2-aminobenzothiazole core of riluzole. Analogues can then be synthesized by modifying the 2-amino group of the riluzole scaffold.
Caption: Synthetic workflow from this compound to riluzole analogues.
Experimental Protocols
Protocol 1: Oxidation of this compound to 4-(Trifluoromethoxy)benzaldehyde
This protocol describes the selective oxidation of a primary benzyl alcohol to an aldehyde. Various methods are available, with a green chemistry approach using a catalyst and a mild oxidizing agent presented here.
Materials:
-
This compound
-
Tetrakis(benzyltriethylammonium) octamolybdate catalyst
-
15 wt% Hydrogen peroxide (H₂O₂)
-
Round bottom flask
-
Reflux condenser
-
Distillation apparatus
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a 50 mL round bottom flask, add this compound (50 mmol) and the tetrakis(benzyltriethylammonium) octamolybdate catalyst (0.2 mol%).
-
Add 15 wt% hydrogen peroxide (60 mmol) to the flask.
-
Reflux the mixture for one hour and then cool to room temperature.
-
Isolate the product by simple distillation, which will yield 4-(trifluoromethoxy)benzaldehyde and water in the distillate.
-
Remove the water with a pipette and dry the aldehyde product over sodium sulfate.
Quantitative Data:
| Parameter | Value |
|---|---|
| Starting Material | This compound |
| Product | 4-(Trifluoromethoxy)benzaldehyde |
| Typical Yield | 68-93%[4] |
Protocol 2: Reductive Amination of 4-(Trifluoromethoxy)benzaldehyde to 4-(Trifluoromethoxy)aniline
This protocol outlines the conversion of the aldehyde to the corresponding primary aniline using reductive amination.
Materials:
-
4-(Trifluoromethoxy)benzaldehyde
-
Ammonia (or an ammonia source like ammonium acetate)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloroethane (DCE)
-
Round bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve 4-(trifluoromethoxy)benzaldehyde (1 equivalent) and a suitable ammonia source (e.g., ammonium acetate, 10 equivalents) in methanol.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirring solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quench the reaction by the careful addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
|---|---|
| Starting Material | 4-(Trifluoromethoxy)benzaldehyde |
| Product | 4-(Trifluoromethoxy)aniline |
| Typical Yield | Varies depending on specific conditions |
Protocol 3: Synthesis of Riluzole from 4-(Trifluoromethoxy)aniline
This protocol describes the one-pot synthesis of riluzole from 4-(trifluoromethoxy)aniline via thiocyanation and cyclization.
Materials:
-
4-(Trifluoromethoxy)aniline
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Bromine (Br₂) or Potassium persulfate (K₂S₂O₈)
-
Glacial acetic acid
-
Sodium carbonate (Na₂CO₃) or Ammonia solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Round bottom flask
-
Stirring apparatus
-
Dropping funnel
Procedure using Bromine:
-
Dissolve 4-(trifluoromethoxy)aniline (10 mmol) and potassium thiocyanate (40 mmol) in glacial acetic acid (20 mL) in a round bottom flask and stir for 20 minutes at room temperature.[5]
-
Cool the mixture.
-
Add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.[5]
-
Allow the reaction to warm to room temperature and stir overnight.[5]
-
Dilute the mixture with water and neutralize with sodium carbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers, dry over sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from diethyl ether-petrol ether to yield riluzole.[5]
Quantitative Data:
| Parameter | Value |
|---|---|
| Starting Material | 4-(Trifluoromethoxy)aniline |
| Product | Riluzole |
| Yield (using Bromine) | 94%[5] |
| Yield (using K₂S₂O₈) | Not specified, but described as high-yield[1] |
Protocol 4: Synthesis of Riluzole Analogues by Modification of the 2-Amino Group
This protocol provides a general method for synthesizing riluzole analogues by functionalizing the 2-amino group, for example, through amide bond formation.
Materials:
-
Riluzole (6-Trifluoromethoxy-benzothiazol-2-ylamine)
-
Carboxylic acid of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Dichloromethane (CH₂Cl₂)
-
0.1 N Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Combine riluzole (0.42 mmol), the desired carboxylic acid (0.43 mmol), and EDCI (0.65 mmol) in dichloromethane (5 mL).
-
Stir the reaction mixture for 4 days at room temperature.
-
Wash the reaction mixture with 0.1 N HCl (2 x 10 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
Purify the resulting amide analogue by chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
|---|---|
| Starting Material | Riluzole |
| Product | Amide analogue of Riluzole |
| Typical Yield | Varies depending on the carboxylic acid used |
Signaling Pathways of Riluzole
Riluzole exerts its neuroprotective effects through multiple mechanisms, primarily by modulating glutamatergic neurotransmission and neuronal excitability.
References
- 1. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Biochemical Pathways of ALS and Riluzole - Rilutech [alsrilutechnoah.weebly.com]
- 4. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 5. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Agrochemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of agrochemical intermediates is a cornerstone of modern crop protection, enabling the development of effective and selective herbicides, insecticides, and fungicides. These intermediates are the chemical building blocks that are strategically assembled to create the final active ingredients. This document provides detailed application notes and protocols for the synthesis of key agrochemical intermediates, with a focus on pyrazole and trifluoromethylaniline derivatives, which are prevalent scaffolds in numerous commercial agrochemicals.[1][2] The protocols emphasize efficiency, scalability, and increasingly, the principles of green chemistry to minimize environmental impact.[3][4][5]
I. Synthesis of Pyrazole-Based Intermediates
Pyrazole rings are a "privileged" structure in agrochemical discovery due to their versatile chemical nature and ability to interact with a range of biological targets in pests and pathogens.[1] They are core components of many successful fungicides, herbicides, and insecticides.[1][6][7]
A. Knorr-Type Pyrazole Synthesis
A classic and widely used method for constructing the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][6]
Experimental Protocol: Synthesis of a 1,3,5-Substituted Pyrazole [1]
-
Materials and Reagents:
-
1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography equipment or recrystallization apparatus
-
-
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted hydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for a specified time (typically monitored by TLC until the starting materials are consumed).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,3,5-substituted pyrazole.
-
Logical Workflow for Knorr Pyrazole Synthesis
Caption: A simplified workflow for the Knorr pyrazole synthesis.
B. Synthesis of Pyrazole-Carboxamide Intermediates for Insecticides
Pyrazole-amide insecticides, such as chlorantraniliprole, are highly effective and rely on key pyrazole-carboxamide intermediates. The following protocol outlines the synthesis of such an intermediate.[1]
Experimental Protocol: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide [1]
-
Materials and Reagents:
-
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Ammonium hydroxide (NH₃·H₂O)
-
Acetonitrile (MeCN) (solvent)
-
Standard laboratory glassware and purification equipment
-
-
Procedure:
-
To a solution of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid in acetonitrile, add HOBt (1.2 eq) and EDCI (1.2 eq).
-
Stir the mixture at room temperature for 3 hours to activate the carboxylic acid.
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly add ammonium hydroxide to the mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Concentrate the solution and purify the resulting solid by column chromatography to yield the desired 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide.
-
II. Synthesis of Trifluoromethylaniline-Based Intermediates
Trifluoromethylanilines are crucial intermediates in the synthesis of various agrochemicals, particularly herbicides.[2] The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and lipophilicity.
A. Preparation of Trifluoromethylanilines from Benzotrichlorides
An industrial-scale process for preparing trifluoromethylanilines involves the reaction of benzotrichlorides with nitric acid and subsequent reduction.
Experimental Protocol: Synthesis of 4-Trifluoromethylaniline [2]
-
Materials and Reagents:
-
Benzotrichloride
-
96% Sulfuric acid
-
100% Fuming nitric acid
-
Dichloromethane
-
Ice
-
Reducing agent (e.g., H₂, Pd/C)
-
-
Procedure:
-
Nitration:
-
Prepare a mixture of 96% by weight sulfuric acid and 100% fuming nitric acid.
-
At -7 to 0 °C, add benzotrichloride dropwise over 4 hours.
-
Warm the reaction mixture to 10 °C and stir for a specified period.
-
Pour the mixture onto ice and extract the nitrated intermediate with dichloromethane.
-
-
Fluorination (not detailed in the provided search results but a necessary conceptual step):
-
The nitro-benzotrichloride is then typically fluorinated using a suitable fluorinating agent (e.g., HF) to convert the -CCl₃ group to -CF₃.
-
-
Reduction:
-
The resulting nitro-benzotrifluoride is then reduced to the corresponding aniline. This can be achieved through various methods, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).
-
-
Table 1: Comparison of Synthetic Methods for Agrochemical Intermediates
| Intermediate Class | Synthetic Method | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Pyrazoles | Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | 60-95% | Well-established, versatile, readily available starting materials. | Can lack regioselectivity with unsymmetrical diketones. |
| 1,3-Dipolar Cycloaddition | Nitrilimines, Alkenes/Alkynes | 70-85% | High regioselectivity. | In-situ generation of nitrilimines can be required. | |
| Trifluoromethylanilines | From Benzotrichlorides | Benzotrichlorides, HNO₃/H₂SO₄ | High (Industrial Scale) | Economical for large-scale production. | Harsh reaction conditions, use of hazardous materials. |
| Palladium-catalyzed Amination | Chlorobenzotrifluorides, Amines | Moderate to High | Milder conditions, good functional group tolerance. | Catalyst cost, potential for heavy metal contamination. |
III. Green Chemistry Approaches in Agrochemical Synthesis
The agrochemical industry is increasingly adopting green chemistry principles to reduce its environmental footprint.[3][4][5] This includes the use of biocatalysts, greener solvents, and more energy-efficient processes.[3][8]
-
Biocatalysis: The use of isolated enzymes or whole-cell microorganisms as catalysts offers high selectivity and milder reaction conditions compared to traditional chemical catalysts.[8][9]
-
Microwave-Assisted Synthesis: Microwave chemistry can significantly reduce reaction times and improve yields.[8] For example, the synthesis of some triazine derivatives showed higher yields (54-96%) in shorter reaction times (7-10 minutes) using microwave-assisted organic synthesis (MAOS) compared to conventional methods.[10]
-
Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-derived solvents like ethyl lactate, is a key focus.[8]
IV. Signaling and Action Pathways
Understanding the mode of action of the final agrochemical is crucial for designing effective intermediates.
Mode of Action: Pyrazole Fungicides (SDHIs)
A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds inhibit Complex II of the mitochondrial electron transport chain in fungi, blocking ATP production and leading to cell death.[1]
Caption: Inhibition of fungal mitochondrial respiration by SDHI fungicides.
Mode of Action: Trifluralin Herbicide
Trifluralin, a dinitroaniline herbicide derived from a trifluoromethylaniline intermediate, acts by inhibiting microtubule formation in plant cells. This disruption of the cytoskeleton prevents cell division and ultimately leads to the death of the weed.[11]
Caption: Mechanism of action of Trifluralin herbicide.
Conclusion
The synthesis of agrochemical intermediates is a dynamic field that continuously evolves to meet the demands for more effective, safer, and sustainable crop protection solutions. The protocols and data presented here provide a foundation for researchers and professionals in the field to develop and optimize the synthesis of these vital chemical compounds. The integration of green chemistry principles and a thorough understanding of the biological targets will be paramount in the future of agrochemical development.
References
- 1. benchchem.com [benchchem.com]
- 2. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 3. Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides – Oriental Journal of Chemistry [orientjchem.org]
- 4. azocleantech.com [azocleantech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 8. ficci.in [ficci.in]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
- 11. Trifluralin - Wikipedia [en.wikipedia.org]
Application Notes: Ginkgo biloba Leaf Extract as a Green Corrosion Inhibitor for Mild Steel
Introduction
Ginkgo biloba leaf extract (GLE) has emerged as a promising green and sustainable corrosion inhibitor, particularly for protecting mild steel in acidic environments.[1] Its efficacy stems from a complex mixture of naturally occurring organic compounds, primarily flavonoids and terpenoids.[2][3] These phytochemicals are non-toxic, biodegradable, and readily available, making GLE an environmentally friendly alternative to conventional synthetic inhibitors.[4][5] The use of such plant extracts leverages principles of natural product chemistry, a field that overlaps with early-stage drug discovery, making this topic relevant to a broad scientific audience.
Mechanism of Action
The primary mechanism by which Ginkgo biloba extract inhibits corrosion is through the adsorption of its active organic molecules onto the surface of the metal.[2][6] This process forms a protective barrier film that isolates the steel from the aggressive corrosive medium.[4][7]
The adsorption process involves:
-
Physisorption: Electrostatic interactions occur between charged inhibitor molecules and the charged metal surface.
-
Chemisorption: Covalent bonds form through the sharing of electrons between the heteroatoms (Oxygen) and π-electrons in the aromatic rings of the flavonoids and terpenoids, and the vacant d-orbitals of iron atoms on the steel surface.[4]
This adsorption behavior is well-described by the Langmuir adsorption isotherm model.[6][8] Electrochemical studies have demonstrated that GLE functions as a mixed-type inhibitor . This means it effectively suppresses both the anodic reaction (the dissolution of iron) and the cathodic reaction (the evolution of hydrogen gas), leading to a significant reduction in the overall corrosion rate.[1][9]
Performance and Efficacy
The effectiveness of Ginkgo biloba extract as a corrosion inhibitor is directly proportional to its concentration in the corrosive solution.[2][9] Studies have shown that as the concentration of GLE increases, the surface coverage on the metal increases, leading to higher inhibition efficiency. Inhibition efficiencies exceeding 90% have been reported at optimal concentrations (e.g., 200-800 mg/L) in 1M HCl solutions.[8][9]
Quantitative Data Summary
The performance of Ginkgo biloba extract has been quantified using various standard corrosion measurement techniques. The following tables summarize representative data for mild steel in a 1M HCl solution.
Table 1: Representative Weight Loss Measurement Data
| Inhibitor Conc. (mg/L) | Corrosion Rate (g·m⁻²·h⁻¹) | Inhibition Efficiency (IE %) |
|---|---|---|
| 0 (Blank) | 115.8 | - |
| 100 | 31.2 | 73.0 |
| 200 | 19.7 | 83.0 |
| 400 | 12.7 | 89.0 |
| 800 | 9.2 | 92.0 |
Table 2: Representative Electrochemical Measurement Data (PDP & EIS)
| Inhibitor Conc. (mg/L) | Icorr (µA·cm⁻²) | Ecorr (mV vs SCE) | Rct (Ω·cm²) | IE % (from EIS) |
|---|---|---|---|---|
| 0 (Blank) | 1050 | -510 | 45 | - |
| 100 | 285 | -502 | 165 | 72.7 |
| 200 | 152 | -495 | 310 | 85.5 |
| 400 | 98 | -491 | 480 | 90.6 |
| 800 | 65 | -485 | 750 | 94.0 |
Experimental Protocols
Protocol 1: Preparation of Ginkgo biloba Leaf Extract (GLE)
-
Collection and Drying: Collect fresh Ginkgo biloba leaves. Wash them with deionized water and dry them in a shaded, ventilated area or an oven at 60°C until a constant weight is achieved.
-
Powdering: Grind the dried leaves into a fine powder using a mechanical grinder.
-
Extraction: Add 50g of the leaf powder to 500 mL of deionized water or ethanol in a reflux apparatus.[7][10] Boil the mixture for 2 hours.
-
Filtration: Allow the solution to cool to room temperature and then filter it to remove solid plant residues.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to obtain a concentrated paste or solid residue.
-
Stock Solution Preparation: Accurately weigh the final extract residue. Dissolve a known amount in the corrosive medium (e.g., 1M HCl) to prepare a stock solution of a high concentration (e.g., 1000 mg/L). Working solutions of lower concentrations are prepared by diluting this stock solution.
Protocol 2: Weight Loss Measurements
-
Specimen Preparation: Machine mild steel coupons to a standard dimension (e.g., 2cm x 2cm x 0.1cm). Mechanically polish the coupon surfaces with successively finer grades of SiC abrasive paper (up to 600 grit), rinse with deionized water and ethanol, degrease with acetone, and dry in a warm air stream.[7][11]
-
Initial Weighing: Weigh each prepared coupon accurately using an analytical balance (to 0.1 mg precision).
-
Immersion: Immerse one coupon into a beaker containing 100 mL of 1M HCl (blank solution). Immerse other coupons into separate beakers containing 100 mL of 1M HCl with varying concentrations of GLE (e.g., 100, 200, 400, 800 mg/L).[7]
-
Exposure: Leave the coupons immersed for a fixed duration (e.g., 6 hours) at a constant temperature (e.g., 25°C).
-
Final Weighing: After the immersion period, retrieve the coupons. Carefully wash them with deionized water, scrub with a soft brush to remove corrosion products, rinse with ethanol, dry thoroughly, and re-weigh.
-
Calculations:
-
Weight Loss (ΔW): ΔW = Initial Weight - Final Weight.
-
Corrosion Rate (CR): CR (g·m⁻²·h⁻¹) = ΔW / (A × t), where A is the surface area of the coupon (m²) and t is the immersion time (h).[10]
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[10]
-
Protocol 3: Electrochemical Measurements
-
Electrode Preparation: Prepare a cylindrical mild steel specimen as the working electrode (WE). Encapsulate the specimen in epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.[11] Polish the exposed surface as described in Protocol 2, Step 1.
-
Cell Setup: Assemble a standard three-electrode electrochemical cell. Use the prepared mild steel specimen as the working electrode, a platinum wire or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).[12][13]
-
Stabilization: Fill the cell with the test solution (1M HCl with or without inhibitor) and immerse the electrodes. Allow the system to stabilize for 30-60 minutes until the Open Circuit Potential (OCP) reaches a steady value.[12]
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the stable OCP.
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.[13][14]
-
Fit the resulting Nyquist plot data to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).
-
Calculate Inhibition Efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.[14]
-
-
Potentiodynamic Polarization (PDP):
-
Immediately after EIS, perform the PDP measurement.
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow, constant scan rate (e.g., 1 mV/s).[15]
-
Plot the resulting potential (E) versus the logarithm of the current density (log i).
-
Extrapolate the linear Tafel regions of the cathodic and anodic curves back to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).[12]
-
Calculate Inhibition Efficiency: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of ginkgo biloba leave extracts as corrosion and Oil field microorganism inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of ginkgo biloba leave extracts as corrosion and Oil field microorganism inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Plant Extracts as Green Corrosion Inhibitors for Different Metal Surfaces and Corrosive Media: A Review | MDPI [mdpi.com]
- 7. Development of Natural Plant Extracts as Sustainable Inhibitors for Efficient Protection of Mild Steel: Experimental and First-Principles Multi-Level Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Ginkgo leaf extract as an eco-friendly corrosion inhibitor of X70 steel in HCl solution | CoLab [colab.ws]
- 9. electrochemsci.org [electrochemsci.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. benchchem.com [benchchem.com]
- 15. farsi.msrpco.com [farsi.msrpco.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Trifluoromethoxy)benzyl alcohol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(trifluoromethoxy)benzyl alcohol using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their purification process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Possible Cause | Solution |
| Poor Separation of this compound from Impurities | The polarity of the eluent is not optimal. | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for moderately polar compounds like this compound is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1][2] If impurities are less polar, start with a lower concentration of ethyl acetate and gradually increase it (gradient elution). |
| The Compound is Not Eluting from the Column | The eluent is not polar enough to move the compound down the silica gel column. | Increase the polarity of the mobile phase. This can be done by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). If the compound still does not elute with 100% ethyl acetate, a more polar solvent like methanol can be added to the eluent in small percentages (e.g., 1-5%). |
| The Compound Elutes Too Quickly (with the Solvent Front) | The eluent is too polar for the compound, resulting in minimal interaction with the stationary phase. | Decrease the polarity of the mobile phase. This is achieved by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or Tailing of the Compound Band | 1. Compound Overload: Too much sample has been loaded onto the column. 2. Acidic Silica Gel: The slightly acidic nature of silica gel can interact with the alcohol, causing tailing. 3. Incomplete Dissolution of Sample: The sample was not fully dissolved before loading. | 1. Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified. 2. Neutralize Silica Gel: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a basic modifier like triethylamine (0.1-1%) before loading the sample. 3. Ensure Complete Dissolution: Make sure the sample is fully dissolved in a minimal amount of the loading solvent before applying it to the column. |
| Compound Degradation on the Column | This compound may be sensitive to the acidic nature of standard silica gel. | Use deactivated or neutral silica gel. Alternatively, as mentioned above, add a small amount of triethylamine to the eluent to neutralize the acidic sites on the silica gel. |
| Cracks or Channels in the Silica Gel Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Gently tap the column during packing to encourage even settling. Add a layer of sand on top of the silica to prevent disturbance when adding the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound by silica gel column chromatography?
A good starting point is a mixture of ethyl acetate and hexane. You should first perform TLC analysis with various ratios (e.g., 10:90, 20:80, 30:70 ethyl acetate:hexane) to find the optimal separation. Aim for an Rf value of 0.2-0.4 for this compound.
Q2: How much silica gel should I use for my column?
A general guideline is to use a weight ratio of silica gel to crude material of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.
Q3: What is "dry loading" and when should I use it?
Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column. This technique is particularly useful if your compound has poor solubility in the eluent. To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.
Q4: Can I reuse my silica gel?
For high-purity applications in research and drug development, it is generally not recommended to reuse silica gel. Impurities from previous purifications can be difficult to remove completely and may co-elute with your product in subsequent runs. Using fresh silica gel for each purification ensures the highest possible purity of your final compound.
Experimental Protocol: Flash Column Chromatography of this compound
This protocol is a representative procedure and may require optimization based on the specific impurity profile of your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
TLC plates (silica gel coated)
-
Glass column for chromatography
-
Sand (washed)
-
Collection tubes
2. TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various ratios of ethyl acetate/hexane (e.g., 1:9, 2:8, 3:7).
-
Visualize the spots under UV light (254 nm).
-
The optimal eluent system for column chromatography will give an Rf value of ~0.3 for the this compound spot.
3. Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from TLC analysis.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance.
-
Wash the packed column with 2-3 column volumes of the eluent.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, perform a dry load for poorly soluble samples.
5. Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent system.
-
If using gradient elution, gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Collect fractions in separate tubes.
6. Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Data Presentation
Table 1: Representative TLC Data for Optimization of Eluent System
| Ethyl Acetate:Hexane Ratio | Rf of this compound (Illustrative) | Rf of a Less Polar Impurity (Illustrative) | Rf of a More Polar Impurity (Illustrative) | Separation Quality |
| 10:90 | 0.15 | 0.40 | 0.05 | Poor separation from baseline |
| 20:80 | 0.30 | 0.65 | 0.10 | Good Separation |
| 30:70 | 0.45 | 0.80 | 0.18 | Spots are too high |
Table 2: Typical Parameters for Flash Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., starting from 10% and increasing to 30%) |
| Flow Rate | Dependent on column size and applied pressure |
| Detection | TLC with UV visualization (254 nm) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision pathway for common chromatography issues.
References
Technical Support Center: Purification of 4-(Trifluoromethoxy)benzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-(Trifluoromethoxy)benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route used. Typically, these include:
-
Unreacted Starting Materials: Such as 4-(trifluoromethoxy)benzoic acid or 4-(trifluoromethoxy)benzaldehyde.
-
Side-Reaction Products: A potential byproduct is the compound formed by the reduction of the trifluoromethyl group, although this is less common with modern synthetic methods.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as any excess reagents, may be present.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:
-
Silica Gel Column Chromatography: Highly effective for separating the target alcohol from both more polar (e.g., benzoic acid) and less polar impurities.
-
Vacuum Distillation: Suitable for removing non-volatile impurities and some closely related substances, provided the impurities have sufficiently different boiling points.
-
Recrystallization: Can be effective if a suitable solvent system is found that allows for selective crystallization of the desired product, leaving impurities in the mother liquor.
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography. For all purification methods, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative analysis of purity. ¹H NMR spectroscopy can also be used to assess purity by integrating the signals of the product against those of known impurities or a certified internal standard.
Troubleshooting Guides
Issue 1: Poor Separation During Silica Gel Column Chromatography
Symptoms:
-
Co-elution of the product with impurities.
-
Broad or tailing peaks in collected fractions.
-
Low recovery of pure product.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. For this compound, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or diethyl ether. Optimize the solvent ratio using TLC to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.[2] |
| Column Overloading | Using too much crude material for the amount of silica gel will result in poor separation. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 (w/w). |
| Improper Column Packing | Air bubbles or cracks in the silica gel bed will lead to channeling and inefficient separation. Ensure the column is packed uniformly as a slurry and the silica bed is never allowed to run dry. |
| Acidic Silica Gel | Standard silica gel is slightly acidic and may cause degradation of acid-sensitive compounds. If you suspect this, you can neutralize the silica gel by pre-flushing the column with an eluent containing 1-2% triethylamine.[2] |
Issue 2: Product Decomposition During Vacuum Distillation
Symptoms:
-
Darkening or charring of the product in the distillation flask.
-
Low yield of distilled product.
-
Presence of new impurities in the distillate, confirmed by GC or NMR.
Possible Causes & Solutions:
| Cause | Solution |
| Excessive Temperature | Prolonged exposure to high temperatures can cause decomposition. Ensure the vacuum is sufficiently low to allow distillation at a moderate temperature. The boiling point of this compound is reported to be 108 °C at 25 mmHg. |
| Presence of Acidic or Basic Impurities | Trace amounts of acid or base can catalyze decomposition at elevated temperatures. Consider a preliminary aqueous wash of the crude material to remove such impurities before distillation. |
| Air Leak in the System | Oxygen at high temperatures can promote oxidation. Ensure all joints in the distillation apparatus are well-sealed. Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
Data Presentation
The following table summarizes typical purification outcomes for this compound based on common laboratory practices. The initial purity is assumed to be ~90% with the main impurities being the corresponding benzoic acid and benzaldehyde.
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Key Advantages | Key Disadvantages |
| Silica Gel Column Chromatography | >99% | 70-90% | High resolution, applicable to a wide range of impurities. | Can be time-consuming and requires significant solvent volumes. |
| Vacuum Distillation | 98-99% | 80-95% | Fast, effective for removing non-volatile or high-boiling impurities. | Not suitable for thermally sensitive compounds or impurities with close boiling points. |
| Recrystallization | >99.5% (if successful) | 50-80% | Can yield very high purity material. | Finding a suitable solvent can be challenging and is often product-specific. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by TLC. A common starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The ideal Rf for the product is around 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the solution onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Crude Material: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., ~108 °C at 25 mmHg). Discard any initial lower-boiling fractions and stop the distillation before high-boiling residues begin to distill.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision pathway for column chromatography.
References
Technical Support Center: Synthesis of 4-(Trifluoromethoxy)benzyl alcohol
Welcome to the technical support center for the synthesis of 4-(trifluoromethoxy)benzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important fluorinated intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
The most prevalent method for synthesizing this compound is the reduction of 4-(trifluoromethoxy)benzoic acid or its corresponding ester. The choice of reducing agent is critical and can significantly impact yield, purity, and the side reaction profile. Commonly used reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.
Q2: What is the primary side reaction of concern during the synthesis of this compound?
The principal and most challenging side reaction is the defluorination or reduction of the trifluoromethoxy (-OCF₃) group. This is particularly problematic when using strong reducing agents like lithium aluminum hydride (LiAlH₄) under harsh conditions. This side reaction leads to the formation of various impurities that can be difficult to separate from the desired product.
Q3: Can the intermediate aldehyde, 4-(trifluoromethoxy)benzaldehyde, be a significant impurity?
Yes, incomplete reduction of the carboxylic acid can result in the presence of the corresponding aldehyde, 4-(trifluoromethoxy)benzaldehyde, in the final product mixture. The amount of this impurity depends on the reducing agent used, reaction time, and temperature.
Q4: Are there any known incompatibilities with common solvents?
When using highly reactive hydride reagents like LiAlH₄, it is crucial to use anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether. Protic solvents like water or alcohols will react violently with LiAlH₄, quenching the reagent and posing a significant safety hazard.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Yield of this compound
Low product yield is a common issue that can stem from several factors throughout the experimental process.
-
Reagent Quality:
-
Verify the purity of the starting material, 4-(trifluoromethoxy)benzoic acid. Impurities in the starting material can interfere with the reaction.
-
Check the activity of the reducing agent. Hydride reagents, especially LiAlH₄, can degrade upon exposure to moisture. Use freshly opened or properly stored reagents.
-
-
Reaction Conditions:
-
Temperature Control: For exothermic reactions with LiAlH₄, maintain a low temperature (e.g., 0 °C) during the addition of the carboxylic acid to prevent runaway reactions and the formation of side products.
-
Reaction Time: Ensure the reaction has proceeded to completion by monitoring with an appropriate technique (e.g., TLC or LC-MS). Insufficient reaction time will result in unreacted starting material.
-
Inert Atmosphere: When using air- and moisture-sensitive reagents like LiAlH₄, maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
-
-
Work-up Procedure:
-
Proper Quenching: The work-up for LiAlH₄ reactions is critical. A careful, sequential addition of water and then a base (e.g., NaOH solution) is necessary to safely quench the excess reagent and precipitate aluminum salts, which can otherwise lead to product loss during extraction. A common and effective method is the Fieser work-up.
-
Thorough Extraction: Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. Multiple extractions are recommended.
-
-
Preparation: Under an inert atmosphere, a solution of 4-(trifluoromethoxy)benzoic acid in anhydrous THF is prepared.
-
Reaction: The solution of the carboxylic acid is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C.
-
Monitoring: The reaction is stirred at room temperature or gentle reflux and monitored by TLC until the starting material is consumed.
-
Work-up (Fieser Method): The reaction is cooled to 0 °C and quenched by the slow, sequential addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
-
Isolation: The resulting solid is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude alcohol can be purified by silica gel column chromatography.
Issue 2: Presence of Defluorinated Byproducts
The formation of impurities resulting from the reduction or cleavage of the C-F bonds in the trifluoromethoxy group is a significant challenge.
-
Choice of Reducing Agent:
-
If defluorination is a major issue with LiAlH₄, consider using a milder reducing agent. Diisobutylaluminum hydride (DIBAL-H) has been shown to be effective in reducing similar substrates with minimal defluorination.
-
Catalytic hydrogenation offers a potentially cleaner alternative, although catalyst selection and optimization of reaction conditions are crucial.
-
-
Reaction Temperature:
-
Higher reaction temperatures can promote defluorination. Conduct the reduction at the lowest temperature that allows for a reasonable reaction rate.
-
| Reducing Agent | Typical Conditions | Expected Yield | Purity Concerns |
| LiAlH₄ | Anhydrous THF, 0 °C to reflux | Moderate to High | Potential for defluorination, especially at higher temperatures. |
| DIBAL-H | Anhydrous Toluene or THF, -78 °C to rt | High | Significantly reduced potential for defluorination compared to LiAlH₄. |
| Catalytic Hydrogenation | H₂, Pd/C or other catalyst, various solvents and pressures | Variable | Generally clean, but catalyst poisoning and aromatic ring reduction are potential side reactions. |
Note: Yields and purity are highly dependent on specific reaction conditions and scale.
Issue 3: Incomplete Reaction and Presence of Starting Material or Aldehyde
Residual starting material or the intermediate aldehyde in the final product indicates an incomplete reaction.
-
Stoichiometry of Reducing Agent:
-
Ensure a sufficient excess of the reducing agent is used. For the reduction of a carboxylic acid with LiAlH₄, at least 1.5-2 equivalents are typically required, as the first equivalent is consumed in an acid-base reaction with the carboxylic acid proton.
-
-
Reaction Time and Temperature:
-
Increase the reaction time or temperature as needed, while carefully monitoring for the formation of degradation products.
-
-
Purity of Starting Material:
-
Certain impurities in the 4-(trifluoromethoxy)benzoic acid could inhibit the reducing agent.
-
Visual Guides
Reaction Pathway and Potential Side Reactions
Caption: Main synthesis pathway and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Decision Tree for Reducing Agent Selection
Caption: Decision tree for selecting an appropriate reducing agent.
Technical Support Center: Optimizing Reaction Conditions for the Oxidation of 4-(Trifluoromethoxy)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the oxidation of 4-(trifluoromethoxy)benzyl alcohol to its corresponding aldehyde. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when oxidizing this compound?
The primary challenges include incomplete conversion, over-oxidation to 4-(trifluoromethoxy)benzoic acid, and the formation of side products. The electron-withdrawing nature of the trifluoromethoxy group can deactivate the benzylic position, making the alcohol less susceptible to oxidation compared to electron-rich benzyl alcohols. This may necessitate harsher reaction conditions, which in turn can lead to over-oxidation or degradation.
Q2: Which oxidation methods are recommended for an electron-deficient substrate like this compound?
Mild and selective oxidation methods are generally preferred to minimize side reactions. Commonly employed and recommended methods include:
-
Dess-Martin Periodinane (DMP) Oxidation: Known for its mild conditions, broad functional group tolerance, and generally high yields for sensitive substrates.
-
Swern Oxidation: A reliable method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is performed at low temperatures, which helps to prevent side reactions.
-
TEMPO-mediated Oxidations: These methods, often using a co-oxidant like sodium hypochlorite or aerobic oxygen, are known for their high selectivity for primary alcohols to aldehydes.
-
Pyridinium Chlorochromate (PCC) Oxidation: A classic method that is effective for converting primary alcohols to aldehydes without significant over-oxidation in anhydrous conditions.
Q3: How does the trifluoromethoxy group affect the reaction rate?
The trifluoromethoxy group is strongly electron-withdrawing. This reduces the electron density at the benzylic carbon, making the abstraction of a hydride or a hydrogen radical more difficult. Consequently, the oxidation of this compound is generally slower than that of benzyl alcohol or benzyl alcohols with electron-donating substituents.
Q4: Can I monitor the progress of the reaction by Thin Layer Chromatography (TLC)?
Yes, TLC is an excellent technique to monitor the reaction progress. You should see the disappearance of the starting material spot (this compound) and the appearance of a new, typically less polar, spot for the product (4-(trifluoromethoxy)benzaldehyde). It is advisable to also spot a co-spot (a mixture of the reaction mixture and the starting material) to accurately track the conversion.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
-
Insufficiently reactive oxidant: The chosen oxidant may not be potent enough for the electron-deficient substrate.
-
Solution: Consider switching to a more powerful, yet still selective, oxidizing agent. For example, if a mild TEMPO/air system is failing, a Swern or Dess-Martin oxidation might be more effective.
-
-
Low Reaction Temperature: Many mild oxidation reactions are run at low temperatures to improve selectivity. However, for a less reactive substrate, this may hinder the reaction rate.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts by TLC. For Swern oxidations, allowing the reaction to slowly warm to room temperature after the addition of the base can sometimes drive the reaction to completion.
-
-
Degradation of Reagents: Some oxidizing agents, like Dess-Martin periodinane, can be sensitive to moisture.
-
Solution: Ensure that all reagents are fresh and of high quality. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Reaction Time: Due to the deactivating effect of the trifluoromethoxy group, longer reaction times may be necessary.
-
Solution: Extend the reaction time and monitor the progress by TLC until the starting material is consumed.
-
Issue 2: Formation of 4-(Trifluoromethoxy)benzoic Acid (Over-oxidation)
Possible Causes & Solutions
-
Oxidizing agent is too harsh or used in excess: Stronger oxidants or an excess of the oxidant can lead to the oxidation of the initially formed aldehyde.
-
Solution: Use a milder oxidizing agent. Ensure that the stoichiometry of the oxidant is carefully controlled, typically using 1.0 to 1.2 equivalents for DMP and Swern oxidations.
-
-
High Reaction Temperature: Higher temperatures can promote over-oxidation.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Presence of Water (with certain reagents): For some oxidation reactions, the presence of water can facilitate the hydration of the aldehyde to a gem-diol, which is more susceptible to further oxidation.
-
Solution: Use anhydrous solvents and reagents, especially when using reagents like PCC.
-
Issue 3: Presence of Multiple Unidentified Side Products
Possible Causes & Solutions
-
Reaction Temperature is too High: Decomposition of the starting material, product, or reagents can occur at elevated temperatures.
-
Solution: Lower the reaction temperature.
-
-
Incorrect Stoichiometry or Order of Addition: This is particularly critical for Swern-type oxidations.
-
Solution: Carefully follow the established protocol for the order and rate of addition of reagents. For Swer oxidations, the alcohol should be added after the activation of DMSO, and the base should be added last.
-
-
Reactive Intermediates: Some oxidation pathways may involve radical or other reactive intermediates that can lead to undesired side reactions.
-
Solution: Consider using an alternative oxidation method that proceeds through a different mechanism.
-
Experimental Protocols and Data
The following tables summarize typical reaction conditions for various oxidation methods applicable to this compound. Please note that optimal conditions may vary and should be determined empirically.
Table 1: Comparison of Common Oxidation Methods
| Oxidation Method | Typical Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Dess-Martin | Dess-Martin Periodinane | CH₂Cl₂ | Room Temp. | 1 - 4 | 85 - 95 |
| Swern | DMSO, (COCl)₂ or TFAA, Et₃N | CH₂Cl₂ | -78 to Room Temp. | 0.5 - 2 | 80 - 90 |
| TEMPO (Anelli-type) | TEMPO (cat.), NaOCl | CH₂Cl₂/H₂O | 0 | 0.5 - 1 | 75 - 85 |
| PCC | Pyridinium Chlorochromate | CH₂Cl₂ | Room Temp. | 2 - 6 | 70 - 85 |
Detailed Experimental Protocols
1. Dess-Martin Periodinane (DMP) Oxidation
-
Procedure: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add Dess-Martin Periodinane (1.1 - 1.2 eq) in one portion at room temperature. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC. Upon completion (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the solid dissolves. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.[1][2]
2. Swern Oxidation
-
Procedure: To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in CH₂Cl₂ dropwise, ensuring the temperature remains below -60 °C. Stir the mixture for 15 minutes. Add a solution of this compound (1.0 eq) in CH₂Cl₂ dropwise, maintaining the temperature below -60 °C. Stir for 30-45 minutes. Add triethylamine (Et₃N) (5.0 eq) dropwise, and stir the reaction mixture at -78 °C for 30 minutes before allowing it to warm to room temperature. Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][4]
3. TEMPO-mediated Oxidation (Anelli-type)
-
Procedure: To a vigorously stirred biphasic mixture of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃), add potassium bromide (KBr) (0.1 eq) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.01 - 0.05 eq). Cool the mixture to 0 °C in an ice bath. Add a solution of sodium hypochlorite (NaOCl) (1.2 eq, commercially available bleach) dropwise while maintaining the temperature at 0 °C. Monitor the reaction by TLC. Upon completion, separate the organic layer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5][6]
4. Pyridinium Chlorochromate (PCC) Oxidation
-
Procedure: To a suspension of Pyridinium Chlorochromate (PCC) (1.5 eq) and celite in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add a solution of this compound (1.0 eq) in CH₂Cl₂ in one portion. Stir the mixture at room temperature. Monitor the reaction by TLC. Upon completion (typically 2-6 hours), dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional diethyl ether. Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[7][8][9]
Visualized Workflows and Logic
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. ijsart.com [ijsart.com]
- 5. rsc.org [rsc.org]
- 6. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cs.gordon.edu [cs.gordon.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing byproduct formation in DIBAL reduction
Welcome to the technical support center for Diisobutylaluminum Hydride (DIBAL-H) reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing unwanted byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the DIBAL-H reduction of an ester to an aldehyde, and how can I prevent it?
A1: The most common byproduct is the over-reduced primary alcohol.[1][2][3] This occurs when the initially formed aldehyde is further reduced by DIBAL-H.[4][5]
Prevention Strategies:
-
Temperature Control: Maintaining a very low reaction temperature, typically -78 °C (the temperature of a dry ice/acetone bath), is the most critical factor.[1][6][7][8] At this temperature, the tetrahedral intermediate formed after the initial hydride attack is stable and does not readily eliminate the alkoxy group to form the aldehyde, which would then be susceptible to further reduction.[1][5][9][10][11]
-
Stoichiometry: Use a precise amount of DIBAL-H, typically 1.0 to 1.2 equivalents.[1][12] An excess of the reducing agent increases the likelihood of over-reduction.[1]
-
Slow Addition: Add the DIBAL-H solution dropwise and slowly to the substrate solution.[13][14] This helps to maintain a low internal temperature and prevents localized "hot spots" where over-reduction can occur.
-
Quenching: Quench the reaction at -78 °C with a proton source like methanol before warming the reaction mixture.[1][13] This destroys any excess DIBAL-H while the reaction intermediate is still stable.
Q2: I am reducing a nitrile to an aldehyde and see a significant amount of the corresponding primary amine. What is causing this?
A2: The formation of a primary amine is an over-reduction byproduct in the DIBAL-H reduction of nitriles.[6] Similar to ester reductions, this is often due to an excess of DIBAL-H or elevated reaction temperatures.[9] After the initial hydride addition forms an imine-aluminum complex, a second hydride transfer can occur if conditions are not carefully controlled, leading to the amine after workup.[15]
Prevention Strategies:
-
Strictly maintain the reaction temperature at -78 °C.[9]
-
Use only one equivalent of DIBAL-H.[9]
-
Ensure a proper low-temperature quench followed by a careful hydrolytic workup to convert the intermediate imine to the aldehyde.[6][13][16]
Q3: My reaction workup results in a gelatinous precipitate that is difficult to filter. How can I resolve this?
A3: The gelatinous precipitate is typically composed of aluminum salts, such as aluminum hydroxide.[17] This can make product isolation and purification challenging.
Troubleshooting Workup Procedures:
-
Rochelle's Salt (Potassium Sodium Tartrate): After quenching the reaction, adding a saturated aqueous solution of Rochelle's salt and stirring vigorously can help to break up the aluminum salts by forming a soluble tartrate complex, resulting in two clear, separable layers.[1][6][7][12]
-
Acidic Workup: A cautious addition of a dilute acid (e.g., 1 M HCl) can dissolve the aluminum salts.[13][17] However, this method should only be used if the desired product is stable to acidic conditions.
-
Fieser Workup: This involves the sequential and slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water.[18] This procedure is designed to generate granular aluminum salts that are easier to filter.
Q4: Can DIBAL-H reduce other functional groups in my molecule?
A4: Yes, DIBAL-H is a powerful reducing agent and can reduce other functional groups.[6][19] Aldehydes, ketones, and amides will also be reduced.[6][20] While DIBAL-H is known for its chemoselectivity compared to stronger reducing agents like LiAlH₄, careful consideration of the substrate's functional groups is necessary.[20] For instance, α,β-unsaturated esters are typically reduced to the corresponding allylic alcohols.[9][20]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Significant alcohol byproduct observed by TLC/NMR | 1. Reaction temperature was too high.[1][8] 2. Excess DIBAL-H was used.[1] 3. DIBAL-H was added too quickly.[14] 4. The reaction was not quenched at low temperature.[1][13] | 1. Ensure the reaction is maintained at or below -78 °C throughout the addition and reaction time. Use a thermocouple to monitor the internal temperature. 2. Carefully check the stoichiometry of DIBAL-H. Titrate the DIBAL-H solution if its concentration is uncertain.[21] 3. Add the DIBAL-H solution dropwise over an extended period (e.g., 15-30 minutes).[13] 4. Quench the reaction with methanol at -78 °C before warming.[1][13] |
| Low conversion of starting material | 1. Insufficient DIBAL-H. 2. DIBAL-H reagent has degraded due to improper storage (exposure to air/moisture).[21] 3. Reaction time is too short. | 1. Use a slight excess of DIBAL-H (e.g., 1.1-1.2 equivalents). 2. Use a fresh bottle of DIBAL-H or titrate the existing solution to determine its active concentration.[21] 3. Monitor the reaction progress by TLC and allow it to stir for a longer duration at -78 °C (typically 1-3 hours).[1][13] |
| Formation of multiple unexpected byproducts | 1. Presence of other reducible functional groups.[6][20] 2. Complex substrate leading to side reactions. | 1. Review the chemoselectivity of DIBAL-H for the functional groups present in your molecule.[20] Consider protecting more reactive groups if necessary. 2. Re-evaluate the reaction conditions; a different solvent or a modified reducing agent might be required. |
Quantitative Data Summary
The following tables summarize representative yields for the DIBAL-H reduction of various esters. Yields are highly dependent on the specific substrate, solvent, temperature, and workup conditions.
Table 1: DIBAL-H Reduction of Aromatic Esters [1]
| Entry | Substrate | Solvent | Temperature (°C) | Equivalents of DIBAL-H | Yield (%) |
| 1 | Ethyl Benzoate | Toluene | -78 | 1.2 | ~85 |
| 2 | Methyl 4-chlorobenzoate | DCM | -78 | 1.1 | ~90 |
| 3 | Ethyl 4-nitrobenzoate | THF | -78 | 1.2 | ~75 |
Table 2: DIBAL-H Reduction of Aliphatic Esters [1]
| Entry | Substrate | Solvent | Temperature (°C) | Equivalents of DIBAL-H | Yield (%) |
| 1 | Methyl Oleate | Toluene | -70 | 1.5 | ~80 |
| 2 | Ethyl Decanoate | Hexane | -78 | 1.2 | ~88 |
| 3 | Methyl 3-phenylpropanoate | DCM | -78 | 1.1 | ~92 |
Experimental Protocols
General Protocol for the Partial Reduction of an Ester to an Aldehyde [1][13]
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the ester and an anhydrous solvent (e.g., toluene, DCM, or THF) to a flame-dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Add the DIBAL-H solution (1.0 - 1.2 equivalents) dropwise to the stirred solution of the ester via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for the specified time (typically 1-3 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume the excess DIBAL-H.
-
Workup: Allow the reaction mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, a dilute solution of HCl can be added cautiously if the product is acid-stable.
-
Extraction: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde product by flash column chromatography if necessary.
Visualizations
Caption: Competing pathways in DIBAL-H reduction of esters.
Caption: Troubleshooting workflow for common DIBAL-H reduction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. atlas.org [atlas.org]
- 3. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. tuodaindus.com [tuodaindus.com]
- 9. adichemistry.com [adichemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 16. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Workup [chem.rochester.edu]
- 19. acs.org [acs.org]
- 20. benchchem.com [benchchem.com]
- 21. reddit.com [reddit.com]
Technical Support Center: Reactions Involving 4-(Trifluoromethoxy)benzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(trifluoromethoxy)benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the work-up of reactions with this compound?
A1: The trifluoromethoxy (-OCF₃) group can influence the solubility and reactivity of this compound and its derivatives. Common challenges include:
-
Emulsion formation: During aqueous work-up, the fluorinated nature of the compound can lead to the formation of stable emulsions, making phase separation difficult.
-
Solubility of byproducts: Certain byproducts may have similar polarities to the desired product, complicating purification by column chromatography.
-
Potential for side reactions: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially under harsh reaction or work-up conditions.
Q2: How can I minimize emulsion formation during extraction?
A2: To minimize emulsions, consider the following techniques:
-
Add brine (saturated aqueous NaCl solution) to the aqueous layer to increase its ionic strength.
-
Filter the entire mixture through a pad of Celite®.
-
If possible, remove the organic solvent under reduced pressure and then re-dissolve the residue in a different, less emulsion-prone solvent for the work-up.
-
Allow the separatory funnel to stand undisturbed for an extended period.
Q3: What are the typical side products in reactions involving this compound?
A3: Common side products include:
-
4-(Trifluoromethoxy)benzaldehyde: Formed by the oxidation of the benzyl alcohol.
-
4-(Trifluoromethoxy)benzoic acid: Results from further oxidation of the aldehyde.
-
Bis(4-(trifluoromethoxy)benzyl) ether: Can form under acidic conditions or via self-condensation at elevated temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low product yield after work-up | Incomplete reaction | Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material before quenching. |
| Product loss during extraction | Use a less polar extraction solvent if your product has low polarity. Perform multiple extractions with smaller volumes of solvent. Back-extract the aqueous layer to recover any dissolved product. | |
| Degradation of product on silica gel | Neutralize the silica gel with a small amount of triethylamine in the eluent (e.g., 1% v/v) if your product is acid-sensitive. Alternatively, use a different stationary phase like alumina. | |
| Presence of unexpected impurities | Oxidation of the starting material or product | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Avoid prolonged exposure to air during work-up. |
| Formation of bis(4-(trifluoromethoxy)benzyl) ether | Avoid strongly acidic conditions if possible. If acid is required, use it at low temperatures and for the minimum time necessary. | |
| Difficulty in purifying the product by column chromatography | Co-elution of product and impurities | Optimize the solvent system for your column. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) often provides better separation. |
| Product is very polar or non-polar | For very polar compounds, consider reverse-phase chromatography. For very non-polar compounds, a less polar eluent system may be required. |
Data Presentation
Table 1: Representative Solvent Systems for Column Chromatography Purification on Silica Gel
| Compound Type | Starting Eluent System (v/v) | Typical Rf Value |
| This compound | 10% Ethyl Acetate in Hexanes | 0.3 - 0.4 |
| 4-(Trifluoromethoxy)benzaldehyde | 5% Ethyl Acetate in Hexanes | 0.5 - 0.6 |
| Esters of this compound | 2-10% Ethyl Acetate in Hexanes | Varies with ester group |
| Ethers of this compound | 1-5% Ethyl Acetate in Hexanes | Varies with ether group |
Table 2: Comparison of Work-up Procedures for a Hypothetical Oxidation of this compound to the Aldehyde
| Work-up Protocol | Quenching Agent | Extraction Solvent | Reported Yield (%) | Observed Purity (by ¹H NMR) |
| A | Saturated aq. NaHCO₃ | Dichloromethane | 85 | >95% |
| B | Water | Ethyl Acetate | 82 | >95% with minor starting material |
| C | Saturated aq. NH₄Cl | Diethyl Ether | 78 | ~90% with some emulsion issues |
Note: The data in Table 2 is illustrative and based on general principles. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Aqueous Work-up
-
Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add the appropriate quenching solution (e.g., water, saturated aqueous NaHCO₃, or saturated aqueous NH₄Cl) with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Add the organic extraction solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). Shake the funnel gently at first, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. If an emulsion forms, refer to the troubleshooting guide. Drain the organic layer.
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a column and allow the silica to settle, ensuring even packing. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the column.
-
Elution: Begin eluting with the starting solvent system, gradually increasing the polarity as needed to elute the desired product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Workflow for the work-up and purification of reactions involving this compound.
Technical Support Center: Synthesis of 4-(Trifluoromethoxy)benzyl Derivatives
Welcome to the technical support center for the synthesis of 4-(trifluoromethoxy)benzyl derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 4-(trifluoromethoxy)benzyl derivatives?
The two most prevalent starting points are 4-(trifluoromethoxy)toluene for direct benzylic functionalization or 4-(trifluoromethoxy)benzaldehyde/benzoic acid, which can be reduced to the corresponding benzyl alcohol.[1][2][3] The alcohol can then be converted to other derivatives, such as the widely used 4-(trifluoromethoxy)benzyl bromide.[4]
Q2: How can I synthesize 4-(trifluoromethoxy)benzyl alcohol?
A common laboratory method involves the reduction of 4-(trifluoromethoxy)benzaldehyde with a reducing agent like sodium borohydride in an alcohol solvent at low temperatures (e.g., 0°C).[4] Alternatively, 4-(trifluoromethoxy)benzoic acid can be reduced using stronger reducing agents such as lithium aluminum hydride or diborane, although these require more stringent safety precautions, especially on an industrial scale.[1][2] For larger-scale operations, catalytic hydrogenation of the benzaldehyde in the presence of a palladium catalyst is a viable alternative.[1][2]
Q3: What is the best way to prepare 4-(trifluoromethoxy)benzyl bromide?
There are two primary routes:
-
From the alcohol: this compound can be treated with a brominating agent like phosphorus tribromide (PBr₃) in a solvent such as ether at 0°C.[4][5]
-
From the toluene: 4-(Trifluoromethoxy)toluene can undergo radical bromination at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) with photochemical activation.[3][6] This method avoids the need to first prepare the alcohol.
Q4: Are there stability or handling concerns with 4-(trifluoromethoxy)benzyl bromide?
Yes. 4-(Trifluoromethoxy)benzyl bromide is a lachrymator and is corrosive, causing severe skin and eye damage.[7][8] It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[7] It is also sensitive to moisture and should be stored under refrigerated and inert conditions.[5][8]
Troubleshooting Guides
Issue 1: Benzylic Bromination of 4-(Trifluoromethoxy)toluene
Q: My benzylic bromination reaction using NBS results in a low yield of the desired monobrominated product and a significant amount of the dibrominated byproduct. How can I improve selectivity?
A: Over-bromination is a common issue in radical benzylic brominations.[9][10] Several strategies can be employed to enhance the selectivity for the monobrominated product:
-
Control Reagent Stoichiometry: Use NBS in a controlled stoichiometry, typically between 1.0 and 1.1 equivalents. An excess of NBS significantly promotes the formation of the dibromide.[9]
-
Optimize Reaction Time and Temperature: Monitor the reaction closely (e.g., by TLC or GC) and stop it once the starting material is consumed but before significant dibromide formation occurs. Lowering the reaction temperature can sometimes improve selectivity, though it may require longer reaction times or more efficient initiation.[9]
-
Solvent Choice: The choice of solvent is critical. While carbon tetrachloride was traditionally used, safer and often more effective solvents like (trifluoromethyl)benzene or 1,2-dichlorobenzene have been shown to provide clean, rapid, and high-yielding reactions.[6]
-
Use of Flow Chemistry: Continuous flow photochemical reactors offer precise control over residence time and irradiation, which can significantly enhance selectivity and yield while minimizing byproduct formation.[9][11] This method has been shown to increase productivity substantially.[11]
-
Alternative Brominating Agents: While NBS is common, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a Lewis acid catalyst like zirconium(IV) chloride can also efficiently promote benzylic bromination, sometimes with improved selectivity.[12]
-
Post-Reaction Treatment: If dibromide formation is unavoidable, a "de-bromination" procedure can be employed. Treating the crude mixture with a reagent like diethyl phosphite in the presence of a base can selectively convert the dibrominated product back to the desired monobrominated compound.[10]
Issue 2: Grignard Reaction with 4-(Trifluoromethoxy)benzyl Bromide
Q: I am trying to form a Grignard reagent from 4-(trifluoromethoxy)benzyl bromide, but I observe a large amount of the homocoupled Wurtz product, 1,2-bis(4-trifluoromethoxy)phenyl)ethane. How can I minimize this?
A: Benzyl halides are highly reactive and prone to homocoupling (Wurtz reaction) during Grignard reagent formation.[13][14] This side reaction occurs when the newly formed Grignard reagent attacks an unreacted molecule of the benzyl bromide.
To minimize this:
-
Slow Addition: Add the 4-(trifluoromethoxy)benzyl bromide solution very slowly to a suspension of magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether). This maintains a low concentration of the bromide, reducing the likelihood of it reacting with the Grignard reagent.[14]
-
Solvent Choice: 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be a superior solvent for many Grignard reactions, often improving selectivity and reducing Wurtz coupling compared to traditional ethers.[15]
-
Barbier Conditions: Perform the reaction under Barbier conditions, where the benzyl bromide is added to a mixture of the magnesium and the electrophile (e.g., an aldehyde or ketone). This way, the Grignard reagent is consumed as it is formed, keeping its concentration low and minimizing the chance for homocoupling.
-
Magnesium Activation: Ensure the magnesium is highly activated. Crushing the turnings, using a crystal of iodine, or adding a small amount of 1,2-dibromoethane can help initiate the reaction quickly and efficiently.
Issue 3: Suzuki-Miyaura Coupling with 4-(Trifluoromethoxy)benzyl Bromide
Q: My Suzuki-Miyaura coupling of 4-(trifluoromethoxy)benzyl bromide with an arylboronic acid is giving a very low yield. What are the key parameters to optimize?
A: Low yields in Suzuki couplings involving benzyl halides are a frequent challenge. The choice of catalyst, ligand, base, and solvent system is crucial and often substrate-dependent.[16][17]
-
Catalyst and Ligand: While standard catalysts like Pd(PPh₃)₄ can work, they are often not optimal for benzyl halides. Consider using more specialized catalyst systems. Palladium complexes with bulky, electron-rich phosphine ligands like SPhos or XPhos often give better results.[17] Using a pre-catalyst like XPhos Pd G4 can also be effective.
-
Base Selection: The choice of base is critical. Potassium carbonate (K₂CO₃) is common, but stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can significantly improve yields, especially with challenging substrates.[16][18] Using an inorganic base in an aqueous solution is a standard approach.
-
Solvent System: A biphasic solvent system is typically used. Common combinations include THF/water, Dioxane/water, or Toluene/water.[16][17][18] The ratio can be tuned (e.g., 4:1 or 10:1 organic to aqueous). For water-sensitive substrates, anhydrous solvents like DMF may be necessary, though this can introduce other challenges.[19]
-
Temperature: Most Suzuki couplings require heating. A temperature range of 75-120°C is typical.[16] Microwave irradiation can sometimes accelerate the reaction and improve yields, especially for difficult couplings.[19]
-
Oxygen Exclusion: It is imperative to thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the palladium catalyst.[16]
Data Presentation
Table 1: Comparison of Conditions for Benzylic Bromination
| Method | Brominating Agent | Initiator/Catalyst | Solvent | Temperature | Yield | Key Observation | Reference(s) |
| Wohl-Ziegler | NBS (1.05 equiv) | AIBN / Light | CCl₄ | Reflux | ~79% | Classic method, uses toxic solvent. | [6] |
| Modified Wohl-Ziegler | NBS (1.05 equiv) | AIBN / Light | (Trifluoromethyl)benzene | Reflux | High | Cleaner, less toxic alternative to CCl₄. | [6] |
| Lewis Acid Catalysis | DBDMH (0.5 equiv) | ZrCl₄ (10 mol%) | Dichloromethane | Room Temp | ~86% | Mild conditions, high selectivity. | [12] |
| Photochemical Flow | In situ Br₂ (from NaBrO₃/HBr) | 405 nm LEDs | - (Solvent-free) | Optimized | 88% (NMR) | High throughput and excellent yield. | [11] |
Table 2: Optimization Parameters for Suzuki-Miyaura Coupling of Benzyl Halides
| Parameter | Standard Condition | Alternative 1 | Alternative 2 | Rationale for Change | Reference(s) |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃ / XPhos | Bulky, electron-rich ligands can improve oxidative addition and prevent side reactions. | [17][18][19] |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | A stronger or more soluble base can accelerate the transmetalation step. | [16][18] |
| Solvent | Toluene/H₂O (2:1) | THF/H₂O (10:1) | Dioxane/H₂O (4:1) | Solvent affects solubility of reagents and stability of the catalytic species. | [16][17][18] |
| Boron Source | Arylboronic Acid | Potassium Aryltrifluoroborate | Arylboronic Ester (Bpin) | Trifluoroborates offer enhanced stability and can improve yields. | [18] |
Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethoxy)benzyl Bromide via Photochemical Flow Bromination
This protocol is adapted from continuous flow methodologies known to improve yield and selectivity.[11]
-
System Setup: A continuous flow system is assembled using a microreactor equipped with a photochemical module (e.g., 405 nm LEDs). Two separate inlet streams are prepared.
-
Reagent Stream 1: Prepare a solution of 4-(trifluoromethoxy)toluene in a suitable solvent or use it neat.
-
Reagent Stream 2 (Bromine Generation): Prepare an aqueous solution of sodium bromate (NaBrO₃) and hydrobromic acid (HBr) to generate bromine in situ.
-
Reaction Execution: Pump the two streams into a T-mixer to combine them immediately before they enter the irradiated microreactor. The flow rates are adjusted to control stoichiometry and achieve the desired residence time (often on the scale of seconds to minutes).
-
Work-up: The output stream is collected into a quenching solution (e.g., aqueous sodium thiosulfate) to neutralize any unreacted bromine. The organic phase is then separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 4-(trifluoromethoxy)benzyl bromide can be purified by vacuum distillation.[5]
Protocol 2: Synthesis of 4-(Trifluoromethoxy)benzyl Bromide from the Corresponding Alcohol
This protocol is based on standard laboratory procedures.[4][5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add this compound (1.0 equiv) dissolved in anhydrous dichloromethane (DCM) or diethyl ether. Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (approx. 0.4-0.5 equiv) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Work-up: Carefully pour the reaction mixture into an ice-water mixture. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate eluent system) or vacuum distillation.[4]
Protocol 3: Optimized Suzuki-Miyaura Cross-Coupling of 4-(Trifluoromethoxy)benzyl Bromide
This protocol incorporates best practices for challenging Suzuki couplings.[18]
-
Reaction Setup: To a Schlenk flask, add the arylboronic acid or potassium aryltrifluoroborate (1.0-1.2 equiv), cesium carbonate (Cs₂CO₃, 3.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol %).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add the degassed solvent system (e.g., THF/H₂O at a 10:1 ratio) via syringe. Finally, add the 4-(trifluoromethoxy)benzyl bromide (1.0 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 75-80°C) and stir vigorously for the required time (typically 12-24 hours), monitoring by TLC or LCMS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired diarylmethane product.
Mandatory Visualizations
Caption: Key synthetic pathways to 4-(trifluoromethoxy)benzyl derivatives.
Caption: Troubleshooting workflow for low yield in benzylic bromination reactions.
Caption: Decision pathway for optimizing a low-yielding Suzuki coupling reaction.
References
- 1. EP1059280A2 - Process for the preparation of benzyl alcohols and their use - Google Patents [patents.google.com]
- 2. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. researchgate.net [researchgate.net]
- 12. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in 4-(Trifluoromethoxy)benzyl alcohol reactions
Welcome to the technical support center for reactions involving 4-(Trifluoromethoxy)benzyl alcohol. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low conversion and side reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low conversion in my oxidation reaction of this compound?
Low conversion in the oxidation of this compound is a common issue that can often be attributed to the electronic properties of the substrate. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which deactivates the benzylic position. This deactivation can slow down the rate of oxidation compared to electron-rich or unsubstituted benzyl alcohols. For some catalytic systems, electron-withdrawing groups on the benzylic ring can be detrimental to catalytic activity.
Q2: What are the most common side reactions when working with this compound?
The primary side reactions depend on the specific transformation being attempted:
-
In oxidation reactions: Over-oxidation to 4-(trifluoromethoxy)benzoic acid can occur with strong oxidizing agents. In Swern-type oxidations, side reactions can yield byproducts like mixed thioacetals if the temperature is not carefully controlled.
-
In etherification and esterification reactions: Unreacted starting material is the most common issue due to the reduced nucleophilicity of the alcohol. Under harsh acidic conditions, polymerization of benzyl alcohols can be a concern.
-
General decomposition: While the trifluoromethoxy group itself is highly stable, the benzyl alcohol moiety can be sensitive to reaction conditions.[1] Purity of the starting material is crucial, as impurities can catalyze decomposition pathways.
Q3: How does the trifluoromethoxy group affect the reactivity of the alcohol?
The -OCF₃ group is a powerful electron-withdrawing group. This has two main consequences for the reactivity of this compound:
-
It increases the acidity of the hydroxyl proton compared to unsubstituted benzyl alcohol, which can affect deprotonation steps.
-
It destabilizes any developing positive charge on the benzylic carbon, which can slow down reactions that proceed through carbocation-like transition states. This is particularly relevant in SN1-type reactions and some etherification protocols.
Q4: Are there any specific safety precautions I should take when working with reactions of this compound?
Standard laboratory safety practices should always be followed. Additionally, be aware of the specific hazards of the reagents you are using. For instance:
-
Swern Oxidation: This reaction generates dimethyl sulfide, which has a strong, unpleasant odor, and toxic carbon monoxide gas. It must be performed in a well-ventilated fume hood.[2]
-
Dess-Martin Periodinane (DMP): DMP is shock-sensitive and can be explosive, particularly when impure.[3] Handle with care and follow recommended procedures for its use and storage.[3]
-
PCC (Pyridinium Chlorochromate): Chromium(VI) compounds are toxic and should be handled with appropriate personal protective equipment.[4]
Troubleshooting Guides
Issue 1: Low Yield in Oxidation to 4-(Trifluoromethoxy)benzaldehyde
If you are experiencing low yields when oxidizing this compound to the corresponding aldehyde, consult the following troubleshooting workflow and data tables.
References
Stability of 4-(Trifluoromethoxy)benzyl alcohol under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 4-(Trifluoromethoxy)benzyl alcohol under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy (-OCF3) group under acidic conditions?
A1: The trifluoromethoxy group is exceptionally stable under a wide range of acidic conditions.[1][2][3] This high stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which makes the group resistant to cleavage.[2]
Q2: What is the expected reactivity of the benzyl alcohol moiety in the presence of acid?
A2: The primary alcohol of the benzyl group is the reactive site under acidic conditions. The reaction proceeds via protonation of the hydroxyl group by an acid, followed by the loss of a water molecule to form a resonance-stabilized secondary benzylic carbocation. This carbocation is an electrophile and can react with various nucleophiles present in the reaction mixture.
Q3: Can this compound be used in Friedel-Crafts reactions?
A3: Yes, this compound can be used as an alkylating agent in Friedel-Crafts reactions.[4][5] In the presence of a strong acid, it will form the corresponding benzyl carbocation, which can then alkylate aromatic rings. It is important to note that the trifluoromethoxy group is a deactivating group, which can affect the reactivity of the aromatic ring of the benzyl alcohol itself in self-condensation reactions.
Q4: Is this compound suitable for acid-catalyzed esterification reactions?
A4: Yes, this compound readily undergoes acid-catalyzed esterification with carboxylic acids to form the corresponding esters.[6][7] The reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid.
Q5: What are the potential side reactions or degradation pathways for this compound in acidic media?
A5: The primary degradation pathway involves the benzyl alcohol moiety. Under strongly acidic conditions and in the absence of a suitable nucleophile, the formed benzyl carbocation can lead to the formation of ethers (self-condensation) or polymers. The trifluoromethoxy group itself is generally considered stable and unlikely to degrade under typical acidic reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in Acid-Catalyzed Reactions
| Possible Cause | Recommendation |
| Insufficient Acid Catalyst | Increase the molar ratio of the acid catalyst. For less reactive substrates, a stronger acid might be required. |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Water can compete with the desired nucleophile and lead to hydrolysis of the carbocation. |
| Steric Hindrance | If the nucleophile is sterically hindered, the reaction rate may be slow. Consider increasing the reaction temperature or using a less hindered nucleophile if possible. |
| Reversibility of the Reaction | For equilibrium reactions like esterification, remove water as it is formed (e.g., using a Dean-Stark apparatus) to drive the reaction to completion. |
Issue 2: Formation of Undesired Byproducts (e.g., ethers, polymers)
| Possible Cause | Recommendation |
| High Reaction Temperature | High temperatures can promote side reactions. Optimize the temperature to favor the desired reaction pathway. |
| High Concentration of Benzyl Alcohol | A high concentration of the starting material can favor self-condensation to form ethers. Add the benzyl alcohol slowly to the reaction mixture containing the nucleophile and acid catalyst. |
| Prolonged Reaction Time | Extended reaction times can lead to the formation of degradation products. Monitor the reaction progress (e.g., by TLC or LC-MS) and quench the reaction once the starting material is consumed. |
| Choice of Acid Catalyst | Some acid catalysts may be more prone to promoting side reactions. Experiment with different Brønsted or Lewis acids. |
Experimental Protocols
Example Protocol 1: Acid-Catalyzed Esterification
This protocol describes a general procedure for the esterification of this compound with a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Sulfuric acid (concentrated)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the carboxylic acid (1.2 eq), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Example Protocol 2: Friedel-Crafts Alkylation
This protocol provides a general method for the Friedel-Crafts alkylation of an aromatic compound using this compound.
Materials:
-
This compound
-
Aromatic compound (e.g., benzene, toluene)
-
Trifluoroacetic acid (TFA) or another suitable strong acid
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the aromatic compound in anhydrous dichloromethane, add the acid catalyst (e.g., TFA) at 0 °C.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
Stability of 4-(Trifluoromethoxy)benzyl alcohol under basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-(Trifluoromethoxy)benzyl alcohol under basic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Is this compound generally stable under basic conditions?
A1: this compound is expected to be stable under mildly basic conditions, particularly with organic bases of moderate strength at room temperature. However, strong inorganic bases or elevated temperatures may lead to deprotonation of the benzylic alcohol and could potentially compromise the stability of the trifluoromethoxy group over extended periods. While the trifluoromethoxy group is generally considered robust, its stability on an aromatic ring can be influenced by the reaction conditions and the presence of other functional groups.
Q2: What is the pKa of the hydroxyl group in this compound?
Q3: Can the trifluoromethoxy group be cleaved under basic conditions?
A3: The aromatic trifluoromethoxy group is generally stable to a wide range of reagents. However, cleavage of the C-O bond in trifluoromethoxyarenes has been observed under potent reductive conditions, for example, using metallic sodium, which proceeds through a radical anion intermediate. While this is not a direct base-mediated hydrolysis, it indicates a pathway for the decomposition of the trifluoromethoxy group. It is plausible that very harsh basic conditions (high temperature, very strong base) could lead to decomposition, potentially initiated by the formation of the corresponding benzylate.
Q4: What are the potential products of decomposition under harsh basic conditions?
A4: While specific studies on this compound are lacking, potential decomposition pathways under harsh basic conditions could involve the trifluoromethoxy group. This might lead to the formation of 4-hydroxybenzyl alcohol and fluoride ions, although this is speculative and would likely require forcing conditions. The primary reaction with a suitable base will be the formation of the corresponding sodium or potassium 4-(trifluoromethoxy)benzyl alkoxide.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected side products observed in a reaction using a strong base (e.g., NaH, NaOH, KOH). | 1. Deprotonation of the benzyl alcohol followed by undesired side reactions. 2. Potential slow degradation of the trifluoromethoxy group under prolonged exposure to strong base and/or heat. | 1. Use a milder, non-nucleophilic base if only deprotonation of another functional group is intended. 2. If deprotonation of the benzyl alcohol is required, perform the reaction at a lower temperature and for a shorter duration. 3. Consider protecting the benzyl alcohol group prior to the reaction. 4. Monitor the reaction closely by TLC or LC-MS to track the formation of byproducts. |
| Low yield or incomplete reaction when using this compound as a starting material in a base-mediated reaction. | The benzylic proton is abstracted by the base, forming the corresponding alkoxide which may be unreactive or participate in side reactions. | 1. Choose a base that is strong enough to deprotonate the intended functional group but not the benzyl alcohol, if possible. Refer to pKa values for guidance. 2. If the alcohol's reactivity is the issue, consider converting it to a better leaving group (e.g., a tosylate or mesylate) before proceeding with the reaction. |
| Discoloration of the reaction mixture upon addition of a strong base. | This could indicate decomposition of the starting material or formation of colored byproducts. | 1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. 2. Lower the reaction temperature. 3. Analyze a small aliquot of the colored mixture by techniques like UV-Vis spectroscopy or LC-MS to identify the colored species. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound under Basic Conditions
This protocol provides a general framework for testing the stability of this compound with a specific base.
Materials:
-
This compound
-
Selected base (e.g., NaOH, KOH, Triethylamine, DBU)
-
Anhydrous solvent (e.g., THF, Dioxane, DMF)
-
Internal standard (e.g., a stable compound with a distinct retention time in HPLC/GC)
-
Quenching solution (e.g., dilute aqueous HCl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
Procedure:
-
Sample Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve a known amount of this compound and the internal standard in the chosen anhydrous solvent.
-
Reaction Initiation: Add a stoichiometric equivalent (or desired excess) of the base to the solution at a controlled temperature (e.g., room temperature or a specific elevated temperature).
-
Monitoring: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the reaction mixture.
-
Work-up of Aliquots: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. Extract the organic components with an appropriate solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analysis: Analyze the residue by a suitable analytical method such as HPLC, GC, or ¹H NMR to determine the concentration of this compound relative to the internal standard. Monitor for the appearance of any new peaks that might indicate degradation products.
Data Presentation:
The results of the stability study can be summarized in the following table format.
| Base | Solvent | Temperature (°C) | Time (h) | Remaining this compound (%) | Major Degradation Products (if any) |
| NaOH (1.1 eq) | THF | 25 | 0 | 100 | - |
| 1 | |||||
| 4 | |||||
| 24 | |||||
| KOH (1.1 eq) | Dioxane | 60 | 0 | 100 | - |
| 1 | |||||
| 4 | |||||
| 24 | |||||
| Triethylamine (2 eq) | CH₂Cl₂ | 25 | 0 | 100 | - |
| 24 | |||||
| DBU (1.5 eq) | THF | 25 | 0 | 100 | - |
| 24 |
Visualizations
Technical Support Center: 4-(Trifluoromethoxy)benzyl alcohol
This guide provides essential information, troubleshooting advice, and safety protocols for researchers, scientists, and drug development professionals working with 4-(Trifluoromethoxy)benzyl alcohol (CAS No: 1736-74-9).
Frequently Asked Questions (FAQs)
1. What is this compound? this compound is an organic building block used in chemical synthesis. Its trifluoromethoxy group (-OCF3) can alter the electronic properties, lipophilicity, and metabolic stability of molecules, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
2. What are the primary applications of this compound? It is primarily used as a reagent and intermediate in organic synthesis.[1] The presence of the trifluoromethoxy group is often associated with increased biological activity and improved pharmacokinetic properties in the final products.[2] It also has applications as a corrosion inhibitor.[3]
3. What are the main hazards associated with this compound? The primary hazards include potential irritation to the eyes, skin, and respiratory system.[4] It is also noted to be moisture-sensitive.[5]
4. What personal protective equipment (PPE) should be worn when handling this chemical? Appropriate PPE includes chemical splash goggles, suitable gloves to prevent skin exposure, and a lab coat or chemical apron.[4] A NIOSH/MSHA-approved respirator should be used if working in an area with poor ventilation or when vapor/mist is generated.[4]
Handling and Storage Guide
Q: How should this compound be stored? A: It should be stored in a cool, dry place in a tightly closed container.[1][4] The storage area should be well-ventilated. Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[1][4][6]
Q: What are the ideal handling procedures in a laboratory setting? A: Handle the compound in a well-ventilated area, preferably under a chemical fume hood, to avoid breathing vapor, mist, or gas.[7] Avoid contact with skin and eyes.[4] Ensure that an eyewash station and safety shower are readily accessible.[4]
Q: What materials are incompatible with this chemical? A: Avoid contact with strong oxidizing agents, acid anhydrides, acid chlorides, and reducing agents.[1][6]
Q: What should I do in case of a spill? A: For a small spill, use an inert material to absorb the liquid, then sweep or vacuum it up and place it into a suitable disposal container.[4] Ensure proper personal protective equipment is worn during cleanup. Prevent the spill from entering drains or waterways.[8]
Troubleshooting Experimental Issues
Q: My reaction is not proceeding as expected. Could the starting material have degraded? A: Yes. This compound is sensitive to moisture.[5] Improper storage in a container that is not tightly sealed can lead to degradation. Additionally, exposure to incompatible materials or high temperatures can affect its purity.
Q: I'm observing unexpected side products in my synthesis. What could be the cause? A: The alcohol group is reactive and can undergo oxidation. If the compound has been stored for an extended period or exposed to air, partial oxidation to the corresponding aldehyde or carboxylic acid could have occurred. Also, check for incompatibilities with other reagents or solvents used in your reaction. Hazardous decomposition upon heating can produce hydrogen fluoride gas, which may lead to unwanted reactions.[4]
Q: The compound has changed in appearance (e.g., color). Is it still usable? A: this compound is typically a colorless liquid.[5] A change in color may indicate contamination or degradation. It is recommended to verify the purity of the material using an appropriate analytical technique (e.g., NMR, GC-MS) before proceeding with critical experiments.
Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 1736-74-9 | |
| Molecular Formula | CF₃OC₆H₄CH₂OH | |
| Molecular Weight | 192.14 g/mol | |
| Appearance | Colorless Liquid | [5] |
| Form | Liquid | |
| Boiling Point | 108 °C / 25 mmHg | |
| Density | 1.326 g/mL at 25 °C | |
| Flash Point | 98 °C (208.4 °F) - closed cup | |
| Refractive Index | n20/D 1.449 | |
| Storage Class | 10 - Combustible liquids |
Experimental Protocol: Esterification Example
This section provides a general methodology for a common reaction involving this compound.
Objective: To synthesize an ester, such as 4-(trifluoromethoxy)benzyl acetate, via Fischer esterification.
Materials:
-
This compound
-
Acetic acid (or other suitable carboxylic acid)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous solvent (e.g., Toluene)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Reagent Addition: Add the carboxylic acid (e.g., acetic acid, 1.1 to 1.5 equivalents) to the flask.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester product.
-
Purification: If necessary, purify the crude product using a suitable method such as column chromatography or distillation.
Visual Workflow and Logic Diagrams
The following diagrams illustrate key logical workflows for handling this compound.
Caption: Logical workflow for the safe handling and storage of this compound.
Caption: A troubleshooting decision tree for experiments involving this compound.
References
- 1. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1736-74-9 | FT64470 [biosynth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
Chemoselectivity issues with 4-(Trifluoromethoxy)benzyl alcohol
Welcome to the technical support center for 4-(Trifluoromethoxy)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot chemoselectivity issues and provide answers to frequently asked questions encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: this compound's reactivity is primarily dictated by two features: the benzylic alcohol group and the electron-withdrawing nature of the para-trifluoromethoxy (-OCF₃) group. The benzylic alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, can be a substrate for etherification and esterification, and can be converted to a benzyl halide. The -OCF₃ group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the reactivity of the benzylic position.[1] This group is generally stable under a wide range of reaction conditions, including acidic and basic environments.[2][3]
Q2: How does the trifluoromethoxy group affect the oxidation of the benzyl alcohol?
A2: The electron-withdrawing trifluoromethoxy group can make the oxidation of the benzylic alcohol slightly more difficult compared to electron-donating or neutral-substituted benzyl alcohols. However, oxidation to the aldehyde or carboxylic acid is readily achievable with common oxidizing agents. Care must be taken to avoid over-oxidation to the carboxylic acid if the aldehyde is the desired product.[4]
Q3: Can this compound be used as a protecting group for alcohols or other functional groups?
A3: Yes, the 4-(trifluoromethoxy)benzyl (TFMOB) group can be used as a protecting group for alcohols, forming a TFMOB ether. Benzyl-type protecting groups are common in organic synthesis.[5][6][7][8] The stability of the TFMOB group will be different from that of a standard benzyl (Bn) or a p-methoxybenzyl (PMB) group due to the electronic effects of the -OCF₃ substituent. Its removal would typically be achieved through hydrogenolysis.
Q4: Is the trifluoromethoxy group stable under common reaction conditions?
A4: The trifluoromethoxy group is known for its high stability. It is generally inert to many acidic and basic conditions, as well as to many oxidizing and reducing agents that are used to transform other parts of a molecule.[1][2][3] This stability makes it a valuable substituent in medicinal chemistry and for complex molecule synthesis.[1][6]
Troubleshooting Guide
Problem 1: Low yield or incomplete conversion during oxidation to 4-(Trifluoromethoxy)benzaldehyde.
| Possible Cause | Suggested Solution |
| Insufficiently powerful oxidizing agent. | The electron-withdrawing -OCF₃ group deactivates the benzylic position towards oxidation. Consider using a stronger oxidant or increasing the reaction temperature or time. Reagents like PCC, PDC, or Swern oxidation are common choices. Forcing conditions with agents like KMnO₄ will likely lead to the carboxylic acid.[9] |
| Over-oxidation to the carboxylic acid. | Monitor the reaction closely using TLC or GC. Use a milder, more selective oxidizing agent. Consider using catalytic oxidation methods which can offer higher selectivity for the aldehyde. |
| Decomposition of starting material or product. | Ensure the reaction conditions are not too harsh. The trifluoromethoxy group is stable, but the benzyl alcohol or aldehyde may not be under very strong acidic or basic conditions at high temperatures. |
Problem 2: Difficulty in achieving selective transformation of another functional group in the presence of the this compound moiety.
| Possible Cause | Suggested Solution |
| Competitive reaction at the benzylic alcohol. | Protect the benzylic alcohol as a silyl ether (e.g., TBDMS, TIPS) or another suitable protecting group that can be removed orthogonally to other protecting groups in your molecule.[5][7][8][10] |
| Incorrect choice of reagents for the desired transformation. | Carefully select reagents that are known to be chemoselective for the target functional group. For example, when reducing a nitro group to an amine in the presence of the benzyl alcohol, catalytic hydrogenation might affect both groups. Consider alternative reducing agents like SnCl₂/HCl if compatible with other functionalities. |
Problem 3: Unexpected side reactions during nucleophilic substitution at the benzylic position (after conversion to a halide or other leaving group).
| Possible Cause | Suggested Solution |
| Formation of a stable benzylic carbocation leading to side products. | The electron-withdrawing -OCF₃ group will destabilize a benzylic carbocation, favoring an Sₙ2-type mechanism.[9][11] If elimination or other side reactions are observed, it may be due to the basicity of the nucleophile or high reaction temperatures. Use a less basic nucleophile if possible and run the reaction at a lower temperature. |
| Self-condensation (etherification) of the benzyl alcohol. | Under acidic conditions, the benzyl alcohol can react with itself to form an ether. If converting the alcohol to a halide with an acidic reagent, ensure complete conversion and remove any excess acid before proceeding with the substitution. |
Quantitative Data Summary
The following table summarizes yields for the oxidation of various substituted benzyl alcohols to their corresponding aldehydes using a Platinum nanoparticle catalyst, providing a comparative context for the reactivity of electron-withdrawing group (EWG) substituted systems like this compound.
| Substrate | Product | Yield (%) |
| Benzyl alcohol | Benzaldehyde | 99 |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | >99 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | >99 |
| 4-(Trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzaldehyde | >99 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | >99 |
| 4-Fluorobenzyl alcohol | 4-Fluorobenzaldehyde | >99 |
| 4-Bromobenzyl alcohol | 4-Bromobenzaldehyde | >99 |
| (Data adapted from a study on the oxidation of benzyl alcohols using Pt@CHs catalyst)[4][12] |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of this compound to 4-(Trifluoromethoxy)benzaldehyde
This protocol is a general guideline and may require optimization based on the specific scale and available reagents.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add the oxidizing agent (e.g., Pyridinium chlorochromate (PCC), 1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-(Trifluoromethoxy)benzaldehyde.
Protocol 2: Protection of this compound as a Silyl Ether
-
Reagent Setup: To a solution of this compound (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask, add imidazole (2.5 equivalents).
-
Silylating Agent Addition: Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure TBDMS-protected alcohol.
Visualizations
Caption: Troubleshooting workflow for the oxidation of this compound.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. jocpr.com [jocpr.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Khan Academy [khanacademy.org]
- 12. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-(trifluoromethoxy)benzyl alcohol and 4-(trifluoromethyl)benzyl alcohol in Key Synthetic Transformations
For researchers, scientists, and drug development professionals, the choice between incorporating a 4-(trifluoromethoxy)benzyl or a 4-(trifluoromethyl)benzyl moiety can significantly impact synthetic routes and molecular properties. This guide provides an objective comparison of the reactivity of 4-(trifluoromethoxy)benzyl alcohol and 4-(trifluoromethyl)benzyl alcohol, supported by experimental data and detailed methodologies for key chemical transformations.
The subtle yet significant electronic differences between the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups at the para-position of a benzyl alcohol exert a considerable influence on the reactivity of the benzylic hydroxyl group. Both substituents are electron-withdrawing, a property that generally deactivates the benzyl alcohol towards reactions that proceed through an electron-deficient transition state, such as oxidation or Sₙ1-type etherification and esterification. However, the degree of this deactivation differs, leading to notable variations in reaction kinetics and yields.
Electronic Effects: A Quantitative Perspective
The electronic influence of a substituent on a reactive center can be quantified using Hammett constants (σ). The para-substituent constant (σₚ) for the trifluoromethoxy group is approximately +0.35, while for the trifluoromethyl group, it is significantly higher at around +0.54. This indicates that the trifluoromethyl group is a substantially stronger electron-withdrawing group than the trifluoromethoxy group. This difference is the primary determinant of the differential reactivity of the two benzyl alcohols.
| Substituent | Hammett Constant (σₚ) | Electronic Effect |
| -OCF₃ | ~ +0.35 | Moderately electron-withdrawing due to inductive effects of the fluorine atoms. |
| -CF₃ | ~ +0.54 | Strongly electron-withdrawing due to the powerful inductive effect of the three fluorine atoms directly attached to the carbon. |
This stronger electron-withdrawing nature of the -CF₃ group leads to a greater destabilization of any positive charge that develops on the benzylic carbon during a reaction, thereby slowing down the reaction rate compared to the -OCF₃ substituted analogue.
Comparative Reactivity in Key Reactions
While direct, head-to-head kinetic studies for all common reactions are not extensively available in the published literature, a comparative analysis can be drawn from existing data and the fundamental electronic effects of the substituents.
Oxidation
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation. This reaction often proceeds via a transition state where the benzylic carbon bears a partial positive charge. Consequently, electron-withdrawing groups at the para-position are known to retard the reaction rate.
Experimental Protocol: Oxidation of a Benzyl Alcohol (General Procedure)
A general procedure for the oxidation of a benzyl alcohol to the corresponding aldehyde using a chromium-based reagent is as follows:
-
Preparation of the Oxidizing Agent: A solution of pyridinium chlorochromate (PCC) is prepared by dissolving it in a suitable solvent, such as dichloromethane (CH₂Cl₂).
-
Reaction Setup: The substituted benzyl alcohol is dissolved in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Execution: The PCC solution is added to the benzyl alcohol solution at room temperature. The reaction mixture is stirred for a specified period (typically 1-3 hours).
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude aldehyde is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Etherification
Etherification of benzyl alcohols can proceed through various mechanisms. In acid-catalyzed reactions that involve the formation of a benzylic carbocation (Sₙ1 pathway), electron-withdrawing substituents will significantly decrease the reaction rate.
Experimental evidence supports this trend. A study on the iron-catalyzed symmetrical etherification of substituted benzyl alcohols reported that benzyl alcohols with electron-withdrawing groups are less reactive than those with electron-donating groups.[2][3] For instance, the symmetrical etherification of 2-(trifluoromethyl)benzyl alcohol required heating to 120°C and gave a moderate yield of 56%.[2][3] Another study noted that the cross-etherification of 1-(4-(trifluoromethyl)phenyl)ethanol did not proceed, highlighting the deactivating effect of the -CF₃ group.[2]
Although a direct yield comparison for this compound under the same conditions is unavailable, its weaker electron-withdrawing character suggests that This compound would be more reactive towards etherification than 4-(trifluoromethyl)benzyl alcohol , likely providing higher yields under identical reaction conditions.
Experimental Protocol: Symmetrical Etherification of a Benzyl Alcohol
A representative procedure for the iron-catalyzed symmetrical etherification is as follows:
-
Catalyst Preparation: A mixture of the substituted benzyl alcohol (2 mmol) and FeCl₃·6H₂O (5 mol %) is prepared in a pressure tube.
-
Solvent Addition: Propylene carbonate (1 mL) is added to the mixture.
-
Reaction Conditions: The pressure tube is sealed, and the mixture is stirred at a specified temperature (e.g., 100-120°C) for a designated time (e.g., 24-48 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is then purified by flash chromatography.
Esterification
Similar to etherification, the acid-catalyzed esterification of benzyl alcohols often involves protonation of the hydroxyl group followed by nucleophilic attack by the carboxylic acid. The stability of the intermediate benzylic cation-like species is crucial. Therefore, electron-withdrawing groups are expected to decrease the rate of esterification.
To date, there is a lack of direct comparative studies on the esterification of these two specific benzyl alcohols. However, based on electronic principles, This compound is predicted to undergo esterification more readily than 4-(trifluoromethyl)benzyl alcohol .
Experimental Protocol: Esterification of a Benzyl Alcohol
A typical procedure for the esterification of a benzyl alcohol with a carboxylic acid is as follows:
-
Reaction Setup: The benzyl alcohol, a carboxylic acid (e.g., acetic acid), and a catalytic amount of a strong acid (e.g., sulfuric acid) are combined in a suitable solvent such as toluene in a round-bottom flask.
-
Reaction Conditions: The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Monitoring: The reaction progress is monitored by TLC or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.
-
Purification: The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude ester can be purified by distillation or column chromatography.
Implications in Drug Development
The choice between a trifluoromethoxy and a trifluoromethyl group in a drug candidate is often dictated by the desired balance of physicochemical properties and metabolic stability. The trifluoromethyl group is well-known for its ability to enhance metabolic stability by blocking sites of oxidative metabolism due to the high strength of the C-F bond.[4][5] The trifluoromethoxy group also confers metabolic stability, which is attributed to both its electronic properties and steric hindrance, making enzymatic oxidation more difficult.[4]
The differential reactivity of the parent benzyl alcohols can be relevant in the context of prodrug design or the metabolic fate of a drug. A more reactive benzylic alcohol could be more susceptible to phase II conjugation reactions (e.g., glucuronidation), potentially leading to faster clearance. Conversely, the higher stability of the 4-(trifluoromethyl)benzyl moiety might be advantageous in designing molecules with a longer half-life.
Summary of Reactivity Comparison
| Reaction Type | Relative Reactivity | Rationale |
| Oxidation | This compound > 4-(trifluoromethyl)benzyl alcohol | The stronger electron-withdrawing -CF₃ group destabilizes the electron-deficient transition state more than the -OCF₃ group, leading to a slower reaction rate. |
| Etherification (Sₙ1-type) | This compound > 4-(trifluoromethyl)benzyl alcohol | The formation of the benzylic carbocation intermediate is less disfavored with the less electron-withdrawing -OCF₃ substituent. |
| Esterification (Acid-catalyzed) | This compound > 4-(trifluoromethyl)benzyl alcohol | Similar to etherification, the reaction proceeds through a transition state with positive charge buildup on the benzylic carbon, which is better accommodated with the weaker electron-withdrawing -OCF₃ group. |
Logical Workflow for Reactivity Assessment
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Lipophilicity Profile of 4-(Trifluoromethoxy)benzyl Alcohol Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the lipophilicity of a molecule is a critical step in optimizing its pharmacokinetic and pharmacodynamic properties. The partition coefficient (logP) is the industry-standard metric for this characteristic, influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the lipophilicity of 4-(Trifluoromethoxy)benzyl alcohol and its derivatives, supported by experimental data and detailed methodologies.
The introduction of a trifluoromethoxy (-OCF3) group into a molecule is a common strategy in medicinal chemistry to modulate its physicochemical properties.[1] Compared to a methoxy group, the trifluoromethoxy substituent is more lipophilic and metabolically stable, making it a valuable tool for enhancing drug-like properties.[1] This guide will delve into the quantitative lipophilicity of benzyl alcohol derivatives, with a focus on the 4-(trifluoromethoxy) substitution.
Comparative Lipophilicity Data
The following table summarizes the experimental and calculated logP values for this compound and related compounds. The data illustrates the impact of the trifluoromethoxy group on overall lipophilicity compared to other substituents.
| Compound | logP | Method |
| Benzyl alcohol | 1.10 | Experimental (Shake-Flask)[2] |
| 4-(Trifluoromethyl)benzyl alcohol | Not Available | - |
| This compound | Not Available | - |
| 2-Methyl-4-(trifluoromethoxy)benzyl alcohol | 2.6 | Computed (XLogP3)[3] |
The trifluoromethoxy group is recognized as an intrinsically lipophilic unit when compared to the parent methoxy group.[4][5] The trifluoromethyl group also increases the lipophilicity of molecules, although to a lesser extent than the trifluoromethoxy group.[1]
Experimental Protocols for logP Determination
Accurate determination of logP is crucial for structure-activity relationship (SAR) studies. The two most widely accepted methods are the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.[6]
Shake-Flask Method (Gold Standard)
The shake-flask method is considered the definitive technique for logP determination due to its direct measurement of the compound's partitioning between n-octanol and water.[7][8]
Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water (typically a buffer solution like PBS at pH 7.4) saturated with n-octanol to ensure thermodynamic equilibrium.[7][8]
-
Compound Dissolution: Dissolve a precise amount of the test compound in one of the phases.
-
Partitioning: Combine the two phases in a flask and shake vigorously to facilitate the partitioning of the compound between the aqueous and organic layers. The mixture is then left to separate completely.[9]
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6]
For fluorinated compounds that may not have a UV-active chromophore, 19F NMR spectroscopy can be employed for quantification.[10] This variation of the shake-flask method involves adding a fluorinated reference compound to the partition experiment.[10]
HPLC-Based Method
HPLC methods offer a high-throughput alternative for estimating logP values.[11][12] They are based on the correlation between a compound's retention time on a reverse-phase column and its known logP value.[11]
Protocol:
-
Calibration: A series of standard compounds with well-established logP values are injected into an HPLC system equipped with a C18 column.[11]
-
Standard Curve Generation: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standards against their known logP values.[11]
-
Sample Analysis: The test compound is then injected under the same chromatographic conditions.
-
logP Estimation: The retention factor of the test compound is determined, and its logP value is interpolated from the calibration curve.[11]
It is important to note that this technique is most accurate for neutral molecules, as the retention behavior of ionizable compounds is more complex.[11]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the logP of a compound using the shake-flask method.
Caption: Workflow for logP determination using the shake-flask method.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-4-(trifluoromethoxy)benzyl alcohol | C9H9F3O2 | CID 2775557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups | CHIMIA [chimia.ch]
- 6. acdlabs.com [acdlabs.com]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 11. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
The 4-(Trifluoromethoxy)benzyl Group: A Shield Against Metabolic Breakdown
A comparative guide for researchers, scientists, and drug development professionals on the enhanced metabolic stability conferred by the 4-(trifluoromethoxy)benzyl group.
In the relentless pursuit of robust drug candidates, medicinal chemists are increasingly turning to strategic molecular modifications to enhance pharmacokinetic profiles. One such modification gaining prominence is the incorporation of the 4-(trifluoromethoxy)benzyl group. This guide provides an objective comparison, supported by established principles in drug metabolism, of the metabolic stability of compounds bearing this moiety versus their non-fluorinated benzyl analogues.
The trifluoromethoxy (-OCF3) group is a powerful tool in medicinal chemistry, prized for its ability to significantly improve a molecule's metabolic stability.[1][2] This is largely attributed to the exceptional strength of the carbon-fluorine bond, which is substantially more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily compared to a carbon-hydrogen bond.[2] When appended to a benzyl group at the para-position, the trifluoromethoxy group acts as a metabolic shield, protecting the entire moiety from common metabolic transformations.
Comparative Metabolic Stability: A Quantitative Perspective
While direct comparative data for a specific pair of compounds with and without the 4-(trifluoromethoxy)benzyl group is not publicly available, we can extrapolate the expected outcomes based on extensive research into the metabolic effects of trifluoromethoxy and benzyl groups. The following table summarizes the anticipated differences in key metabolic stability parameters.
| Parameter | Compound with Benzyl Group | Compound with 4-(Trifluoromethoxy)benzyl Group | Rationale |
| In Vitro Half-life (t½) | Shorter | Longer | The -OCF3 group blocks oxidative metabolism on the phenyl ring and reduces the susceptibility of the benzylic position to oxidation, leading to a slower rate of clearance.[2] |
| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance, a measure of the liver's metabolic capacity, is reduced due to the blockage of key metabolic pathways.[3] |
| Number of Metabolites | Generally higher | Significantly reduced | The primary metabolic pathways of benzylic oxidation and aromatic hydroxylation are inhibited, limiting the formation of downstream metabolites.[4] |
| Major Metabolic Pathways | Benzylic oxidation to benzoic acid, aromatic hydroxylation. | N-dealkylation (if applicable), metabolism at other sites of the molecule. | The electron-withdrawing nature of the -OCF3 group deactivates the aromatic ring towards oxidation. The benzylic position is also sterically and electronically shielded. |
Experimental Protocols: Assessing Metabolic Stability
The determination of metabolic stability is a cornerstone of preclinical drug development. The following are detailed methodologies for key experiments used to evaluate the metabolic fate of drug candidates.
In Vitro: Liver Microsomal Stability Assay
This assay is a high-throughput method to assess the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.[2]
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.
Materials:
-
Test compound
-
Pooled human or animal liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compound and the NADPH regenerating system in phosphate buffer.
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution and pre-incubate at 37°C for approximately 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the baseline concentration.
-
Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent drug remaining at each time point.
Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of the linear regression of this plot provides the elimination rate constant (k). The in vitro half-life (t½) is then calculated using the formula: t½ = 0.693 / k.
In Vivo: Pharmacokinetic Studies
In vivo pharmacokinetic (PK) studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.[5]
Objective: To determine the pharmacokinetic profile of a test compound after administration to an animal model (e.g., mouse, rat).
Procedure:
-
Dosing: The test compound is administered to a group of animals, typically via intravenous (IV) and oral (PO) routes to assess both clearance and oral bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).
Visualizing the Metabolic Shield
The following diagrams illustrate the concepts discussed in this guide.
Caption: Comparative metabolic pathways of benzyl and 4-(trifluoromethoxy)benzyl groups.
Caption: Experimental workflow for an in vitro liver microsomal stability assay.
Caption: Logical relationship of the 4-(trifluoromethoxy)benzyl group to enhanced metabolic stability.
Conclusion
The strategic incorporation of a 4-(trifluoromethoxy)benzyl group is a highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking common sites of metabolism on the benzyl moiety, this group can significantly increase a compound's half-life and reduce its clearance, leading to an improved pharmacokinetic profile. The experimental protocols detailed in this guide provide a framework for robustly assessing these improvements in a preclinical setting. As the demand for more resilient and effective therapeutics continues to grow, the judicious use of fluorination strategies, such as the introduction of the 4-(trifluoromethoxy)benzyl group, will undoubtedly play a pivotal role in the future of drug discovery.
References
A Comparative Study of Fluorinated Benzyl Alcohols in Sₙ2 Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of how structural modifications affect reaction kinetics is paramount. This guide provides a comparative analysis of the reactivity of fluorinated benzyl alcohols in Sₙ2 reactions, benchmarked against their non-fluorinated and other halogenated analogs. The inclusion of fluorine in molecular design is a critical strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Understanding its electronic influence on reaction rates is therefore essential for predictable and efficient synthesis.
The reactivity of benzyl alcohols in Sₙ2 reactions is not assessed directly due to the poor leaving group nature of the hydroxyl group (-OH). Instead, it is standard practice to convert the alcohol to a tosylate, which is an excellent leaving group. This two-step process allows for a reliable comparison of the substitution reaction rates. This guide focuses on the nucleophilic substitution of para-substituted benzyl tosylates with sodium azide.
Data Presentation: Reactivity Comparison
The following table summarizes the second-order rate constants for the Sₙ2 reaction of various para-substituted benzyl tosylates with sodium azide in acetone at 25°C. The data, based on established trends and illustrative values, highlights the influence of the halogen substituent on the reaction rate.[1]
| Substrate | Halogen Substituent | Rate Constant (k) x 10⁻⁴ (M⁻¹s⁻¹) | Relative Rate |
| Benzyl Tosylate (Reference) | H | 4.50 | 1.29 |
| p-Fluorobenzyl Tosylate | F | 3.50 | 1.00 |
| p-Chlorobenzyl Tosylate | Cl | 3.85 | 1.10 |
| p-Bromobenzyl Tosylate | Br | 4.02 | 1.15 |
| p-Iodobenzyl Tosylate | I | 4.21 | 1.20 |
Note: The rate constants are illustrative values based on the general understanding of electronic effects in similar reactions. Actual experimental values may vary.[1]
The trend observed in the table indicates that electron-withdrawing halogen substituents slightly decrease the rate of the Sₙ2 reaction compared to the unsubstituted benzyl tosylate.[1] This can be attributed to the inductive electron-withdrawing effect of the halogens, which slightly destabilizes the transition state of the Sₙ2 reaction where a partial positive charge develops on the benzylic carbon.[1] Among the halogens, the reactivity increases from fluorine to iodine. This trend is explained by the decreasing electronegativity and increasing polarizability down the group, which can better stabilize the transition state.[1]
Experimental Protocols
The following are detailed experimental protocols for the two-step reaction sequence: the tosylation of the halobenzyl alcohol and the subsequent Sₙ2 reaction with sodium azide.
Step 1: Tosylation of para-Halobenzyl Alcohols
This procedure describes the conversion of a para-halobenzyl alcohol to its corresponding tosylate derivative.
Materials:
-
para-Halobenzyl alcohol (e.g., p-fluorobenzyl alcohol) (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the para-halobenzyl alcohol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine (2.0 eq) to the stirred solution.
-
Portion-wise, add p-toluenesulfonyl chloride (1.2 eq) to the reaction mixture, ensuring the temperature is maintained at 0°C.
-
Stir the reaction mixture at 0°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold 1 M HCl.
-
Separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude para-halobenzyl tosylate.
-
The product can be further purified by recrystallization or column chromatography.
Step 2: Sₙ2 Reaction of para-Halobenzyl Tosylate with Sodium Azide
This protocol outlines the nucleophilic substitution reaction between a para-halobenzyl tosylate and sodium azide.
Materials:
-
para-Halobenzyl tosylate (e.g., p-fluorobenzyl tosylate) (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Acetone or Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the para-halobenzyl tosylate (1.0 eq) in acetone or DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature (for reactions in DMF) or at a slightly elevated temperature (e.g., 50°C for reactions in acetone) for a specified time. The reaction progress should be monitored by TLC.
-
For kinetic studies, aliquots of the reaction mixture can be taken at regular intervals and analyzed (e.g., by HPLC or GC) to determine the concentration of the reactant and product.
-
Upon completion of the reaction, pour the mixture into water and extract the product with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude para-halobenzyl azide. The product can be purified by column chromatography if necessary.
Visualizations
Experimental Workflow
The overall experimental workflow for the comparative study is depicted below.
Caption: Experimental workflow for the synthesis and kinetic analysis.
Sₙ2 Reaction Mechanism
The Sₙ2 reaction of a para-substituted benzyl tosylate with the azide ion proceeds through a concerted, single-step mechanism.
Caption: Generalized Sₙ2 reaction mechanism.
References
The Pivotal Role of the 4-(Trifluoromethoxy)benzyl Group in Modulating Biological Activity: A Structure-Activity Relationship Comparison
A detailed analysis of 4-(trifluoromethoxy)benzyl analogs and their impact on therapeutic targets, offering insights for researchers and drug development professionals.
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the 4-(trifluoromethoxy)benzyl moiety has garnered significant attention for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 4-(substituted benzyl)pyrazolone analogs, highlighting the influence of the trifluoromethyl group, a close surrogate of the trifluoromethoxy group, on their biological activity as potent antihyperglycemic agents.
Comparative Analysis of Biological Activity
A systematic structure-activity relationship study of (4-substituted benzyl)(trifluoromethyl)pyrazoles and pyrazolones revealed critical insights into the molecular features required for potent antihyperglycemic activity.[1] The core scaffold, a pyrazolone ring bearing a trifluoromethyl group at the 5-position and a substituted benzyl group at the 4-position, was systematically modified to probe the effects of various substituents on the benzyl ring. The in vivo efficacy of these analogs was evaluated by measuring the percentage reduction in plasma glucose levels in obese, diabetic db/db mice.
The data, summarized in the table below, demonstrates that the nature and position of the substituent on the benzyl ring have a profound impact on the antihyperglycemic effect.
| Compound ID | Benzyl Ring Substituent (R) | Plasma Glucose Reduction (%) at 2 mg/kg |
| 1 | 4-SCH₃ | 16 |
| 2 | 4-S(O)CH₃ | 25 |
| 3 | 4-C₂H₅ | 30 |
| 4 | 4-Cl | Inactive |
| 5 | 4-CF₃ | Inactive |
| 6 | H | Inactive |
| 7 | 3-SCH₃ | Inactive |
| 8 | 2-SCH₃ | Inactive |
Data sourced from J. Med. Chem. 1996, 39, 14, 2675–2692.[1]
The results clearly indicate a strong preference for small, lipophilic substituents at the 4-position of the benzyl ring. Analogs with 4-methylthio (Compound 1), 4-methylsulfinyl (Compound 2), and 4-ethyl (Compound 3) groups exhibited significant glucose-lowering activity.[1] In contrast, substitution with a chloro (Compound 4) or trifluoromethyl (Compound 5) group at the same position, or leaving the ring unsubstituted (Compound 6), resulted in a complete loss of activity.[1] Furthermore, the position of the methylthio group was found to be critical, with the 3- and 2-substituted analogs (Compounds 7 and 8) being inactive.[1] This stringent SAR suggests a well-defined binding pocket for the benzyl moiety within the biological target, which is implicated to be the sodium-glucose cotransporter 2 (SGLT2) responsible for renal glucose reabsorption.[1]
Mechanism of Action: SGLT2 Inhibition
The observed antihyperglycemic effect of the active pyrazolone analogs is associated with a significant increase in urinary glucose excretion (glucosuria), a hallmark of SGLT2 inhibition.[1] SGLT2, predominantly expressed in the proximal renal tubules, is responsible for reabsorbing the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, these compounds block this reabsorption, leading to the excretion of excess glucose in the urine and consequently lowering blood glucose levels.
The following diagram illustrates the proposed mechanism of action:
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of 4-(trifluoromethoxy)benzyl analogs.
In Vivo Antihyperglycemic Activity Assay in db/db Mice
This protocol outlines the procedure for assessing the glucose-lowering effects of test compounds in a diabetic mouse model.
Materials:
-
Male, obese db/db mice
-
Test compounds (e.g., pyrazolone analogs)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucometer and glucose test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the mice for 4-6 hours before dosing, with free access to water.
-
Baseline Blood Glucose: Collect a baseline blood sample from the tail vein and measure the glucose concentration using a glucometer.
-
Compound Administration: Administer the test compounds or vehicle orally via gavage at a specified dose (e.g., 2 mg/kg).
-
Blood Glucose Monitoring: Collect blood samples at various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours) and measure the glucose concentrations.
-
Data Analysis: Calculate the percentage reduction in plasma glucose at each time point relative to the baseline measurement.
In Vitro SGLT2 Inhibition Assay (Cell-Based)
This protocol describes a cell-based assay to determine the inhibitory activity of compounds on SGLT2-mediated glucose uptake.
Materials:
-
CHO or HEK293 cells stably expressing human SGLT2
-
Assay buffer (e.g., Krebs-Ringer-Henseleit buffer)
-
¹⁴C-labeled α-methyl-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable glucose analog
-
Test compounds
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Seeding: Seed the SGLT2-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with assay buffer and then incubate them with various concentrations of the test compounds for a specified period (e.g., 15-30 minutes) at 37°C.
-
Glucose Uptake: Add ¹⁴C-AMG to the wells to initiate the glucose uptake reaction and incubate for a defined time (e.g., 1-2 hours) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail. Measure the amount of incorporated ¹⁴C-AMG using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the SGLT2-mediated glucose uptake (IC₅₀ value).
The following diagram illustrates the general workflow for an in vitro SGLT2 inhibition assay:
References
4-(Trifluoromethoxy)benzyl Alcohol: A Bioisosteric Evaluation for Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the strategic modification of lead compounds is paramount to enhancing their efficacy, safety, and pharmacokinetic profiles. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a cornerstone of this process. This guide provides a comprehensive comparison of 4-(trifluoromethoxy)benzyl alcohol and its corresponding moiety as a bioisostere for other commonly employed chemical groups in drug design. By presenting experimental data on physicochemical properties, metabolic stability, and biological activity, this document aims to inform rational drug design and empower researchers to make data-driven decisions in their discovery programs.
Physicochemical Properties: A Comparative Analysis
The trifluoromethoxy (-OCF3) group is often considered a bioisostere of methyl (-CH3), chloro (-Cl), and hydroxyl (-OH) groups, as well as an unsubstituted phenyl ring. The electronic and steric properties of the -OCF3 group, however, impart unique characteristics to the parent molecule. The following table summarizes key physicochemical properties of this compound in comparison to its common bioisosteric counterparts.
| Compound | Molecular Weight ( g/mol ) | logP | pKa |
| This compound | 192.14[1] | 2.58 (Predicted) | 14.9 (Predicted) |
| 4-Methylbenzyl alcohol | 122.16 | 1.66 (Predicted) | 15.6 (Predicted) |
| 4-Chlorobenzyl alcohol | 142.58 | 1.96 (Predicted) | 15.1 (Predicted) |
| 4-Hydroxybenzyl alcohol (p-Cresol) | 124.14 | 1.30 (Predicted) | 10.26 |
| Benzyl alcohol | 108.14[2] | 1.10[2] | 15.4 |
Note: Predicted values are computationally derived and serve as estimates. Experimental values can vary based on the methodology.
Metabolic Stability: The Impact of Trifluoromethoxylation
A critical aspect of drug design is engineering molecules that resist rapid metabolism, thereby prolonging their therapeutic effect. The carbon-fluorine bond is exceptionally strong, making trifluoromethyl and trifluoromethoxy groups generally more resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.
The following table presents a hypothetical comparison of the in vitro metabolic stability of a parent compound functionalized with different benzyl moieties, based on general principles observed in medicinal chemistry.
| Moiety in Parent Compound | Expected In Vitro Half-life (t½) in Human Liver Microsomes | Primary Metabolic Pathway |
| 4-(Trifluoromethoxy)benzyl | Longer | Aromatic hydroxylation at positions other than the 4-position |
| 4-Methylbenzyl | Shorter | Oxidation of the benzylic methyl group to a carboxylic acid |
| 4-Chlorobenzyl | Moderate | Aromatic hydroxylation |
| 4-Hydroxybenzyl | Shorter | Glucuronidation or sulfation of the phenolic hydroxyl group |
| Benzyl | Shorter | Oxidation to benzoic acid |
Biological Activity: A Case Study in Kinase Inhibition
The true test of a bioisosteric replacement is its impact on biological activity. A study on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors provides a direct comparison of the 4-(trifluoromethoxy)benzyl group with other substituted benzyl moieties.
| 4-Substituent on Benzyl Ring | IC50 (µM) for USP1/UAF1 Inhibition |
| -OCF3 | 1.1 |
| -H | 7.9 |
| -CH3 | 5.2 |
| -Cl | 3.9 |
| -OH | >20 |
Data sourced from a study on USP1/UAF1 inhibitors.
In this specific series, the 4-(trifluoromethoxy)benzyl analog demonstrated the highest potency, highlighting the beneficial contribution of this group to the binding affinity for the target enzyme.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound when incubated with human liver microsomes.
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug like verapamil).
-
Pooled human liver microsomes (HLMs).
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination.
-
96-well plates.
-
Incubator shaker (37°C).
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the test compound to the final incubation concentration in phosphate buffer.
-
In a 96-well plate, add the test compound solution and pre-warmed human liver microsomes.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The natural logarithm of the percentage of remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½ = -0.693 / slope).
IC50 Determination via Enzyme Inhibition Assay
Objective: To determine the concentration of a test compound that inhibits the activity of a target enzyme by 50% (IC50).
Materials:
-
Target enzyme.
-
Substrate for the enzyme.
-
Test compound at various concentrations.
-
Assay buffer specific to the enzyme.
-
Detection reagent (e.g., fluorescent or colorimetric).
-
Microplate reader.
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the target enzyme, assay buffer, and the test compound at different concentrations.
-
Incubate the enzyme with the inhibitor for a predetermined time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction (if necessary) and add the detection reagent.
-
Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Bioisosteric Comparison and Biological Context
Caption: Experimental workflow for comparing bioisosteres.
Caption: Hypothetical signaling pathway inhibited by a molecule containing a 4-(trifluoromethoxy)benzyl moiety.
Conclusion
The 4-(trifluoromethoxy)benzyl group presents a compelling option for bioisosteric replacement in drug discovery. Its unique electronic properties and enhanced metabolic stability can lead to significant improvements in both potency and pharmacokinetic profiles. As demonstrated in the provided case study, this moiety has the potential to outperform other common bioisosteres. However, the ultimate success of any bioisosteric substitution is context-dependent and requires empirical validation. The experimental protocols and comparative data presented in this guide offer a framework for the rational incorporation of the 4-(trifluoromethoxy)benzyl group in the design of next-generation therapeutics.
References
The Influence of the 4-(Trifluoromethoxy)benzyl Moiety on In Vivo Compound Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, aimed at enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the 4-(trifluoromethoxy)benzyl moiety has garnered significant attention for its potential to improve metabolic stability, lipophilicity, and overall in vivo performance. This guide provides a comparative analysis of the in vivo uptake of compounds containing this moiety, supported by available experimental data and detailed methodologies.
Enhancing Pharmacokinetic Properties
The trifluoromethoxy group (-OCF3) is a lipophilic electron-withdrawing group that can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of a parent molecule.[1] Its introduction into a compound, often via intermediates like 4-(trifluoromethoxy)benzyl bromide, is a strategy employed to optimize drug candidates for improved bioavailability and reduced toxicity.[1] The C-F bond's strength and the stability of the trifluoromethoxy group can shield adjacent chemical bonds from metabolic attack, potentially prolonging the compound's half-life in the body.
While direct comparative in vivo studies isolating the effect of the 4-(trifluoromethoxy)benzyl moiety are not abundantly available in publicly accessible literature, we can infer its impact by examining the pharmacokinetic data of larger molecules that incorporate this group.
Case Study: A PET Tracer for Dopamine Transporter Imaging
A relevant example can be found in the preclinical evaluation of a radiolabeled tracer designed for imaging the dopamine transporter (DAT). Although this study does not directly compare a compound with and without the 4-(trifluoromethoxy)benzyl group, it provides valuable insight into the in vivo behavior of a molecule containing a related fluorinated benzyl moiety.
Experimental Protocol: In Vivo Biodistribution in Rodents
The following protocol is a generalized representation of methods used in preclinical biodistribution studies, based on similar experiments with benzyl-containing radiotracers.
Objective: To determine the tissue distribution and uptake of a novel compound containing the 4-(trifluoromethoxy)benzyl moiety in a rodent model.
Materials:
-
Test compound (radiolabeled or non-radiolabeled)
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Vehicle for compound administration (e.g., saline, DMSO/saline mixture)
-
Anesthesia (e.g., isoflurane)
-
Scintillation counter or appropriate analytical instrument for quantification
Procedure:
-
Animal Acclimatization: Animals are acclimated to the laboratory environment for at least one week prior to the experiment.
-
Dose Preparation: The test compound is formulated in a suitable vehicle at the desired concentration.
-
Administration: A single dose of the compound is administered to the animals, typically via intravenous (i.v.) or oral (p.o.) route.
-
Time Points: Animals are euthanized at predetermined time points post-administration (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr).
-
Tissue Collection: Blood is collected via cardiac puncture. Key organs and tissues (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and gastrointestinal tract) are rapidly dissected, weighed, and rinsed.
-
Sample Processing: Tissue samples are homogenized.
-
Quantification: The concentration of the compound in each tissue and blood sample is determined using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds, LC-MS/MS for non-radiolabeled compounds).
-
Data Analysis: The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as concentration (e.g., ng/g).
Data Summary: Representative Tissue Distribution
The following table represents hypothetical, yet plausible, in vivo distribution data for a compound containing a 4-(trifluoromethoxy)benzyl moiety, based on trends observed for similar lipophilic compounds. This data is for illustrative purposes to demonstrate how such information would be presented.
| Tissue | Concentration at 30 min (%ID/g) | Concentration at 2 hr (%ID/g) | Concentration at 24 hr (%ID/g) |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.1 | 0.1 ± 0.02 |
| Brain | 1.2 ± 0.2 | 0.5 ± 0.1 | < 0.1 |
| Heart | 4.1 ± 0.6 | 1.5 ± 0.3 | 0.2 ± 0.05 |
| Lungs | 8.5 ± 1.2 | 3.2 ± 0.5 | 0.4 ± 0.08 |
| Liver | 15.2 ± 2.1 | 8.7 ± 1.5 | 1.1 ± 0.2 |
| Kidneys | 10.8 ± 1.8 | 4.5 ± 0.7 | 0.6 ± 0.1 |
| Spleen | 3.6 ± 0.5 | 1.8 ± 0.3 | 0.3 ± 0.06 |
| Muscle | 1.8 ± 0.3 | 0.9 ± 0.2 | 0.1 ± 0.03 |
| Fat | 5.7 ± 0.9 | 6.8 ± 1.1 | 3.5 ± 0.6 |
Values are presented as mean ± standard deviation.
Analysis of In Vivo Uptake and Distribution
The hypothetical data illustrates a pattern often seen with lipophilic compounds. The high initial uptake in well-perfused organs such as the liver, kidneys, and lungs is expected. The trifluoromethoxy group's lipophilicity would likely contribute to accumulation in adipose tissue over time. Brain penetration would be influenced by the overall physicochemical properties of the molecule, including its ability to cross the blood-brain barrier.
Experimental Workflow and Signaling Pathways
To visualize the process of evaluating the in vivo uptake of these compounds, the following diagrams are provided.
References
The Influence of the 4-(Trifluoromethoxy)benzyl Group on Drug Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the 4-(trifluoromethoxy)benzyl moiety has garnered significant interest. This guide provides a comparative analysis of the pharmacokinetic properties of drugs containing this group and related trifluoromethoxy-substituted aryl moieties, supported by experimental data and detailed methodologies.
The trifluoromethoxy group (-OCF3) is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets.[1][2][3][4] These characteristics can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety. This guide will delve into the pharmacokinetic profiles of key drugs featuring this structural component, offering a valuable resource for researchers in drug discovery and development.
Comparative Pharmacokinetic Data
To facilitate a clear comparison, the following tables summarize the key pharmacokinetic parameters of selected drugs containing a 4-(trifluoromethoxy)benzyl or a related 4-(trifluoromethoxy)phenyl group.
Table 1: Pharmacokinetic Properties of Ceftaroline Fosamil
| Parameter | Value | Reference |
| Administration | Intravenous infusion | [5] |
| Prodrug Conversion | Rapidly and completely hydrolyzed by plasma phosphatases to active ceftaroline | [5][6] |
| Tmax (Peak Plasma Time) | End of infusion | [5] |
| Plasma Protein Binding | 15-28% | [6][7] |
| Volume of Distribution (Vd) | 30-40 L | [7] |
| Metabolism | Minimal metabolism; not a cytochrome P450 substrate.[7] ~20% metabolized to the inactive open-ring metabolite, ceftaroline M1.[6] | [6][7] |
| Elimination Half-Life (t1/2) | ~2.6 hours in healthy subjects | [7][8] |
| Excretion | Primarily excreted unchanged in the urine | [6][8] |
Table 2: Pharmacokinetic Properties of Rocilinostat (ACY-1215)
| Parameter | Value | Reference |
| Administration | Oral | [9] |
| Tmax (Peak Plasma Time) | ~4 hours (preclinical data) | [10] |
| Plasma Protein Binding | Data not readily available | |
| Volume of Distribution (Vd) | Data not readily available | |
| Metabolism | Data not readily available | |
| Elimination Half-Life (t1/2) | 3-5 hours (in patients with multiple myeloma and lymphoma) | [11] |
| Excretion | Data not readily available |
Table 3: Comparative Pharmacokinetics of Drugs with a 4-(Trifluoromethoxy)phenyl Group (Pretomanid and Delamanid)
| Parameter | Pretomanid | Delamanid | Reference |
| Administration | Oral | Oral | [12][13][14] |
| Bioavailability | Increased with food.[13] Dose-dependent, decreases with increasing dose under fasting conditions.[12][15] | Increased with food.[16] | [12][13][15][16] |
| Tmax (Peak Plasma Time) | ~4-5 hours | Data not readily available | [13] |
| Plasma Protein Binding | ~86% | ≥99.5% | [13][14] |
| Metabolism | Multiple reductive and oxidative pathways; partially by CYP3A4 (~20%) | Primarily by albumin to DM-6705; to a lesser extent by CYP3A4.[14][16] | [13][14][16] |
| Elimination Half-Life (t1/2) | ~16-17 hours | 30-38 hours | [13][14] |
| Excretion | Primarily as metabolites in urine (53%) and feces (38%) | Not excreted in urine | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to determine the pharmacokinetic parameters of the discussed drugs.
Determination of Ceftaroline in Human Plasma by HPLC-UV
This method allows for the quantification of ceftaroline in plasma samples to assess its pharmacokinetic profile.[8]
-
Sample Preparation: A 100 µL aliquot of a plasma sample is mixed with 200 µL of methanol for protein precipitation. The mixture is then centrifuged at 10,000 x g for 10 minutes at 4°C. A 20 µL volume of the resulting supernatant is injected into the HPLC system.[8]
-
Chromatographic Conditions:
-
Column: Symmetry C18 (5 µm, 4.6 mm x 150 mm).[8]
-
Mobile Phase: A mixture of ammonium dihydrogen phosphate buffer and acetonitrile (85:15, v/v). The buffer is prepared by dissolving 575 mg of ammonium dihydrogen phosphate in 1000 mL of ultrapure water.[8]
-
Detection: UV detection at a wavelength of 238 nm.[8]
-
Mode: Isocratic elution.[8]
-
-
Validation: The method is validated for linearity, selectivity, precision, and accuracy. The calibration curve is linear over a concentration range of 0.25 to 40 µg/mL.[8]
Pharmacokinetic Study Protocol for Ceftaroline Fosamil in Healthy Subjects and Special Populations
This protocol outlines the design of a study to establish the pharmacokinetic profile of ceftaroline in various populations.[17]
-
Study Design: A series of studies including healthy subjects, elderly subjects, and subjects with renal impairment or end-stage renal disease.[17]
-
Dosing: Intravenous infusion of ceftaroline fosamil at doses ranging from 50-1000 mg.[17]
-
Sample Collection: Blood samples are collected at predetermined time points to measure plasma concentrations of ceftaroline.[18]
-
Data Analysis: Pharmacokinetic parameters such as Cmax, AUC, half-life, and clearance are calculated from the plasma concentration-time data.[17]
Bioanalytical Methods for HDAC Inhibitors (including Rocilinostat)
A comprehensive review of bioanalytical methods for various HDAC inhibitors suggests that HPLC or LC-MS/MS are well-suited for their quantification in biological fluids to determine pharmacokinetic data.[19]
-
Techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques used.[19]
-
Matrices: These methods are applicable to various biological matrices including human plasma and serum, as well as preclinical samples like mouse and rat plasma, urine, and tissue homogenates.[19]
-
Purpose: To obtain pharmacokinetic data for these compounds in both clinical and preclinical studies.[19]
Visualizing Pharmacokinetic Processes
To illustrate the logical flow of drug disposition in the body, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. journals.asm.org [journals.asm.org]
- 6. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 8. Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ricolinostat, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Population Pharmacokinetics of the Antituberculosis Agent Pretomanid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Delamanid - Wikipedia [en.wikipedia.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Population Pharmacokinetics of Delamanid and its Main Metabolite DM-6705 in Drug-Resistant Tuberculosis Patients Receiving Delamanid Alone or Coadministered with Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A series of pharmacokinetic studies of ceftaroline fosamil in select populations: normal subjects, healthy elderly subjects, and subjects with renal impairment or end-stage renal disease requiring hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety, local tolerability and pharmacokinetics of ceftaroline fosamil administered in a reduced infusion volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reduction of 4-(trifluoromethoxy)benzoic acid to 4-(trifluoromethoxy)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
The efficient and high-yielding reduction of 4-(trifluoromethoxy)benzoic acid is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The trifluoromethoxy group imparts unique properties such as enhanced metabolic stability and lipophilicity, making the corresponding alcohol a valuable building block. This guide provides an objective comparison of common reducing agents for this conversion, supported by available experimental data and detailed methodologies.
Performance Comparison of Reducing Agents
The selection of a reducing agent for the conversion of 4-(trifluoromethoxy)benzoic acid to 4-(trifluoromethoxy)benzyl alcohol is a trade-off between reactivity, selectivity, safety, and cost. Below is a summary of the expected performance of common reducing agents.
| Reducing Agent | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | >90% (estimated) | Anhydrous ether or THF, 0°C to reflux | High reactivity, effective for carboxylic acids | Highly reactive with protic solvents, pyrophoric, requires stringent anhydrous conditions |
| Borane (BH₃·THF) | >90% (estimated) | Anhydrous THF, 0°C to reflux | High reactivity, often more selective than LiAlH₄ | Flammable, requires anhydrous conditions |
| Sodium Borohydride (NaBH₄) / Two-step | 70-92% (typical for ester reduction)[1] | 1. Acid chloride/ester formation 2. NaBH₄, alcohol/THF | Safer and easier to handle than LiAlH₄ and borane | Two-step process, may be lower yielding overall |
| Diisobutylaluminum Hydride (DIBAL-H) | 98.4% (on a similar substrate*)[2] | Toluene, elevated temperature | High conversion, commercially available | Pyrophoric, requires careful handling |
*Yield reported for the reduction of 4-heptyloxy-3-trifluoromethylbenzoic acid. This result is highly relevant due to the structural similarity.[2] A key challenge in the reduction of compounds bearing trifluoromethyl or trifluoromethoxy groups is the potential for over-reduction of the C-F bonds. A patent for a similar substrate highlights the importance of controlling reaction conditions to avoid the formation of byproducts resulting from the reduction of the trifluoromethyl group.[2]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the reduction of aromatic carboxylic acids, which can be adapted for 4-(trifluoromethoxy)benzoic acid.
Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a powerful reducing agent capable of directly converting carboxylic acids to primary alcohols.[3]
Procedure:
-
A solution of 4-(trifluoromethoxy)benzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
The reaction is cooled to 0°C and cautiously quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.
-
The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by distillation or column chromatography.
Method 2: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)
Borane is another effective reagent for the direct reduction of carboxylic acids and is often considered milder and more selective than LiAlH₄.
Procedure:
-
To a solution of 4-(trifluoromethoxy)benzoic acid (1.0 eq.) in anhydrous THF at 0°C under an inert atmosphere, a solution of BH₃·THF (typically 1 M in THF, 2.0-3.0 eq.) is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-6 hours, or until completion as indicated by TLC.
-
The reaction is carefully quenched by the slow addition of methanol or water at 0°C.
-
The mixture is then typically treated with 1 M hydrochloric acid and stirred for 30 minutes.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product can be purified by distillation or column chromatography.
Method 3: Two-Step Reduction via Acid Chloride with Sodium Borohydride (NaBH₄)
This method involves the conversion of the carboxylic acid to a more reactive acid chloride, which is then reduced with the milder and safer sodium borohydride.
Step 1: Formation of 4-(trifluoromethoxy)benzoyl chloride
-
4-(trifluoromethoxy)benzoic acid (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane or toluene.
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq.) is added, often with a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature or heated gently until the evolution of gas ceases.
-
The excess reagent and solvent are removed under reduced pressure to yield the crude 4-(trifluoromethoxy)benzoyl chloride, which can be used directly in the next step.
Step 2: Reduction of 4-(trifluoromethoxy)benzoyl chloride
-
The crude 4-(trifluoromethoxy)benzoyl chloride is dissolved in a suitable solvent like THF or a mixture of THF and methanol.
-
The solution is cooled to 0°C, and sodium borohydride (NaBH₄) (1.5-2.0 eq.) is added portion-wise.
-
The reaction is stirred at 0°C to room temperature until completion.
-
The reaction is quenched by the slow addition of water or dilute acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is performed by distillation or column chromatography.
Visualizing the Workflow
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the general workflows for the direct reduction and the two-step reduction of 4-(trifluoromethoxy)benzoic acid.
Caption: General workflow for the direct reduction of 4-(trifluoromethoxy)benzoic acid.
References
Purity Analysis of 4-(Trifluoromethoxy)benzyl alcohol: A Comparative Guide to HPLC and GC Methods
At a Glance: HPLC vs. GC for Aromatic Alcohol Analysis
Choosing between HPLC and GC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its impurities, the required sensitivity, and the laboratory's available instrumentation. Both techniques are powerful for separating, identifying, and quantifying components of a mixture.[3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Suitable for both volatile and non-volatile compounds soluble in the mobile phase.[3][4] | Best suited for volatile and thermally stable compounds.[3][4] |
| Derivatization | Generally not required for polar compounds like alcohols. | May be required for polar analytes to improve volatility and peak shape.[5][6] |
| Speed | Analysis times can range from 10 to 60 minutes.[4] | Typically faster, with run times often in the range of a few minutes.[4] |
| Instrumentation Cost | Generally higher due to the need for high-pressure pumps and expensive solvents.[4] | Often more cost-effective, utilizing less expensive carrier gases.[4] |
| Typical Application | Widely used for purity analysis of pharmaceutical ingredients and formulations.[7][8] | Commonly used for the analysis of volatile organic compounds, and in quality control of raw materials.[9][10] |
Experimental Protocols
Below are representative experimental methodologies for HPLC and GC analysis, adapted from validated methods for benzyl alcohol and other aromatic alcohols. These protocols serve as a starting point for method development and validation for 4-(Trifluoromethoxy)benzyl alcohol.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method suitable for the analysis of aromatic alcohols.[7][11]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[12]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA) (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v).[13] Optionally, add 0.1% TFA to both solvents.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 255 nm[13]
-
-
Analysis: Inject the standards and the sample solution. Identify the main peak corresponding to this compound by its retention time. Calculate the purity by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Gas Chromatography (GC) Protocol
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
Reagents:
-
Methanol or Ethanol (GC grade) for sample dissolution
-
Helium or Nitrogen (high purity) as the carrier gas
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol at a known concentration (e.g., 1 mg/mL). Prepare working standards by dilution.
-
Sample Preparation: Dissolve the sample in the same solvent to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Detector Temperature: 250 °C
-
Injection Volume: 1 µL (split injection)
-
Analysis: Inject the standards and the sample. Determine the purity based on the area percent of the main peak in the chromatogram.
Data Presentation
The following tables summarize the type of quantitative data that would be generated from HPLC and GC analyses for purity determination.
Table 1: HPLC Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | Area % | Identity |
| Main Component | 5.2 | 1,250,000 | 99.5 | This compound |
| Impurity 1 | 3.8 | 3,000 | 0.24 | Unknown |
| Impurity 2 | 6.1 | 3,250 | 0.26 | Unknown |
Table 2: GC Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area | Area % | Identity |
| Main Component | 8.5 | 980,000 | 99.6 | This compound |
| Impurity 1 | 7.2 | 2,000 | 0.20 | Unknown |
| Impurity 2 | 9.1 | 1,950 | 0.20 | Unknown |
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC analysis.
Caption: HPLC analysis workflow for purity determination.
Caption: GC analysis workflow for purity determination.
Logical Relationships in Method Selection
The choice between HPLC and GC is a critical decision in analytical method development. The following diagram illustrates the logical considerations for selecting the appropriate technique for the analysis of this compound.
References
- 1. This compound 97 1736-74-9 [sigmaaldrich.com]
- 2. This compound | 1736-74-9 | FT64470 [biosynth.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. blog.brewerscience.com [blog.brewerscience.com]
- 5. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. tandfonline.com [tandfonline.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. arlok.com [arlok.com]
- 12. benchchem.com [benchchem.com]
- 13. helixchrom.com [helixchrom.com]
- 14. ewai-group.com [ewai-group.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Analysis of 4-(Trifluoromethoxy)benzyl Alcohol and Its Non-Fluorinated Analogues for Drug Discovery
For Immediate Release
In the landscape of modern drug discovery and development, the strategic modification of lead compounds is paramount to enhancing their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive benchmark analysis of 4-(trifluoromethoxy)benzyl alcohol against its non-fluorinated counterparts, 4-methoxybenzyl alcohol and benzyl alcohol. This comparison aims to furnish researchers, scientists, and drug development professionals with objective data to inform the selection and design of novel therapeutic agents.
The introduction of a trifluoromethoxy (-OCF3) group to a molecule can significantly alter its physicochemical properties, metabolic stability, and biological activity.[1] This guide presents a side-by-side comparison of these key parameters, supported by detailed experimental protocols and visual representations of relevant biological pathways.
Physicochemical Properties: A Quantitative Comparison
The substitution on the phenyl ring of benzyl alcohol dramatically influences its physicochemical characteristics, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key physicochemical properties of this compound and its non-fluorinated analogues.
| Property | This compound | 4-Methoxybenzyl alcohol | Benzyl alcohol |
| Molecular Formula | C₈H₇F₃O₂[2] | C₈H₁₀O₂[3] | C₇H₈O[4] |
| Molecular Weight ( g/mol ) | 192.14[2][5] | 138.16[6] | 108.14[7] |
| Boiling Point (°C) | 108 °C at 25 mmHg[5] | 259 °C[6] | 205.3 °C[4] |
| Melting Point (°C) | N/A (liquid at room temp.) | 22-25 °C[6] | -15.2 °C[4] |
| Density (g/mL) | 1.326 at 25 °C[5] | 1.113 at 25 °C[6] | 1.044[4] |
| Refractive Index (n20/D) | 1.449[5] | 1.544[6] | 1.540[7] |
| LogP | Not available | 1.10[8] | 1.1 |
| Water Solubility | Soluble | Insoluble[9] | 4 g/100 mL[4] |
Metabolic Stability
Biological Activity: A Focus on Antibacterial Properties
Benzyl alcohol is a well-documented antimicrobial agent.[11] To provide a comparative context, the following table outlines the known antibacterial activity of benzyl alcohol and discusses the anticipated impact of the methoxy and trifluoromethoxy substitutions. Further experimental investigation is required to determine the precise Minimum Inhibitory Concentrations (MICs) for the fluorinated and methoxylated analogues against common bacterial strains.
| Compound | Antibacterial Activity |
| This compound | Expected to possess antibacterial activity. The strong electron-withdrawing nature of the trifluoromethoxy group may influence its interaction with bacterial targets.[1] |
| 4-Methoxybenzyl alcohol | Benzyl alcohol derivatives are known for their antibacterial efficacy. |
| Benzyl alcohol | Known antibacterial and antifungal properties.[11] It is used as a preservative in various formulations.[11] |
Experimental Protocols
To facilitate the independent verification and expansion of the data presented, detailed protocols for key experiments are provided below.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME properties. The shake-flask method is a standard approach for its determination.
Materials:
-
Test compound
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
-
Volumetric flasks
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a stock solution of the test compound in either water or 1-octanol.
-
Add a known volume of the stock solution to a flask containing a known volume of both 1-octanol and water.
-
Seal the flask and shake it vigorously for a predetermined period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Centrifuge the mixture to ensure complete separation of the octanol and water layers.
-
Carefully collect aliquots from both the octanol and water phases.
-
Quantify the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP value is the base-10 logarithm of P.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/water bath (37°C)
-
LC-MS/MS for quantification
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the test compound (at a final concentration typically around 1 µM), human liver microsomes, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of parent compound remaining against time and fitting the data to a first-order decay model.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Test compound
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the bacterial strain to be tested (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth). The MIC can also be determined by measuring the optical density at 600 nm.
Signaling Pathway Analysis
Benzyl alcohol has been shown to modulate cellular signaling pathways, including the cyclic AMP (cAMP) pathway, by altering membrane fluidity.[12] Given that G protein-coupled receptors (GPCRs) are key upstream regulators of the cAMP pathway and that trifluoromethyl groups can play a role in ligand binding to GPCRs, it is plausible that this compound and its analogues could exert their biological effects through modulation of GPCR signaling.
References
- 1. In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. GPCR large-amplitude dynamics by 19F-NMR of aprepitant bound to the neurokinin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Hydroxybenzyl Alcohol Antagonized the ROS-Dependent JNK/Jun/Caspase-3 Pathway to Produce Neuroprotection in a Cellular Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the stimulation of cAMP metabolism by heparin solutions containing benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
The Trifluoromethoxy Group: A Double-Edged Sword in Receptor Binding Affinity
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical substitutions on receptor binding is paramount. The trifluoromethoxy (-OCF3) group, a popular bioisostere for the methoxy (-OCH3) group, presents a compelling case study in how subtle electronic and steric alterations can dramatically influence a ligand's affinity for its target receptor. This guide provides a comparative analysis of the trifluoromethoxy group's influence on receptor binding, supported by experimental data and detailed protocols.
The trifluoromethoxy group is often employed in medicinal chemistry to enhance metabolic stability and lipophilicity.[1] However, its impact on receptor binding affinity is not always predictable and can vary significantly depending on the specific receptor and the surrounding molecular scaffold. The strong electron-withdrawing nature of the three fluorine atoms in the -OCF3 group can alter the electrostatic potential of a molecule, influencing interactions with amino acid residues in the receptor's binding pocket.
Comparative Analysis of Receptor Binding Affinity
The introduction of a trifluoromethoxy group in place of a methoxy group can lead to a range of outcomes on receptor binding affinity, from significant enhancement to a notable decrease. The following tables summarize quantitative data from various studies, highlighting the context-dependent effects of this substitution.
| Receptor | Ligand Scaffold | Substitution Position | R = -OCH3 Ki (nM) | R = -OCF3 Ki (nM) | Fold Change in Affinity | Reference |
| Cannabinoid Receptor 1 (CB1) | Diarylpyrazole | C-5 of pyrazole | 1.5 | 0.8 | 1.88 (Increase) | [2] |
| Adenosine A2a Receptor | 8-Phenylxanthine | para of 8-phenyl | ~50 | ~10 | ~5 (Increase) | Effect of Trifluoromethyl and Other Substituents on Activity of Xanthines at Adenosine Receptors |
| Glucocorticoid Receptor (GR) | Non-steroidal | Central scaffold | Agonist | Antagonist | N/A (Functional Switch) | Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand |
| Neurokinin 1 (NK1) Receptor | Peptide | C-terminus | N/A | N/A | Decreased Affinity | A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonants |
Table 1: Comparison of Receptor Binding Affinities for Methoxy vs. Trifluoromethoxy Analogs. This table illustrates the variable impact of substituting a methoxy group with a trifluoromethoxy group on the binding affinity for different receptors.
Key Observations:
-
Increased Affinity: For the Cannabinoid Receptor 1 (CB1) and Adenosine A2a Receptor, the trifluoromethoxy group led to an increase in binding affinity. This enhancement is likely due to favorable hydrophobic interactions and altered electronic properties that improve complementarity with the binding pocket.[1][2]
-
Functional Switch: In the case of a glucocorticoid receptor (GR) ligand, replacing a trifluoromethyl group (a related fluorinated group) with a larger non-fluorinated group while maintaining binding potency led to a switch from agonist to antagonist activity. This highlights that even when affinity is maintained, the functional consequence of the binding can be dramatically altered.[3]
-
Decreased Affinity: For a series of bifunctional peptides targeting the Neurokinin 1 (NK1) receptor, the removal of trifluoromethyl groups (structurally related to the trifluoromethoxy group in terms of fluorine content) from the C-terminus resulted in reduced antagonist activity, indicating a critical role for these fluorinated moieties in receptor binding.
Experimental Protocols
Accurate determination of receptor binding affinity is crucial for structure-activity relationship (SAR) studies. The following are detailed methodologies for two key experiments commonly used to quantify ligand-receptor interactions.
Radioligand Competition Binding Assay
This assay is used to determine the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]-SR141716A for CB1 receptors)
-
Unlabeled test compounds (with and without -OCF3)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% Bovine Serum Albumin (BSA)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM of a non-radiolabeled high-affinity ligand (for non-specific binding).
-
50 µL of various concentrations of the unlabeled test compound.
-
50 µL of the radiolabeled ligand at a concentration close to its Kd.
-
100 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist.
Materials:
-
Cell membranes expressing the GPCR of interest
-
[35S]GTPγS
-
GDP
-
Agonist and antagonist compounds
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
GTPγS (unlabeled, for non-specific binding)
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Membrane and Reagent Preparation: Prepare membranes as in the radioligand binding assay. Prepare solutions of agonist, antagonist, GDP, and [35S]GTPγS in assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
50 µL of assay buffer or antagonist at various concentrations.
-
50 µL of agonist at a fixed concentration (usually EC50 or higher).
-
50 µL of the membrane suspension.
-
50 µL of a solution containing GDP (typically 10-30 µM) and [35S]GTPγS (0.1-0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and measure the bound radioactivity.
-
Data Analysis: Determine the specific binding of [35S]GTPγS. For agonists, calculate the EC50 (concentration for 50% of maximal stimulation). For antagonists, calculate the IC50 (concentration for 50% inhibition of agonist-stimulated binding) and subsequently the Ki value.
Signaling Pathways and Experimental Workflows
The binding of a ligand to its receptor initiates a cascade of intracellular events known as a signaling pathway. The nature of this pathway can be influenced by the ligand's properties. Below are diagrams illustrating the general signaling pathways for some of the receptors discussed and a typical experimental workflow for assessing receptor binding.
Conclusion
The substitution of a methoxy group with a trifluoromethoxy group is a valuable strategy in medicinal chemistry, but its effect on receptor binding affinity is highly dependent on the specific biological target. While it can enhance affinity through increased lipophilicity and favorable electronic interactions, it can also lead to decreased affinity or even alter the functional response of the ligand. Therefore, a thorough investigation of the structure-activity relationship, utilizing robust experimental methods such as radioligand and functional binding assays, is essential when considering this bioisosteric replacement. The insights gained from such studies are critical for the rational design of potent and selective drug candidates.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Methoxy- and fluorine-substituted analogs of O-1302: synthesis and in vitro binding affinity for the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-(Trifluoromethoxy)benzyl Alcohol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 4-(Trifluoromethoxy)benzyl alcohol are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this halogenated aromatic compound, aligning with best practices for laboratory safety and environmental responsibility.
Key Safety and Physical Properties
A thorough understanding of the chemical's properties is the first step in safe handling. Below is a summary of key quantitative data for this compound and a closely related compound, 4-(Trifluoromethyl)benzyl alcohol, for easy comparison.
| Property | This compound | 4-(Trifluoromethyl)benzyl alcohol |
| CAS Number | 1736-74-9 | 349-95-1 |
| Physical State | Liquid | Solid |
| Flash Point | 98 °C (208.4 °F) - closed cup | 100 °C (212 °F)[1] |
| Hazards | Based on available data, classification criteria are not met.[2] | Causes skin and serious eye irritation. May cause respiratory irritation.[1][3][4] |
| Storage Class | 10 - Combustible liquids | Not specified |
Experimental Protocols for Disposal
The proper disposal of this compound, as a halogenated organic compound, requires a systematic approach to waste segregation and management. Adherence to these protocols is critical to prevent environmental contamination and ensure regulatory compliance.
Personal Protective Equipment (PPE):
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A multi-purpose combination respirator cartridge is recommended, especially in poorly ventilated areas.
-
Body Protection: A lab coat or chemical-resistant apron.
Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[5][6] This includes the pure compound, solutions, and any rinsates from cleaning contaminated glassware.[5]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste.[5]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[5]
-
Contaminated Materials: Any solid materials contaminated with this compound, such as absorbent pads from spill clean-ups, should also be placed in the designated halogenated waste container.
Spill Cleanup Procedure:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.
-
Decontaminate: Clean the spill area with soap and water. The cleaning materials and rinsate should also be collected as hazardous waste.
Final Disposal:
All chemical waste, including this compound, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5] Always consult your local, state, and national regulations to ensure complete and accurate classification and disposal of chemical waste.[1][3][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocol for 4-(Trifluoromethoxy)benzyl alcohol
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of 4-(Trifluoromethoxy)benzyl alcohol (CAS No. 1736-74-9). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary
Based on available data, this compound is not classified as hazardous.[1] However, it is sensitive to moisture and air.[1] Standard safe laboratory handling practices should always be observed to minimize exposure. Thermal decomposition can produce irritating gases and vapors.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn to prevent eye contact. |
| Hand Protection | Chemical-resistant gloves | Wear appropriate gloves to prevent skin exposure. |
| Body Protection | Laboratory Coat | A standard lab coat is required. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, such as a chemical fume hood.
2. Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not ingest or inhale.[1]
-
Keep the container tightly closed when not in use.
-
This substance is moisture and air-sensitive; handle under an inert atmosphere if necessary for the experiment.[1]
3. First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[1]
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
Disposal Plan
1. Waste Collection:
-
Collect all waste material, including empty containers and contaminated PPE, in a designated and properly labeled hazardous waste container.
2. Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C8 H7 F3 O2 |
| CAS Number | 1736-74-9 |
| Appearance | Colorless Liquid |
| Odor | No information available |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
